molecular formula C8H6FNO2 B567157 5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1221502-66-4

5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B567157
CAS No.: 1221502-66-4
M. Wt: 167.139
InChI Key: PPGFMQYLGBSWLA-UHFFFAOYSA-N
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Description

5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1221502-66-4) is a high-purity benzoxazinone-based building block prized for its rigid planar structure, making it a valuable scaffold in organic synthesis and pharmaceutical research . This compound, with molecular formula C8H6FNO2 and a molecular weight of 167.14 g/mol, is primarily utilized as a key intermediate in coupling reactions and the synthesis of functional materials . The benzoxazinone core is recognized in research for its potential in developing novel therapeutic agents, as related derivatives have demonstrated significant biological activity, including the ability to intercalate into DNA and induce apoptosis in tumor cells . Supplied with a typical purity of 97% and accompanied by batch-specific Certificate of Analysis (COA) for guaranteed quality and traceability, it is ideal for advanced R&D applications . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-5-2-1-3-6-8(5)10-7(11)4-12-6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGFMQYLGBSWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716522
Record name 5-Fluoro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221502-66-4
Record name 5-Fluoro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one: Structure, Properties, and Potential Applications

An In-depth Technical Guide to 5-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one: Structure, Properties, and Potential Applications

Introduction

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[3] Fluorination of small molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and membrane permeability. This guide focuses on the 5-fluoro derivative of 2H-benzo[b][1][2]oxazin-3(4H)-one, exploring its predicted structure, physicochemical properties, and potential therapeutic applications based on extensive data from analogous compounds.

Chemical Structure and Properties

The chemical structure of 5-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one consists of a benzene ring fused to a 1,4-oxazine ring, with a fluorine atom substituted at the 5-position of the bicyclic system.

Table 1: Predicted and Known Physicochemical Properties of 5-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one and Related Compounds

Property5-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one (Predicted)6-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one[1]7-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one[4]2H-benzo[b][1][2]oxazin-3(4H)-one
Molecular Formula C₈H₆FNO₂C₈H₆FNO₂C₈H₆FNO₂C₈H₇NO₂
Molecular Weight 167.14 g/mol 167.14 g/mol [1]167.14 g/mol [4]149.15 g/mol
Appearance White to off-white solidWhite crystalline solid[1]Not specifiedNot specified
Melting Point (°C) 190-210206-212[1]Not specified173-175
Solubility Soluble in methanol and DMSONot specifiedNot specifiedSoluble in methanol (25 mg/mL)
CAS Number N/A398-63-0[1]103361-99-5[4]5466-88-6

Potential Biological Activities and Signaling Pathways

Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have demonstrated a wide array of pharmacological activities, suggesting that the 5-fluoro analog could be a valuable candidate for drug development.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this class of compounds.[5][6] They have been shown to induce DNA damage, apoptosis, and autophagy in tumor cells.[5] A notable mechanism of action for some derivatives is the dual inhibition of the PI3K/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[7]

PI3K_mTOR_PathwayRTKReceptor TyrosineKinasePI3KPI3KRTK->PI3KPIP3PIP3PI3K->PIP3 phosphorylatesPIP2PIP2PDK1PDK1PIP3->PDK1AktAktPDK1->AktmTORC1mTORC1Akt->mTORC1CellGrowthCell Growth &SurvivalmTORC1->CellGrowthInhibitorBenzoxazinoneDerivativeInhibitor->PI3KInhibitor->mTORC1

Caption: PI3K/mTOR signaling pathway with potential inhibition points for benzoxazinone derivatives.

Anti-inflammatory and Antimicrobial Activities

Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have also been investigated for their anti-inflammatory properties, showing inhibition of nitric oxide (NO) production in microglia.[8] Furthermore, certain triazole-functionalized benzoxazinones have exhibited promising antimicrobial activity against various bacterial and fungal strains.[9]

Synthesis and Experimental Protocols

A general synthetic route to 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives involves the condensation of a substituted 2-aminophenol with a suitable reagent like chloroacetyl chloride, followed by intramolecular cyclization. For the synthesis of the target compound, 2-amino-4-fluorophenol would be a logical starting material.

Synthesis_WorkflowStart2-Amino-4-fluorophenolIntermediateN-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamideStart->IntermediateReagentChloroacetyl ChlorideReagent->IntermediateCyclizationIntramolecular Cyclization(e.g., with K2CO3 in Acetone)Intermediate->CyclizationProduct5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-oneCyclization->Product

Caption: Proposed synthetic workflow for 5-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one.

General Experimental Protocol for Synthesis

The following is a representative protocol adapted from the synthesis of similar benzoxazinone derivatives.[10]

Materials:

  • 2-Amino-4-fluorophenol

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Step 1: Acylation. To a stirred solution of 2-amino-4-fluorophenol (1 eq.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add chloroacetyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude intermediate, N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide.

  • Step 2: Cyclization. Dissolve the crude intermediate in acetone and add anhydrous K₂CO₃ (2-3 eq.).

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to afford the final product, 5-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the position of the fluorine atom.[11]

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[12]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) and N-H bonds.[13]

  • Melting Point Analysis: To determine the purity of the compound.

Conclusion

While specific data on 5-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one is currently limited, the extensive research on its structural analogs strongly suggests its potential as a valuable scaffold in drug discovery. Its predicted properties and the established biological activities of related compounds, particularly in oncology and inflammation, warrant its synthesis and further investigation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this promising molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] Strategic modification of this scaffold is a key approach in drug discovery to optimize a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly alter a molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic behavior.

This technical guide provides a comprehensive overview of the core physicochemical properties of a specific fluorinated analog, 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one. Due to the limited availability of direct experimental data for this particular isomer, this guide integrates predicted data from computational models with established, detailed experimental protocols for the determination of these properties. This approach provides a robust framework for understanding and evaluating this compound in a drug discovery and development context. For comparative purposes, experimental data for the parent compound, 2H-benzo[b]oxazin-3(4H)-one, is included where available.

Molecular Structure and Key Physicochemical Properties

The foundational step in characterizing any drug candidate is to establish its fundamental physicochemical properties. These parameters govern how the molecule will behave in various biological environments.

PropertyPredicted/Comparative Value for 5-Fluoro-2H-benzo[b]oxazin-3(4H)-oneExperimental Value for 2H-benzo[b]oxazin-3(4H)-one (Parent Compound)
Molecular Formula C₈H₆FNO₂C₈H₇NO₂
Molecular Weight 167.14 g/mol 149.15 g/mol [4]
Melting Point Predicted to be slightly higher than the parent compound due to increased polarity and potential for altered crystal packing.173-175 °C[4]
Boiling Point Not applicable (likely to decompose at high temperatures).Not applicable
pKa (acidic) Predicted: ~8.5 - 9.5 (for the N-H proton)No direct experimental data found.
logP Predicted: ~1.2 - 1.6No direct experimental data found.
Aqueous Solubility Predicted: Moderately solubleMethanol: soluble 25 mg/mL[4]

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

The following sections detail the standard, industry-accepted protocols for the experimental determination of the key physicochemical properties of a novel chemical entity like 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one. The causality behind the experimental choices is explained to provide a deeper understanding of the data generation process.

Melting Point Determination

Rationale: The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to broaden and depress the melting range. This is a fundamental quality control parameter.

Experimental Protocol (Capillary Method):

  • Sample Preparation: The sample must be thoroughly dried to remove any residual solvent and finely powdered to ensure uniform packing in the capillary tube.

  • Capillary Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is then tapped gently to pack the sample to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is ramped up at a steady rate (e.g., 1-2°C per minute) close to the expected melting point.

  • Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Aqueous Solubility

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must have sufficient solubility in the gastrointestinal tract to be absorbed into the bloodstream. The OECD 105 guideline provides a standardized method for this determination.[5]

Experimental Protocol (Shake-Flask Method - OECD 105):

  • Equilibration: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer system) in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: The suspension is centrifuged or filtered to remove the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_0 Aqueous Solubility Workflow (OECD 105) A Add excess solid to water B Agitate at constant temperature A->B Equilibration C Centrifuge/Filter B->C Phase Separation D Analyze supernatant by HPLC C->D Quantification E Determine concentration D->E G cluster_1 pKa Determination by Potentiometric Titration A Dissolve compound in solvent B Titrate with standardized acid/base A->B C Monitor pH with electrode B->C D Plot pH vs. titrant volume C->D E Determine pKa from inflection point D->E G cluster_2 Proposed Synthesis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one A 2-Amino-4-fluorophenol B N-(2-hydroxy-5-fluorophenyl)-2-chloroacetamide A->B Chloroacetyl chloride, Base C 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one B->C Base, Heat (Intramolecular Cyclization)

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Benzoxazinone Compounds

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of benzoxazinone compounds. It is designed to serve as a detailed resource for professionals in research, science, and drug development, offering insights into the evolution of this important class of heterocyclic compounds. The guide includes historical context, key scientific milestones, detailed experimental protocols, quantitative biological data, and graphical representations of synthetic and biological pathways.

Introduction to Benzoxazinones

Benzoxazinones are a class of heterocyclic compounds containing a benzene ring fused to an oxazine ring. The two main structural isomers are 1,3-benzoxazinones and 1,4-benzoxazinones. These scaffolds are of significant interest due to their presence in a wide range of biologically active molecules, both naturally occurring and synthetic. They are known for their diverse applications in agriculture as allelochemicals, herbicides, and insecticides, as well as in medicine for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3]

The Genesis of Benzoxazinone Chemistry: A Historical Overview

The journey of benzoxazinone chemistry began with two pivotal discoveries that laid the groundwork for the entire field.

The Dawn of the Benzoxazinone Era: Synthetic Origins

The first documented synthesis of a benzoxazinone derivative was achieved in 1902 by Georg Heller and F. Fiesselmann.[4] They reported that the reaction of anthranilic acid with aroyl chlorides in the presence of pyridine yielded 2-aryl-4H-1,3-benzoxazin-4-ones.[1][4] This foundational work established a viable synthetic route to the benzoxazinone core that remains relevant today.

Discovery of Naturally Occurring Benzoxazinones

In the mid-20th century, a class of 1,4-benzoxazin-3-ones was discovered in nature, primarily in grasses (Poaceae family) such as maize, wheat, and rye.[5] The first of these to be isolated were 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative, 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA).[2][6] These compounds were identified as key players in the chemical defense mechanisms of these plants, acting as natural pesticides, insecticides, and allelopathic agents.[2][6] In young plant tissues, they are stored as inactive glucosides, which are hydrolyzed to the active aglycones upon tissue damage by pests or pathogens.[5][7]

Evolution of Synthetic Methodologies

Since the pioneering work of Heller and Fiesselmann, numerous synthetic methods have been developed to access the benzoxazinone scaffold with greater efficiency, diversity, and selectivity.

Classical Synthetic Approaches
  • From Anthranilic Acids: The most traditional method involves the acylation of anthranilic acid with acid anhydrides or acid chlorides, followed by cyclization. For example, heating anthranilic acid with acetic anhydride produces 2-methyl-3,1-(4H)-benzoxazin-4-one.[8]

Modern Synthetic Methods
  • Transition-Metal Catalyzed Reactions: Modern organic synthesis has introduced powerful new tools. A one-pot CuCl-catalyzed decarboxylative coupling of α-keto acids and anthranilic acids provides efficient access to 2-substituted-4H-benzo[d][1][4]oxazin-4-ones.[1] Palladium-catalyzed carbonylation of N-(o-bromoaryl)amides using paraformaldehyde as the carbonyl source is another innovative approach.[9]

  • Acid-Catalyzed Cyclization: The reaction of anthranilic acids with orthoesters under acidic conditions can yield benzo[d][1][4]-oxazin-4-ones.[10]

  • Cross-Dehydrogenative Coupling: An alternative strategy involves the selective functionalization of a C-H bond next to a tertiary amine, followed by direct C-O bond formation, mediated by N-iodosuccinimide.[10]

Key Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones (Heller & Fiesselmann, 1902)

This protocol is based on the first documented synthesis of a benzoxazinone derivative.[1][4]

  • Reactants: Anthranilic acid and a substituted benzoyl chloride (1:1 molar ratio).

  • Solvent & Reagent: The reaction is carried out in pyridine, which acts as both a solvent and a base.

  • Procedure: a. Dissolve anthranilic acid in an excess of pyridine in a round-bottomed flask. b. Slowly add the benzoyl chloride to the solution while stirring. The reaction is typically exothermic. c. After the addition is complete, continue stirring the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC). d. Pour the reaction mixture into ice-water to precipitate the product. e. Filter the solid product, wash it with cold water, and then a dilute solution of sodium bicarbonate to remove any unreacted acid. f. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-4H-3,1-benzoxazin-4-one.

Protocol 2: General Synthesis of Benzoxazinone Derivatives for Biological Screening

This protocol describes a common method for synthesizing a library of benzoxazinones for structure-activity relationship (SAR) studies.[11]

  • Reactants: Anthranilic acid (1 equivalent) and various substituted benzoyl chlorides (1.1 equivalents).

  • Solvent & Base: Chloroform is used as the solvent, and triethylamine (2 equivalents) serves as the base.

  • Procedure: a. To a stirred solution of anthranilic acid in chloroform, add triethylamine. b. Add the respective substituted benzoyl chloride dropwise to the mixture at room temperature. c. Stir the reaction mixture overnight. d. Monitor the reaction's completion using thin-layer chromatography (TLC). e. Upon completion, wash the reaction mixture sequentially with 1N HCl, a saturated solution of sodium bicarbonate, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. g. Purify the resulting crude product by column chromatography or recrystallization to yield the desired benzoxazinone derivatives.

Protocol 3: Isolation of DIBOA-Glucoside from Maize Seedlings

This protocol is adapted from methods used to isolate naturally occurring benzoxazinoids.[6]

  • Plant Material: Young maize seedlings (approximately 7-10 days old).

  • Extraction: a. Harvest and freeze the seedlings in liquid nitrogen. b. Grind the frozen tissue to a fine powder. c. Extract the powder with a methanol/water solution (e.g., 80% methanol) at a low temperature to minimize enzymatic degradation. d. Centrifuge the extract to remove solid plant material.

  • Purification: a. Concentrate the supernatant under reduced pressure. b. Partition the aqueous concentrate against a non-polar solvent like hexane to remove lipids and chlorophyll. c. Subject the aqueous phase to column chromatography (e.g., using a C18 solid phase) to separate the glucoside from other metabolites. d. Elute the column with a gradient of methanol in water. e. Collect fractions and analyze them by HPLC to identify those containing DIBOA-glucoside. f. Pool the pure fractions and lyophilize to obtain the purified compound.

Diagrams of Key Pathways and Workflows

Synthetic Pathway: Heller & Fiesselmann Synthesis

Heller_Fiesselmann_Synthesis Reactants Anthranilic Acid + Aroyl Chloride Intermediate Acylated Intermediate (Mixed Anhydride) Reactants->Intermediate Acylation Pyridine Pyridine (Solvent/Base) Pyridine->Reactants Product 2-Aryl-4H-1,3-benzoxazin-4-one Intermediate->Product Intramolecular Cyclization HCl_mol - HCl DIMBOA_Biosynthesis IGP Indole-3-glycerol phosphate Indole Indole IGP->Indole Bx1 Indolinone Indolin-2-one Indole->Indolinone Bx2 HBOA 2-hydroxy-1,4-benzoxazin-3-one (HBOA) Indolinone->HBOA Bx3 DIBOA 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) HBOA->DIBOA Bx4 DIBOA_Glc DIBOA-glucoside (Storage Form) DIBOA->DIBOA_Glc Bx8/Bx9 TRIBOA_Glc TRIBOA-glucoside DIBOA_Glc->TRIBOA_Glc Bx6 DIMBOA_Glc DIMBOA-glucoside (Storage Form) TRIBOA_Glc->DIMBOA_Glc Bx7 Bx1 BX1 Bx2 BX2 (CYP79C1) Bx3 BX3 (CYP71C2) Bx4 BX4 (CYP71C3) Bx5 BX5 (CYP71C4) Bx8_9 BX8/BX9 (UGT) Bx6 BX6 (2-ODD) Bx7 BX7 (OMT)

References

An In-depth Technical Guide to Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of fluorinated heterocyclic compounds, detailing their synthesis, unique physicochemical properties, and diverse applications in drug discovery and development. By leveraging the distinct properties of fluorine, such as its high electronegativity, small size, and ability to enhance metabolic stability and binding affinity, researchers have successfully developed a multitude of clinically significant drugs. This document will delve into the core principles of fluorinated heterocyclic chemistry, present key quantitative data, outline detailed experimental protocols, and visualize critical biological pathways to provide a thorough resource for professionals in the field.

Introduction: The Power of Fluorine in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental to the architecture of a vast number of pharmaceuticals.[1] The introduction of fluorine atoms into these scaffolds can dramatically alter a molecule's properties in a predictable and beneficial manner. The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to increased metabolic stability and, consequently, a longer drug half-life.[1] Furthermore, fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, which can enhance a drug's binding affinity to its target and improve its pharmacokinetic profile.[2] The strategic placement of fluorine can also modulate lipophilicity, affecting a compound's ability to cross cell membranes and reach its site of action.[1] These unique attributes have led to a significant increase in the number of FDA-approved drugs containing fluorinated heterocyclic moieties, with applications spanning a wide range of therapeutic areas.[2]

Key Physicochemical and Pharmacological Properties

The introduction of fluorine into a heterocyclic molecule imparts a range of desirable properties that are advantageous for drug design:

  • Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage by cytochrome P450 enzymes, a common route of drug metabolism. This enhanced stability often leads to a longer in vivo half-life and can allow for less frequent dosing.

  • Lipophilicity and Permeability: Fluorine substitution can significantly alter a molecule's lipophilicity. While a single fluorine atom can increase lipophilicity, a trifluoromethyl group can decrease it. This allows for fine-tuning of a drug's ability to partition between aqueous and lipid environments, which is crucial for membrane permeability and overall bioavailability.[3]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions. This can significantly increase the binding affinity and selectivity of a drug for its intended receptor or enzyme.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[2] This can alter the ionization state of a drug at physiological pH, which in turn affects its solubility, absorption, and target engagement.

Quantitative Data of Prominent Fluorinated Heterocyclic Drugs

To illustrate the tangible impact of fluorine incorporation, this section provides pharmacokinetic and pharmacodynamic data for three exemplary fluorinated heterocyclic drugs: Celecoxib, Voriconazole, and Sitagliptin.

Table 1: Pharmacokinetic Parameters of Selected Fluorinated Heterocyclic Drugs in Humans
DrugTmax (hours)Bioavailability (%)Protein Binding (%)Elimination Half-life (hours)Route of Elimination
Celecoxib ~3[2]22-40 (capsule)[4]~97[5]~11[2]Primarily hepatic metabolism (CYP2C9)[2]
Voriconazole ~2 (oral)[6]>90 (oral)[6]~58-98[7]~6[6]Hepatic metabolism (CYP2C19, CYP2C9, CYP3A4)[6]
Sitagliptin 1-4[8]~87[8]~38[8]8-14[9]Primarily renal (unchanged drug)[9]
Table 2: Pharmacodynamic Parameters of Selected Fluorinated Heterocyclic Drugs
DrugTargetIn Vitro Potency (IC50 / MIC)
Celecoxib Cyclooxygenase-2 (COX-2)IC50: 40 nM (Sf9 cells)[10]
Various Cancer Cell LinesIC50: 35-65 µM[6]
Voriconazole Aspergillus terreusMIC: 0.12 to 4 µg/ml[11]
Candida speciesMIC90: 0.25 μg/ml[12]
Sitagliptin Dipeptidyl peptidase-4 (DPP-4)IC50: 18 nM[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of fluorinated heterocyclic compounds, focusing on the examples discussed.

Synthesis Protocols

4.1.1. Synthesis of Celecoxib

This protocol describes a common laboratory-scale synthesis of Celecoxib.

  • Preparation of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione: To a solution of 4-methylacetophenone and ethyl trifluoroacetate in toluene, add sodium methoxide. Heat the mixture to 55-60 °C and stir for 4 hours. After cooling, wash the reaction mixture with aqueous hydrochloric acid. Separate the organic layer and concentrate under reduced pressure to obtain the dione product.[14]

  • Cyclization to form Celecoxib: Condense the resulting dione with 4-hydrazinobenzenesulfonamide hydrochloride in a mixture of ethanol and water. Reflux the reaction mixture for several hours. Cool the mixture to induce crystallization. Filter the solid, wash with water, and dry to yield Celecoxib.[14]

4.1.2. Synthesis of Voriconazole

This protocol outlines a general approach to the synthesis of Voriconazole.

  • Preparation of the Halogenated Pyrimidine Intermediate: Synthesize the key intermediate, 6-(1-bromoethyl)-2,4-dichloro-5-fluoropyrimidine, through a multi-step process starting from commercially available pyrimidine derivatives.

  • Condensation Reaction: React 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with the halogenated pyrimidine intermediate in the presence of zinc powder, lead powder, and iodine in tetrahydrofuran.[15]

  • Reduction and Resolution: The resulting product is then reduced using a palladium on carbon catalyst. The racemic mixture is resolved using R-(-)-camphor-10-sulfonic acid to yield the desired enantiomer, Voriconazole.[15]

4.1.3. Synthesis of Sitagliptin

This protocol describes a "green" synthesis route for Sitagliptin.

  • Preparation of the Dehydrositagliptin Intermediate: Prepare the key β-keto amide intermediate in a one-pot, three-step process from 2,4,5-trifluorophenylacetic acid, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[4][6][9]triazolo[4,3-a]pyrazine, and Meldrum's acid. This intermediate is isolated in high yield and purity.[11]

  • Asymmetric Hydrogenation: Perform a highly enantioselective hydrogenation of the dehydrositagliptin intermediate using a Rh(I)/t-Bu-JOSIPHOS catalyst.[11]

  • Salt Formation: Isolate the final product as its phosphate salt to yield Sitagliptin phosphate with high optical and chemical purity.[11]

Characterization Protocols

4.2.1. 19F Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR is a powerful tool for the characterization of fluorinated compounds due to the 100% natural abundance and high sensitivity of the 19F nucleus.[15]

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated heterocyclic compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a broadband probe.

    • Tune the probe to the 19F frequency.

    • Set the spectral width to a large value (e.g., 200-300 ppm) to ensure all fluorine signals are observed, as 19F chemical shifts have a wide range.

    • Use a pulse sequence with proton decoupling (e.g., zgpg30 with cpdprg2 on Bruker instruments).

    • Set the number of scans according to the sample concentration to obtain a good signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire the free induction decay (FID).

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Reference the spectrum using an internal or external standard (e.g., CFCl3 at 0 ppm).

    • Integrate the signals to determine the relative number of fluorine atoms.

4.2.2. Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique ideal for analyzing polar and thermally labile molecules like many fluorinated heterocyclic drugs.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Instrument Setup:

    • Use a mass spectrometer equipped with an ESI source.

    • Set the ion polarity to positive or negative mode, depending on the analyte's properties.

    • Optimize the source parameters, including capillary voltage, cone voltage, source temperature, and desolvation gas flow, to maximize the signal intensity of the analyte.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]+ in positive mode or [M-H]- in negative mode).

    • Analyze the fragmentation pattern in MS/MS experiments to confirm the structure of the compound.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways modulated by the selected fluorinated heterocyclic drugs.

Celecoxib: Inhibition of the Cyclooxygenase-2 (COX-2) Pathway

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Voriconazole: Disruption of Fungal Ergosterol Biosynthesis

Voriconazole_Pathway Acetyl_CoA Acetyl-CoA Lanosterol Lanosterol Acetyl_CoA->Lanosterol Multiple Steps Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Voriconazole Voriconazole Voriconazole->Lanosterol_Demethylase Inhibits

Caption: Voriconazole inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis.

Sitagliptin: Enhancement of the Incretin Pathway

Sitagliptin_Pathway Meal Meal Intake Incretins Incretins (GLP-1, GIP) Meal->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Inactivated by Pancreas Pancreas Incretins->Pancreas Insulin ↑ Insulin Release Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon Glucose_Control Improved Glucose Control Insulin->Glucose_Control Glucagon->Glucose_Control Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits

Caption: Sitagliptin inhibits DPP-4, increasing incretin levels and improving glucose control.

Conclusion and Future Directions

Fluorinated heterocyclic compounds have firmly established their importance in modern drug discovery. The unique properties imparted by fluorine provide a powerful tool for medicinal chemists to optimize lead compounds into effective and safe medicines. The examples of Celecoxib, Voriconazole, and Sitagliptin highlight the diverse therapeutic areas where these compounds have made a significant impact.

Future research in this field will likely focus on the development of more selective and potent fluorination methodologies, enabling the synthesis of increasingly complex and novel heterocyclic scaffolds. Furthermore, a deeper understanding of the intricate interactions between fluorinated compounds and their biological targets will continue to drive the rational design of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of this fascinating area of chemistry promises to deliver innovative solutions to pressing medical needs.

References

An In-depth Technical Guide to 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one, a fluorinated heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document outlines its molecular characteristics and provides context for its significance within the broader class of benzoxazinones.

Core Molecular Data

The fundamental molecular properties of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one are summarized below. As an isomer of other fluorinated benzoxazinones, it shares the same molecular formula and weight with its counterparts where the fluorine atom is at different positions of the benzene ring.[1][2]

PropertyValue
Molecular Formula C₈H₆FNO₂
Molecular Weight 167.14 g/mol

Context and Significance

The broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives has been investigated for various therapeutic applications, including their potential to induce DNA damage in tumor cells.[4] This suggests that fluorinated analogs like 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one could be valuable scaffolds for the development of novel therapeutic agents.

Logical Relationship: From Core Structure to Application

The following diagram illustrates the logical progression from the basic chemical properties of the parent compound to the potential applications of its fluorinated derivatives in research and development.

A Core Structure 2H-benzo[b]oxazin-3(4H)-one (C8H7NO2) B Fluorination (Introduction of F atom) A->B Chemical Modification C Target Compound 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one (C8H6FNO2) B->C Isomer Synthesis D Enhanced Properties (e.g., Biological Activity, Stability) C->D Expected Outcome E Research & Development Applications D->E F Pharmaceutical Development (e.g., Neurological Disorders) E->F G Agrochemical Chemistry E->G

Caption: Logical workflow from the parent benzoxazinone structure to the potential applications of its fluorinated analog.

Experimental Protocols

Detailed experimental protocols for the specific synthesis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one are not prominently documented in available literature. However, a general and convenient synthesis for the parent compound, 2H-1,4-benzoxazin-3(4H)-ones, has been described, which could likely be adapted by using appropriately fluorinated starting materials. The synthesis of related benzoxazinone-linked triazole derivatives has also been detailed, involving multi-step reactions starting from precursors like 7-amino-2H-benzo[b][1][3]oxazin-3(4H)-one.[4] Researchers aiming to synthesize the 5-fluoro isomer would likely need to develop a custom synthesis route based on these established methodologies.

References

Spectroscopic Characterization of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the expected spectroscopic data for the characterization of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one. As a key heterocyclic scaffold in medicinal chemistry and drug development, a thorough understanding of its spectral features is paramount for unambiguous identification and quality control. This document synthesizes foundational spectroscopic principles with data from analogous structures to present a predictive yet robust characterization profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of the Benzoxazinone Scaffold

The 2H-benzo[b]oxazin-3(4H)-one core is a privileged structure in the development of novel therapeutic agents, exhibiting a wide range of biological activities.[1][2] The introduction of a fluorine atom at the 5-position is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[3] Consequently, precise analytical methodologies are crucial for researchers engaged in the synthesis and application of these fluorinated analogues.

Molecular Structure and Numbering

For clarity, the IUPAC numbering for the 2H-benzo[b]oxazin-3(4H)-one ring system is provided below. This guide will adhere to this numbering convention when discussing spectral assignments.

Caption: IUPAC Numbering of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a comprehensive characterization.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for NMR analysis ensures reproducibility and data quality.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, particularly for the N-H proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The ¹⁹F nucleus is highly sensitive, and this experiment is crucial for confirming the presence and electronic environment of the fluorine substituent.[4]

  • 2D NMR (Optional but Recommended): For unambiguous assignment, COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable.

cluster_workflow NMR Characterization Workflow start Dissolve sample in deuterated solvent acquire_1H Acquire ¹H NMR Spectrum start->acquire_1H acquire_13C Acquire ¹³C & DEPT Spectra start->acquire_13C acquire_19F Acquire ¹⁹F NMR Spectrum start->acquire_19F acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) acquire_1H->acquire_2D acquire_13C->acquire_2D analyze Spectral Analysis & Structural Elucidation acquire_19F->analyze acquire_2D->analyze

Caption: Recommended workflow for comprehensive NMR analysis.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The expected ¹H NMR spectrum will display signals for the aromatic protons, the methylene protons of the oxazinone ring, and the N-H proton. The fluorine substituent at C5 will introduce characteristic splitting patterns due to ¹H-¹⁹F coupling.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~10.8br s-NH -4
~7.3dddJ(H,H) ≈ 8.0, 8.0; J(H,F) ≈ 10.0H -7
~7.0ddJ(H,H) ≈ 8.0; J(H,F) ≈ 5.0H -6
~6.9dJ(H,H) ≈ 8.0H -8
~4.6s-CH₂ -2
  • Expert Insight: The broad singlet for the N-H proton is characteristic and its chemical shift is solvent-dependent. The aromatic region will be complex due to both proton-proton and proton-fluorine couplings. The methylene protons at C2 are expected to be a singlet, as seen in related structures.[2]

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show eight distinct carbon signals. The carbon directly attached to the fluorine atom (C5) will exhibit a large one-bond ¹³C-¹⁹F coupling constant.

Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment
~165-C =O (C3)
~155¹J(C,F) ≈ 240-250C 5-F
~145-C 8a
~130²J(C,F) ≈ 10-15C 4a
~125³J(C,F) ≈ 5-10C 7
~118²J(C,F) ≈ 20-25C 6
~116-C 8
~67-C H₂ (C2)
  • Expert Insight: The magnitude of the ¹³C-¹⁹F coupling constants decreases with the number of bonds separating the nuclei.[5] The one-bond coupling is typically very large and is a definitive indicator of the fluorinated carbon.[6] The chemical shifts are estimated based on data for similar benzoxazinone structures.[2]

Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at C5. The chemical shift of fluorine is sensitive to its electronic environment.

Chemical Shift (δ, ppm)Multiplicity
-110 to -130m
  • Expert Insight: The chemical shift for an aromatic fluorine is typically in this range, referenced to CFCl₃.[7] The multiplicity will be complex due to coupling with the neighboring aromatic protons (H6 and H7).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted IR Data

The IR spectrum of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one is expected to exhibit characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~3200Medium, sharpN-H stretch (amide)
~1680StrongC=O stretch (lactam)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1250StrongC-O-C stretch (ether)
~1100StrongC-F stretch
  • Expert Insight: The most prominent peaks will be the N-H and C=O stretching vibrations, which are characteristic of the lactam ring. The presence of a strong absorption band around 1100 cm⁻¹ is indicative of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Experimental Protocol: Mass Spectrum Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a strong protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the molecular formula.

Predicted Mass Spectrometry Data
m/z (relative intensity)Assignment
168.0455[M+H]⁺
140.0510[M+H - CO]⁺
  • Expert Insight: The exact mass of the protonated molecule ([C₈H₇FNO₂]⁺) is calculated to be 168.0455. A high-resolution mass measurement within a few ppm of this value provides strong evidence for the elemental composition. A common fragmentation pathway for lactams is the loss of carbon monoxide (CO), which would result in a fragment ion at m/z 140.0510.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one. By combining established spectroscopic principles with data from structurally related compounds, researchers can confidently approach the characterization of this important fluorinated heterocyclic compound. The provided protocols and expected data serve as a valuable resource for scientists in the field of drug discovery and development, ensuring the integrity and quality of their synthesized materials.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available quantitative solubility and stability data for 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one is limited. This guide provides a comprehensive framework of recommended experimental protocols and best practices for determining these critical physicochemical properties, based on established methodologies for novel chemical entities.

Introduction

5-Fluoro-2H-benzo[b]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have been investigated for a range of therapeutic applications, including as anti-inflammatory agents, anticancer therapeutics, and platelet aggregation inhibitors. Notably, some derivatives have been identified as inhibitors of the PI3K/Akt signaling pathway, a critical pathway often dysregulated in cancer.

Understanding the solubility and stability of a lead compound like 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one is fundamental for its progression through the drug discovery and development pipeline. Poor solubility can negatively impact bioavailability and lead to inconsistent results in biological assays, while instability can compromise the safety, efficacy, and shelf-life of a potential drug product. This document outlines the recommended experimental procedures to thoroughly characterize the solubility and stability profile of this compound.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. It is essential to determine both the kinetic and thermodynamic solubility to gain a comprehensive understanding of the compound's behavior.

Kinetic Solubility

Kinetic solubility provides a high-throughput assessment of how quickly a compound dissolves and is particularly useful in the early stages of drug discovery. This method involves dissolving the compound in an organic solvent, typically dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer.

Table 1: Recommended Parameters for Kinetic Solubility Assay

ParameterRecommended ConditionsRationale
Solvent Dimethyl Sulfoxide (DMSO)High solubilizing power for a wide range of organic compounds.
Aqueous Buffer Phosphate-Buffered Saline (PBS), pH 7.4Mimics physiological pH.
Incubation Time 1.5 - 2 hoursAllows for the observation of precipitation in a reasonable timeframe for high-throughput screening.
Temperature Room Temperature (approx. 25°C)Standard and easily controllable condition.
Detection Method Nephelometry, UV-Vis SpectroscopyNephelometry directly measures turbidity due to precipitation. UV-Vis spectroscopy measures the concentration of the dissolved compound in the supernatant after filtration or centrifugation.
  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one in DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well or 384-well plate.

  • Addition of Aqueous Buffer: Add PBS (pH 7.4) to each well to achieve the final desired concentrations of the compound.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dilute Serial Dilution in Plate prep_stock->serial_dilute add_buffer Add Aqueous Buffer (PBS) serial_dilute->add_buffer incubate Incubate (2h, 25°C) add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Kinetic Solubility Limit measure->analyze

Kinetic Solubility Workflow
Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution in equilibrium with its solid form. This is a more accurate representation of a compound's intrinsic solubility. The shake-flask method is the gold standard for this determination.

Table 2: Recommended Parameters for Thermodynamic Solubility Assay

ParameterRecommended ConditionsRationale
Solvent Systems Water, PBS (pH 7.4), 0.1 M HCl, 0.1 M NaOHTo assess solubility in neutral, physiological, acidic, and basic conditions.
Incubation Time 24 - 48 hoursTo ensure equilibrium is reached between the solid and dissolved compound.
Temperature 25°C and 37°CTo evaluate solubility at room temperature and physiological temperature.
Agitation Orbital shaker or magnetic stirrerTo facilitate the dissolution process.
Separation Method Centrifugation followed by filtrationTo separate the undissolved solid from the saturated solution.
Quantification High-Performance Liquid Chromatography (HPLC)Provides accurate and sensitive quantification of the dissolved compound.
  • Sample Preparation: Add an excess amount of solid 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one to vials containing the different solvent systems.

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (25°C or 37°C) and agitate for 24-48 hours.

  • Sample Processing: Centrifuge the samples to pellet the excess solid. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC method with a standard curve.

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to expedite degradation.

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, 60°C, 24 hoursTo evaluate stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH, 60°C, 24 hoursTo evaluate stability in basic conditions.
Oxidation 3% H₂O₂, Room Temperature, 24 hoursTo assess susceptibility to oxidation.
Thermal Degradation Solid state, 80°C, 48 hoursTo determine the effect of high temperature.
Photostability Solid state and in solution, exposure to UV and visible light as per ICH Q1B guidelinesTo evaluate sensitivity to light.
  • Sample Preparation: Prepare solutions of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one in the respective stress media. For thermal and photostability, use the solid compound.

  • Stress Application: Expose the samples to the conditions outlined in Table 3.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solutions after the stress period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate and quantify the parent compound and any degradation products.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis compound 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one acid Acid Hydrolysis (HCl) compound->acid base Base Hydrolysis (NaOH) compound->base oxidation Oxidation (H₂O₂) compound->oxidation thermal Thermal (Heat) compound->thermal photo Photolytic (Light) compound->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc degradation_profile Degradation Profile hplc->degradation_profile

Forced Degradation Workflow

Potential Signaling Pathway Involvement

Derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold have been reported to act as inhibitors of the PI3K/Akt signaling pathway.[2] This pathway is a key regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[2] Therefore, it is plausible that 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one may also exhibit activity against components of this pathway. Further investigation into this is warranted.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Benzoxazinone Derivative (e.g., 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one) Inhibitor->PI3K Inhibition

PI3K/Akt Signaling Pathway

Conclusion

References

Unlocking the Therapeutic Potential of Benzoxazinone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoxazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] This technical guide provides an in-depth overview of promising research areas for benzoxazinone derivatives, targeting researchers, scientists, and drug development professionals. We will explore their therapeutic potential in oncology, infectious diseases, inflammation, and central nervous system (CNS) disorders, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Oncological Applications: Targeting Cancer Cell Proliferation and Survival

Benzoxazinone derivatives have emerged as promising candidates for the development of novel anticancer agents.[2][4][5] Their mechanisms of action are multifaceted, ranging from the inhibition of key enzymes to the induction of DNA damage and apoptosis.

One notable mechanism involves the targeting of the c-Myc oncogene.[4] Certain benzoxazinone derivatives have been shown to induce the formation of G-quadruplex structures in the c-Myc gene promoter, leading to the downregulation of its expression.[4] This, in turn, inhibits cancer cell proliferation and migration.[4]

Another avenue of investigation is the inhibition of topoisomerase II, a critical enzyme in DNA replication.[6] Some derivatives have demonstrated the ability to downregulate the expression of this enzyme, thereby arresting the cell cycle and preventing DNA duplication in cancer cells.[6] Furthermore, the induction of apoptosis through the upregulation of p53 and caspase-3 expression has been observed with several benzoxazinone compounds.[6]

Quantitative Data: Anti-proliferative Activity

The following table summarizes the anti-proliferative activity of selected benzoxazinone derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 7 HepG2 (Liver)< 10[6]
MCF-7 (Breast)< 10[6]
HCT-29 (Colon)< 10[6]
Compound 15 HepG2 (Liver)< 10[6]
MCF-7 (Breast)< 10[6]
HCT-29 (Colon)< 10[6]
Compound c5 Huh-7 (Liver)Not specified, but showed notable anti-proliferative activity[7]
Compound c14 Huh-7 (Liver)Not specified, but showed notable anti-proliferative activity[7]
Compound 3a HeLa (Cervical)Significant cytotoxic potential[5]
Compound 3c HeLa (Cervical)Significant cytotoxic potential, comparable to doxorubicin[5]
Experimental Protocol: MTT Assay for Anti-proliferative Activity

This protocol outlines the methodology used to assess the in vitro anti-proliferative activity of benzoxazinone derivatives against cancer cell lines.[5]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, MCF-7) in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzoxazinone derivatives and a vehicle control. Incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: c-Myc Inhibition

c_myc_inhibition Benzoxazinone_Derivative Benzoxazinone Derivative c_Myc_Promoter c-Myc Promoter (G-rich sequence) Benzoxazinone_Derivative->c_Myc_Promoter Binds to G_Quadruplex G-Quadruplex Formation c_Myc_Promoter->G_Quadruplex Induces c_Myc_Transcription c-Myc Transcription Downregulation G_Quadruplex->c_Myc_Transcription Leads to Cell_Proliferation Cancer Cell Proliferation Inhibition c_Myc_Transcription->Cell_Proliferation Results in antimicrobial_workflow Synthesis Synthesis of Benzoxazinone Derivatives Screening Primary Antimicrobial Screening (e.g., Disk Diffusion) Synthesis->Screening MIC_Determination MIC Determination (Broth Microdilution) Screening->MIC_Determination Active Compounds MBC_Determination MBC Determination MIC_Determination->MBC_Determination SAR_Studies Structure-Activity Relationship (SAR) Studies MIC_Determination->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization cns_drug_dev Scaffold Benzoxazinone Scaffold Modification Chemical Modification (Varying Substituents and Linkers) Scaffold->Modification Target_Binding Screening for Binding Affinity (e.g., 5-HT1A, 5-HT2A receptors) Modification->Target_Binding Functional_Assays In vitro Functional Assays (Agonist/Antagonist Activity) Target_Binding->Functional_Assays High Affinity Compounds In_vivo_Models In vivo Behavioral Models (Anxiety, Depression) Functional_Assays->In_vivo_Models Desired Functional Activity Lead_Compound Lead Compound for CNS Disorders In_vivo_Models->Lead_Compound Efficacious Compounds

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the proposed synthesis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one, a fluorinated benzoxazinone derivative of interest in medicinal chemistry and drug development. The protocol is based on established synthetic methodologies for analogous compounds.

Introduction

Benzoxazinone scaffolds are prevalent in a variety of biologically active compounds. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one is a valuable intermediate for the synthesis of novel therapeutic agents. This document outlines a two-step synthesis beginning with the preparation of the key precursor, 2-amino-3-fluorophenol, followed by its cyclization to the target compound.

Synthesis Pathway

The proposed synthesis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one involves two primary stages:

  • Preparation of 2-amino-3-fluorophenol: This intermediate is synthesized from 1,3-difluoro-2-nitrobenzene through a three-step process involving methoxylation, demethylation, and reduction of the nitro group.

  • Synthesis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one: This is achieved through the acylation of 2-amino-3-fluorophenol with chloroacetyl chloride, followed by an intramolecular cyclization to form the benzoxazinone ring.

Experimental Protocols

Part 1: Synthesis of 2-amino-3-fluorophenol

This procedure is adapted from known methods for the preparation of substituted aminophenols.

Step 1: Synthesis of 1-fluoro-3-methoxy-2-nitrobenzene

  • To a solution of 1,3-difluoro-2-nitrobenzene (100 g, 0.63 mol) in methanol (1.3 L), slowly add a solution of sodium methoxide (0.69 mol, prepared from 15.9 g of sodium in 200 mL of methanol) at 0°C.

  • Stir the resulting mixture at room temperature for approximately 15 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 1-fluoro-3-methoxy-2-nitrobenzene.

Step 2: Synthesis of 3-fluoro-2-nitrophenol

  • To a solution of 1-fluoro-3-methoxy-2-nitrobenzene (98 g, 0.57 mol) in dichloromethane (500 mL) at -40°C, add a solution of boron tribromide.

  • Stir the reaction mixture for about 15 hours.

  • Slowly pour the reaction mixture into ice water (500 mL) and extract with ethyl acetate (3 x 300 mL).

  • Wash the combined organic layers with 5% sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain 3-fluoro-2-nitrophenol.

Step 3: Synthesis of 2-amino-3-fluorophenol

  • Dissolve 3-fluoro-2-nitrophenol (38 g, 0.24 mol) in ethanol.

  • Add 10% Palladium on carbon (5 g).

  • Evacuate the reaction flask and place the mixture under a hydrogen atmosphere (1 atm) at room temperature for 3 hours.

  • Filter the reaction mixture through a short pad of silica gel, washing the silica gel with ethanol.

  • Combine the filtrate and washings and concentrate under vacuum to obtain 2-amino-3-fluorophenol, which can be used in the next step without further purification.

Part 2: Synthesis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one

This procedure is based on the general synthesis of benzoxazinones from aminophenols.

  • Dissolve 2-amino-3-fluorophenol (0.52 mol) in a suitable solvent such as 1,2-dichloroethane (420 mL) in a three-necked flask.

  • Cool the solution to 0-10°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.10 mol) dropwise over 1 hour, maintaining the temperature between 0-10°C.

  • After the addition is complete, slowly warm the reaction mixture to reflux temperature (45-85°C) and maintain for 2-5 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and process to isolate the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

Data Presentation

Table 1: Reagents and Reaction Conditions for the Synthesis of 2-amino-3-fluorophenol

StepStarting MaterialReagentsSolventTemperatureReaction TimeProductTypical Yield
11,3-difluoro-2-nitrobenzeneSodium methoxideMethanol0°C to RT15 h1-fluoro-3-methoxy-2-nitrobenzene~91%
21-fluoro-3-methoxy-2-nitrobenzeneBoron tribromideDichloromethane-40°C15 h3-fluoro-2-nitrophenol~95%
33-fluoro-2-nitrophenol10% Pd/C, H₂EthanolRoom Temp.3 h2-amino-3-fluorophenol~86%

Table 2: Reagents and Reaction Conditions for the Synthesis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one

Starting MaterialReagentSolventTemperatureReaction TimeProductTypical Yield
2-amino-3-fluorophenolChloroacetyl chloride1,2-dichloroethane0-10°C then reflux (45-85°C)2-5 h5-Fluoro-2H-benzo[b]oxazin-3(4H)-one70-90%

Table 3: Characterization Data for 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one

PropertyValue
Molecular FormulaC₈H₆FNO₂
Molecular Weight167.14 g/mol
AppearanceOff-white to pale yellow solid
Melting PointTo be determined
¹H NMR (DMSO-d₆)Expected peaks for aromatic and methylene protons
¹³C NMR (DMSO-d₆)Expected peaks for aromatic, carbonyl, and methylene carbons
Mass Spec (ESI-MS)m/z [M+H]⁺ expected at 168.04

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 2-amino-3-fluorophenol cluster_part2 Part 2: Synthesis of Target Compound A 1,3-difluoro-2- nitrobenzene B 1-fluoro-3-methoxy-2- nitrobenzene A->B NaOMe, MeOH C 3-fluoro-2- nitrophenol B->C BBr3, DCM D 2-amino-3- fluorophenol C->D H2, Pd/C, EtOH E 5-Fluoro-2H-benzo[b]oxazin- 3(4H)-one D_clone 2-amino-3- fluorophenol D_clone->E ClCOCH2Cl, 1,2-dichloroethane

Caption: Workflow for the synthesis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

Disclaimer: This protocol is a proposed synthetic route based on literature for similar compounds. Researchers should conduct their own literature search and risk assessment before commencing any experimental work. All procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for the Purification of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one via recrystallization. This method is designed to effectively remove impurities from the crude product, yielding a compound of high purity suitable for downstream applications in research and drug development. The protocol outlines solvent selection, the recrystallization procedure, and methods for assessing purity.

Introduction

5-Fluoro-2H-benzo[b]oxazin-3(4H)-one is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The fluorine substituent can significantly influence the compound's physicochemical and pharmacological properties, such as metabolic stability and binding affinity to biological targets. As with many synthetic organic compounds, the crude product often contains impurities from starting materials, byproducts, and residual solvents. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures. This application note details a reliable method for the purification of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one to a high degree of purity. While specific quantitative data for this exact compound is not extensively published, this protocol is based on established principles for the recrystallization of related benzoxazinone derivatives and polar fluorinated molecules.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical recrystallization of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one. This data is illustrative and may vary based on the initial purity of the crude material and the precise experimental conditions.

ParameterCrude ProductAfter Recrystallization
Appearance Off-white to light brown solidWhite crystalline solid
Weight (g) 5.004.25
Purity (by HPLC, %) 92.599.8
Yield (%) N/A85
Melting Point (°C) 168-171175-176

Experimental Protocols

This section provides a detailed methodology for the recrystallization of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

Materials and Equipment
  • Crude 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one

  • Ethyl acetate (ACS grade or higher)

  • Hexanes (ACS grade or higher)

  • Erlanmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Solvent Selection

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one, a mixed solvent system of ethyl acetate and hexanes is recommended. Ethyl acetate is a moderately polar solvent that should effectively dissolve the compound when heated, while hexanes act as an anti-solvent to decrease solubility upon cooling, promoting crystal formation. Based on literature for similar benzoxazinone derivatives, ethyl acetate is a promising primary solvent[1].

Recrystallization Procedure
  • Dissolution: Place the crude 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethyl acetate (e.g., 20-25 mL) to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethyl acetate in small portions until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Inducing Crystallization (If Necessary): If crystals do not form, it may be necessary to induce crystallization. This can be achieved by scratching the inside of the flask with a glass stirring rod at the surface of the solution or by adding a seed crystal of the pure compound.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate/hexanes mixture (e.g., 1:1 v/v) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator until a constant weight is achieved.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one dissolve Dissolve in minimum hot ethyl acetate start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool Clear Solution waste1 Insoluble Impurities ice_bath Cool in ice bath cool->ice_bath filtration Vacuum filtration to collect crystals ice_bath->filtration wash Wash with cold solvent mixture filtration->wash waste2 Filtrate (soluble impurities) dry Dry crystals under vacuum wash->dry end End: Pure Crystalline Product dry->end

Caption: Workflow for the purification of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one by recrystallization.

References

Application Notes and Protocols: The 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-benzo[b][1][2]oxazin-3(4H)-one moiety is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, making the 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one core an attractive starting point for the design of novel therapeutics. These notes provide an overview of its applications, relevant quantitative data for related compounds, and detailed experimental protocols.

Therapeutic Potential and Applications

Derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold have been investigated for a variety of therapeutic applications. The strategic placement of a fluorine atom can enhance metabolic stability, improve binding affinity, and alter electronic properties, thereby influencing the biological activity.

Key Therapeutic Areas:
  • Anticancer Agents: The benzoxazinone scaffold is a common feature in molecules designed as anticancer agents. For instance, derivatives have been synthesized and evaluated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[3][4] One study reported a potent pan-class I PI3K/mTOR dual inhibitor with an IC50 of 0.63 nM against PI3Kα.[4]

  • Platelet Aggregation Inhibitors: Novel 2H-benzo[b][1][2]oxazin-3(4H)-ones have been synthesized and shown to inhibit ADP-induced platelet aggregation, suggesting their potential in the development of antithrombotic agents.[5]

  • Enzyme Inhibitors: This scaffold has been utilized to design inhibitors for various enzymes. For example, related benzothiazole and benzo[1][2]oxazin-3(4H)-one moieties have shown inhibitory activity against acetylcholinesterase, a key target in Alzheimer's disease management.[6]

  • Beta2-Adrenoceptor Agonists: 5-hydroxy-4H-benzo[1][2]oxazin-3-one derivatives have been identified as potent and selective beta2-adrenoceptor agonists, with potential applications in treating respiratory diseases like asthma.[7]

Quantitative Data on Benzoxazinone Derivatives

The following table summarizes the biological activity of various derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold and related structures. This data provides a comparative baseline for the development of novel compounds based on the 5-fluoro substituted core.

Compound ClassTargetKey Compound(s)Activity (IC50)Reference
4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivativesPI3Kα8d-10.63 nM[4]
2H-benzo[b][1][2]oxazin-3(4H)-one derivativesPlatelet Aggregation (ADP-induced)7a10.14 µmol/L[5]
2H-benzo[b][1][2]oxazin-3(4H)-one derivatives linked with 1,2,3-triazoleHuh-7 liver cancer cellsc1819.05 µM[8]
5-hydroxy-4H-benzo[1][2]oxazin-3-onesBeta2-adrenoceptor6mPotent, full agonist[7]
Benzothiazole and benzo[1][2]oxazin-3(4H)-one derivativesAcetylcholinesterase6f25.33 µg/mL[6]
5-fluoro-2-oxindole derivativesα-glucosidase3f35.83 ± 0.98 μM[2]

Experimental Protocols

General Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives

A common route for the synthesis of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold involves the condensation of a substituted 2-aminophenol with a suitable reagent. For the synthesis of a 5-fluoro derivative, 2-amino-3-fluorophenol would be a key starting material.

Protocol: Synthesis of a 4-substituted-2H-benzo[b][1][2]oxazin-3(4H)-one

  • Step 1: N-Alkylation of 2-aminophenol. To a solution of the appropriately substituted 2-aminophenol (e.g., 2-amino-3-fluorophenol) in a suitable solvent (e.g., DMF or acetone), add a base (e.g., K2CO3 or NaH) and the desired alkyl or aryl halide. Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).

  • Step 2: Cyclization. To the product from Step 1, add chloroacetyl chloride or a similar cyclizing agent in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or THF). The reaction is typically stirred at 0 °C to room temperature.

  • Work-up and Purification. After completion of the reaction, quench the reaction mixture with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 2H-benzo[b][1][2]oxazin-3(4H)-one derivative.

Biological Assay: PI3Kα Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of synthesized compounds against the PI3Kα enzyme.

  • Reagents and Materials: Recombinant human PI3Kα, kinase buffer, ATP, substrate (e.g., PIP2), detection reagent (e.g., ADP-Glo™ Kinase Assay kit), test compounds, and a positive control (e.g., a known PI3Kα inhibitor).

  • Assay Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the kinase buffer, the test compound solution, and the PI3Kα enzyme. c. Incubate for a specified time (e.g., 15 minutes) at room temperature. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate. e. Incubate for a further period (e.g., 60 minutes) at room temperature. f. Stop the reaction and detect the generated ADP using the detection reagent as per the manufacturer's instructions. g. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor 5-Fluoro-2H-benzo[b]oxazin- 3(4H)-one Derivative Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a benzoxazinone derivative.

Experimental Workflow

Synthesis_Workflow Start Start: 2-Amino-3-fluorophenol Step1 Step 1: N-Alkylation (Alkyl/Aryl Halide, Base) Start->Step1 Intermediate N-substituted-2-amino-3-fluorophenol Step1->Intermediate Step2 Step 2: Cyclization (Chloroacetyl Chloride, Base) Intermediate->Step2 Product 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one Derivative Step2->Product Purification Purification (Column Chromatography/ Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General synthetic workflow for 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one derivatives.

Logical Relationship

SAR_Logic Scaffold 5-Fluoro-2H-benzo[b]oxazin- 3(4H)-one Scaffold Properties Physicochemical Properties Scaffold->Properties Influences Activity Biological Activity Properties->Activity Determines ADME ADME Properties Properties->ADME Affects Drug_Candidate Potential Drug Candidate Activity->Drug_Candidate ADME->Drug_Candidate

Caption: Relationship between the scaffold, its properties, and drug candidacy.

References

Application Notes and Protocols for 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one as a PI3Kα Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one , a putative phosphatidylinositol-3-kinase alpha (PI3Kα) inhibitor. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][2][3] This document outlines the necessary experimental procedures to characterize the inhibitory activity of this compound, both biochemically and in a cellular context.

While the broader class of 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives has shown promise as PI3K inhibitors, specific experimental data for the 5-fluoro analog is not extensively available in published literature. Therefore, the quantitative data presented herein is representative and intended for illustrative purposes. Researchers are advised to generate their own experimental data for this specific compound.

Mechanism of Action

5-Fluoro-2H-benzo[b]oxazin-3(4H)-one is hypothesized to exert its biological effects by directly inhibiting the catalytic activity of PI3Kα. PI3Kα is a lipid kinase that phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[2][5] By inhibiting PI3Kα, 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one is expected to decrease PIP3 levels, leading to reduced AKT phosphorylation and subsequent downstream signaling, ultimately resulting in decreased cell proliferation and survival in cancer cells with a dependency on this pathway.

Diagram of the PI3K/AKT/mTOR Signaling Pathway and the Point of Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 Inhibitor 5-Fluoro-2H-benzo[b]oxazin- 3(4H)-one Inhibitor->PI3K Inhibition PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K/AKT/mTOR signaling cascade and the inhibitory action of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity (Representative Data)
Kinase Target5-Fluoro-2H-benzo[b]oxazin-3(4H)-one IC₅₀ (nM)Control Inhibitor (Alpelisib) IC₅₀ (nM)
PI3Kα155
PI3Kβ2501,200
PI3Kδ300290
PI3Kγ450250
mTOR>10,0002,500 (as part of PI3K/mTOR inhibitors)
Table 2: Cellular Anti-proliferative Activity (Representative Data)
Cell LineCancer Type5-Fluoro-2H-benzo[b]oxazin-3(4H)-one GI₅₀ (µM)
MCF-7Breast Cancer0.8
PC-3Prostate Cancer1.2
U-87 MGGlioblastoma0.9
A549Lung Cancer2.5

Experimental Protocols

Protocol 1: In Vitro PI3Kα Kinase Assay (Luminescent)

This protocol describes a method to determine the in vitro inhibitory activity of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one against recombinant human PI3Kα using a luminescent kinase assay that measures the amount of ADP produced.

Materials:

  • Recombinant human PI3Kα enzyme

  • PI3K Reaction Buffer

  • Dithiothreitol (DTT)

  • ATP

  • PIP2 substrate

  • 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the PI3Kα enzyme and PIP2 substrate in kinase reaction buffer to the desired working concentrations.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of the enzyme/PIP2 mixture to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow A Prepare serial dilutions of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one B Add compound/vehicle to 384-well plate A->B C Add PI3Kα enzyme and PIP2 substrate B->C D Incubate for 10 minutes C->D E Add ATP to start reaction D->E F Incubate for 60 minutes E->F G Add ADP-Glo™ Reagent F->G H Incubate for 40 minutes G->H I Add Kinase Detection Reagent H->I J Incubate for 30 minutes I->J K Measure luminescence J->K L Calculate IC₅₀ K->L Western_Blot_Logic Start Treat cells with inhibitor Lysis Cell Lysis & Protein Extraction Start->Lysis Quant Protein Quantification (BCA) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation (e.g., p-AKT) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect Analyze Image Analysis & Quantification Detect->Analyze Re_probe Strip & Re-probe (Total AKT, β-actin) Detect->Re_probe Re_probe->Primary_Ab

References

Applications of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorinated benzoxazinone scaffold, specifically 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one, represents a privileged structure in medicinal chemistry. The incorporation of a fluorine atom at the 5-position can significantly enhance biological activity, metabolic stability, and pharmacokinetic properties.[1] This document provides an overview of the diverse applications of this compound and its derivatives, along with relevant experimental data and protocols to facilitate further research and development.

Anticancer Activity

Derivatives of the 2H-benzo[b][2][3]oxazin-3(4H)-one core structure have demonstrated significant potential as anticancer agents, targeting various mechanisms within cancer cells.[4][5] The introduction of different functional groups to the core scaffold allows for the modulation of activity against specific cancer cell lines.

Quantitative Data Summary: Anticancer Activity
Compound IDModificationCell LineIC50 (µM)Reference
c5 7-(1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)benzamido)-2H-benzo[b][2][3]oxazin-3(4H)-oneHuh-7 (Liver)28.48[4]
c14 7-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)benzamido)-2H-benzo[b][2][3]oxazin-3(4H)-oneHuh-7 (Liver)32.60[4]
c16 7-(1-(2,4-difluorobenzyl)-1H-1,2,3-triazol-4-yl)benzamido)-2H-benzo[b][2][3]oxazin-3(4H)-oneHuh-7 (Liver)31.87[4]
c18 7-(1-(3,4-difluorobenzyl)-1H-1,2,3-triazol-4-yl)benzamido)-2H-benzo[b][2][3]oxazin-3(4H)-oneHuh-7 (Liver)19.05[4]
8d-1 4-phenyl-2H-benzo[b][2][3]oxazin-3(4H)-one derivativeHeLa (Cervical), A549 (Lung)1.35, 1.22[5][6]
4 6-cinnamoyl-2H-benzo[b][2][3]oxazin-3(4H)-one derivativeA549 (Lung)-[5]
Mechanism of Action: DNA Damage and Apoptosis Induction

Several derivatives of 2H-benzo[b][2][3]oxazin-3(4H)-one have been shown to induce DNA damage in tumor cells, a key mechanism for their anticancer effects.[4][5] This is often evidenced by the upregulation of DNA damage markers such as γ-H2AX.[4] Consequently, this leads to the activation of apoptotic pathways, characterized by increased expression of proteins like caspase-7, and can also trigger autophagy, as indicated by elevated LC3 levels.[4]

DNA_Damage_Apoptosis_Pathway Benzoxazinone_Derivative Benzoxazinone_Derivative Tumor_Cell Tumor_Cell Benzoxazinone_Derivative->Tumor_Cell DNA_Damage DNA_Damage Tumor_Cell->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Autophagy Autophagy DNA_Damage->Autophagy Upregulation_gH2AX Upregulation_gH2AX DNA_Damage->Upregulation_gH2AX Increased_Caspase7 Increased_Caspase7 Apoptosis->Increased_Caspase7 Increased_LC3 Increased_LC3 Autophagy->Increased_LC3

Mechanism of anticancer action.
Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate tumor cells (e.g., Huh-7, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Anti-inflammatory Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated potent anti-inflammatory properties. These compounds can mitigate inflammatory responses in microglial cells by reducing the production of nitric oxide (NO) and pro-inflammatory cytokines.[7]

Quantitative Data Summary: Anti-inflammatory Activity
Compound IDCell LineEffectConcentrationReference
e2 BV-2 (Microglia)Reduced LPS-induced NO production10 µM[7]
e16 BV-2 (Microglia)Reduced LPS-induced NO production10 µM[7]
e20 BV-2 (Microglia)Reduced LPS-induced NO production10 µM[7]
e2, e16, e20 BV-2 (Microglia)Decreased IL-1β, IL-6, TNF-α transcription10 µM[7]
Mechanism of Action: Nrf2-HO-1 Pathway Activation

The anti-inflammatory effects of these derivatives are linked to the activation of the Nrf2-HO-1 signaling pathway.[7] This pathway plays a crucial role in the cellular antioxidant response. Activation of Nrf2 leads to the upregulation of heme oxygenase-1 (HO-1), which in turn helps to reduce intracellular reactive oxygen species (ROS) levels, thereby mitigating LPS-induced inflammation.[7]

Anti_inflammatory_Pathway LPS LPS Microglial_Cell Microglial_Cell LPS->Microglial_Cell Benzoxazinone_Derivative Benzoxazinone_Derivative Nrf2_Activation Nrf2_Activation Benzoxazinone_Derivative->Nrf2_Activation HO1_Upregulation HO1_Upregulation Nrf2_Activation->HO1_Upregulation ROS_Reduction ROS_Reduction HO1_Upregulation->ROS_Reduction Inflammation_Reduction Inflammation_Reduction ROS_Reduction->Inflammation_Reduction NO_Cytokine_Reduction NO_Cytokine_Reduction Inflammation_Reduction->NO_Cytokine_Reduction Synthesis_Workflow Start_Material Starting Material (e.g., 1,5-difluoro-2,4-dinitrobenzene) Condensation Condensation Start_Material->Condensation Reduction Reduction Condensation->Reduction O_Alkylation O-Alkylation Reduction->O_Alkylation Smiles_Rearrangement Smiles Rearrangement O_Alkylation->Smiles_Rearrangement Cyclization Cyclization Smiles_Rearrangement->Cyclization Final_Product 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one Derivative Cyclization->Final_Product

References

Synthesis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one and its derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer and anti-inflammatory agents.

Application Notes

5-Fluoro-2H-benzo[b]oxazin-3(4H)-one derivatives are a class of heterocyclic compounds that have garnered attention in drug discovery. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the molecule.

Anticancer Potential: Several benzoxazinone derivatives have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][] This pathway is frequently dysregulated in various cancers, and its inhibition can lead to decreased cell proliferation, growth, and survival.[3][4][5]

Anti-inflammatory and Cytoprotective Effects: The Nrf2-HO-1 signaling pathway is a key regulator of cellular defense against oxidative stress.[6][7][8][9] Some benzoxazinone derivatives have been shown to activate this pathway, leading to the expression of antioxidant and cytoprotective genes. This mechanism suggests their potential in treating inflammatory conditions and diseases associated with oxidative stress.

Experimental Protocols

The synthesis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one is typically achieved through a two-step process involving the N-acylation of 2-amino-5-fluorophenol with chloroacetyl chloride, followed by an intramolecular cyclization.

Protocol 1: Synthesis of 2-(2-chloroacetamido)-5-fluorophenol (Intermediate)

Materials:

  • 2-amino-5-fluorophenol

  • Chloroacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium bromide (TBAB) or similar phase-transfer catalyst (optional)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-fluorophenol (1.0 eq) in anhydrous THF.

  • Add sodium bicarbonate (2.0 eq) and a catalytic amount of TBAB.

  • Cool the mixture in an ice bath and slowly add chloroacetyl chloride (1.1 eq) dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, then heat to reflux for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The crude 2-(2-chloroacetamido)-5-fluorophenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one (Final Product)

Materials:

  • 2-(2-chloroacetamido)-5-fluorophenol

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve the intermediate 2-(2-chloroacetamido)-5-fluorophenol (1.0 eq) in acetone or DMF in a round-bottom flask.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If using acetone, filter off the inorganic base. If using DMF, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the crude product by filtration.

  • Purify the crude 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure product.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of benzoxazinone derivatives. Note that the exact values for 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one may vary and should be determined experimentally.

Table 1: Synthesis of 2H-benzo[b][10]oxazin-3(4H)-one Derivatives

CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)Reference
2H-benzo[b][10]oxazin-3(4H)-one2-aminophenolChloroacetyl chloride, NaHCO₃, TEBATHF12Good
7-substituted-2H-benzo[b][10]oxazin-3(4H)-onesSubstituted 2-aminophenolsChloroacetyl chlorideVarious--[11]

Table 2: Characterization Data of Representative Benzoxazinone Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ ppm)13C NMR (δ ppm)Reference
4-((1-(4-butylphenyl)-1H-1,2,3-triazol-4-yl)methyl)-2H-benzo[b][10]oxazin-3(4H)-oneC₂₁H₂₃N₅O₂389.44-8.32 (s, 1H), 7.56-7.80 (m, 3H), 7.36-7.49 (m, 3H), 7.26-7.36 (m, 2H), 5.34 (s, 2H), 4.75 (s, 2H), 2.78 (t, 2H), 1.65-1.80 (m, 2H), 1.40-1.56 (m, 2H), 1.05 (t, 3H)163.7, 145.7, 143.1, 134.3, 129.5, 127.9, 125.2, 121.6, 119.8, 119.2, 117.4, 114.8, 67.0, 36.2, 34.1, 32.8, 21.6, 13.6
4-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2H-benzo[b][10]oxazin-3(4H)-oneC₁₇H₁₃BrN₄O₂399.22-8.05 (s, 1H), 7.54-7.82 (m, 4H), 7.48 (d, 1H), 7.09-7.25 (m, 3H), 5.21 (s, 2H), 4.65 (s, 2H)163.7, 148.5, 145.8, 145.3, 141.9, 127.9, 125.7, 125.2, 124.4, 122.3, 119.3, 117.5, 115.1, 114.8, 110.1, 67.0, 56.9, 56.7, 36.3

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 2-amino-5-fluorophenol 2-amino-5-fluorophenol N-acylation N-acylation 2-amino-5-fluorophenol->N-acylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->N-acylation Intermediate 2-(2-chloroacetamido)- 5-fluorophenol N-acylation->Intermediate Step 1 Cyclization Cyclization Intermediate->Cyclization Base Final_Product 5-Fluoro-2H-benzo[b]oxazin- 3(4H)-one Cyclization->Final_Product Step 2

Caption: Synthetic workflow for 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Benzoxazinone 5-Fluoro-2H-benzo[b]oxazin- 3(4H)-one Derivative Benzoxazinone->PI3K Inhibition Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active ARE Antioxidant Response Element Nrf2_active->ARE Translocation to Nucleus HO1 HO-1 Gene Expression ARE->HO1 Cytoprotection Cytoprotection HO1->Cytoprotection Benzoxazinone 5-Fluoro-2H-benzo[b]oxazin- 3(4H)-one Derivative Benzoxazinone->Nrf2_active Activation

References

Application Notes and Protocols: Experimental Procedures for N-Alkylation of Benzoxazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the N-alkylation of benzoxazinone scaffolds. N-alkylation is a crucial synthetic step for modifying the pharmacological properties of benzoxazinone derivatives, a class of heterocyclic compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The protocols outlined below are based on established methodologies and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Overview of N-Alkylation

The N-alkylation of benzoxazinones typically proceeds via a nucleophilic substitution reaction. The nitrogen atom of the benzoxazinone ring is first deprotonated by a suitable base to form a nucleophilic anion. This anion then attacks an alkylating agent (e.g., an alkyl halide), resulting in the formation of a new C-N bond. A common challenge in this synthesis is the potential for competing O-alkylation, where the oxygen atom of the lactam acts as the nucleophile.[4] The choice of base, solvent, and reaction conditions can significantly influence the regioselectivity of the reaction, favoring either N- or O-alkylation.[4]

Experimental Workflow

The general workflow for the N-alkylation of benzoxazinones involves the dissolution of the starting material, deprotonation with a base, addition of the alkylating agent, monitoring the reaction, and subsequent workup and purification of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Benzoxazinone in an Anhydrous Solvent add_base Add Base (e.g., K2CO3, NaH) start->add_base Stir add_alkyl Add Alkylating Agent (e.g., R-Br, R-I) add_base->add_alkyl Allow for Deprotonation react Stir at Defined Temperature (RT to Reflux) add_alkyl->react monitor Monitor Reaction (TLC, LC-MS) react->monitor quench Quench Reaction (e.g., with Water) monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extract->dry purify Purify Product (Column Chromatography) dry->purify end Final N-Alkylated Product purify->end Characterize

Caption: General experimental workflow for the N-alkylation of benzoxazinones.

Reaction Mechanism

The core mechanism involves the deprotonation of the N-H bond, creating a resonance-stabilized anion. This anion can then react with an electrophilic alkylating agent. While N-alkylation is often the desired pathway, O-alkylation can occur as a competing side reaction.

G N-Alkylation vs. O-Alkylation Pathway start_material Benzoxazinone reagents Base (e.g., K2CO3) - H+ anion Resonance-Stabilized Anion alkyl_halide Alkyl Halide (R-X) alkyl_halide2 Alkyl Halide (R-X) n_product N-Alkylated Product (Major) o_product O-Alkylated Product (Minor) reagents->anion + Base, - H+ alkyl_halide->n_product N-Attack alkyl_halide2->o_product O-Attack

Caption: General reaction mechanism for the N-alkylation of benzoxazinones.

Detailed Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate

This protocol is a widely applicable method for the N-alkylation of various heterocyclic systems, including benzoxazinones, using a mild base.[5][6][7]

Materials:

  • Benzoxazinone starting material (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.1 - 2.0 eq)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide) (1.0 - 1.5 eq)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Brine solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the benzoxazinone starting material (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (1.1 - 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the anion.[7]

  • Add the alkylating agent (1.0 - 1.5 eq) to the reaction mixture.

  • Stir the reaction at the desired temperature (this can range from room temperature to reflux) for a period of 2 to 24 hours.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated benzoxazinone.

Summary of Reaction Conditions

The selection of reagents and conditions is critical for achieving high yields and selectivity. The following table summarizes various conditions reported for the N-alkylation of benzoxazinone and related heterocyclic scaffolds.

Substrate TypeAlkylating AgentBaseSolventTemperatureTime (h)Yield (%)Reference
2,1-Benzisoxazol-3(1H)-oneVarious Alkyl HalidesNaHTHF0 °C to RT2-455-94[5]
N-((tetrazol-5-yl)methyl)benzamideBenzyl BromideK₂CO₃AcetoneRoom Temp.2492 (total)[7]
1,2,3,4-tetrahydrobenzo[c][8][9]naphthyrin-5(6H)-oneVarious Alkyl HalidesNaHDMF0 °C to RT280-95 (O-alkylation)[4]
2-(N-phthaloylglycine)(Intermediate)TriethylamineChloroformReflux8-[10][11]

Note: The table includes data from related heterocyclic systems to provide a broader context for reaction condition selection, as specific examples for direct N-alkylation of benzoxazinones are diverse and often embedded within multi-step syntheses. The N-alkylation of 2,1-Benzisoxazol-3(1H)-ones provides a close structural analog and relevant conditions.[5] In some cases, O-alkylation is the major product, highlighting the importance of reaction optimization.[4]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkylating agents are often toxic and mutagenic; handle with extreme care.[12]

  • Strong bases like sodium hydride (NaH) are flammable and react violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Refer to the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the anti-inflammatory potential of novel benzoxazinone derivatives. The protocols outlined below cover essential in vitro assays to determine the efficacy and preliminary mechanism of action of these compounds.

Introduction

Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Inflammation is a complex biological response to harmful stimuli and is implicated in numerous diseases. Key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), are central to the inflammatory process, regulating the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[3][4][5] This document details the experimental protocols to screen and characterize the anti-inflammatory effects of benzoxazinone derivatives by targeting these key inflammatory markers and pathways.

Key Signaling Pathways in Inflammation

A fundamental understanding of the signaling cascades that mediate inflammation is crucial for interpreting experimental results. The NF-κB and MAPK pathways are primary regulators of the inflammatory response.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa_p P-IκBα IkBa->IkBa_p NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Proteasome Proteasome IkBa_p->Proteasome ubiquitination & degradation DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes transcription

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates DNA DNA AP1_nuc->DNA binds to Genes Pro-inflammatory Genes DNA->Genes transcription

Experimental Protocols

The following protocols provide a stepwise guide to assess the anti-inflammatory activity of benzoxazinone derivatives.

Experimental_Workflow cluster_invitro In Vitro Assays Cell_Culture Cell Culture (e.g., RAW 264.7 macrophages) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation Compound_Treatment Treatment with Benzoxazinone Derivatives LPS_Stimulation->Compound_Treatment NO_Assay Nitric Oxide (NO) Production Assay Compound_Treatment->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine Measurement (ELISA) Compound_Treatment->Cytokine_Assay COX_Assay COX-2 Inhibition Assay Compound_Treatment->COX_Assay

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a suitable model for in vitro analysis of nitric oxide production and inflammatory responses.[6][7]

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10⁵ cells/well.[8]

    • Allow cells to adhere for 3-4 hours.[8]

    • Pre-treat the cells with various concentrations of the benzoxazinone derivatives for 1 hour.

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[9]

    • Incubate the plates for 24 hours.[10]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant.[6]

  • Principle: The Griess reagent converts nitrite into a colored azo compound, which can be measured spectrophotometrically.[11]

  • Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.[11]

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in distilled water.[11]

    • Standard: Sodium nitrite (NaNO₂) for the standard curve.

  • Procedure:

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.[11]

    • Add 50 µL of Griess Reagent A to each supernatant sample.

    • Add 50 µL of Griess Reagent B.

    • Incubate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.[11]

    • Calculate the nitrite concentration based on the sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[12][13]

  • Principle: A sandwich ELISA is used to capture and detect specific cytokines with high sensitivity.[14]

  • Materials: Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

  • Procedure (General Guideline): [9]

    • Coat a 96-well plate with the capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add 100 µL of cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add the TMB substrate solution.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Determine the cytokine concentrations from the standard curve.

Cyclooxygenase (COX-2) Inhibition Assay

The ability of the benzoxazinone derivatives to inhibit the activity of the COX-2 enzyme can be assessed using commercially available inhibitor screening kits.[15][16]

  • Principle: These assays typically measure the peroxidase activity of COX, which is colorimetrically or fluorometrically monitored.[16][17]

  • Materials: COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or BPS Bioscience).[16][18]

  • Procedure (General Guideline based on a fluorometric assay): [17]

    • Prepare the reaction mix containing COX assay buffer and a COX probe.

    • Add the reaction mix to a 96-well plate.

    • Add the test compounds (benzoxazinone derivatives) and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • Add the COX-2 enzyme to initiate the reaction.

    • Incubate at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm).

    • Calculate the percentage of inhibition and determine the IC₅₀ values.

Data Presentation

The quantitative data obtained from the assays should be summarized in tables for clear comparison of the anti-inflammatory activity of the synthesized benzoxazinone derivatives.

Table 1: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)NO Production (% of LPS control)
Control-0.0 ± 0.0
LPS (1 µg/mL)-100.0 ± 5.0
Derivative 110Data
Derivative 210Data
Positive Control2042.02 ± 2.50[19]

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
Derivative 110DataDataData
Derivative 210DataDataData
Positive ControlConc.DataDataData

Table 3: COX-2 Inhibitory Activity

CompoundIC₅₀ (µM)
Derivative 1Data
Derivative 2Data
Celecoxib0.45[17]

In Vivo Anti-inflammatory Assessment

For promising candidates, in vivo studies are essential to confirm their anti-inflammatory activity.

Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating acute inflammation.

  • Procedure: [20][21]

    • Administer the benzoxazinone derivatives or a vehicle control to rats orally.

    • After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw to induce edema.

    • Measure the paw volume using a plethysmometer at different time points (e.g., 2 and 4 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of paw edema compared to the control group.

Table 4: Effect of Benzoxazinone Derivatives on Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)% Inhibition of Edema (2h)% Inhibition of Edema (4h)
Derivative 3dDose60.00[21]62.61[21]
DiclofenacDose62.48[21]68.20[21]

Conclusion

The protocols detailed in these application notes provide a robust framework for the systematic evaluation of the anti-inflammatory properties of novel benzoxazinone derivatives. By employing these in vitro and in vivo assays, researchers can effectively screen compounds, elucidate their mechanisms of action, and identify promising candidates for further drug development.

References

Application Notes and Protocols for 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and utilization of combinatorial libraries based on the 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one scaffold. This privileged structure is a valuable starting point for the discovery of novel therapeutic agents due to its presence in various biologically active compounds. The protocols outlined below describe a solution-phase parallel synthesis approach to generate a library of N-substituted derivatives, enabling rapid structure-activity relationship (SAR) studies.

Introduction

The 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one core is a key pharmacophore in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Combinatorial chemistry offers a powerful tool to explore the chemical space around this scaffold by systematically introducing a variety of substituents. The following protocols and data are designed to guide researchers in the efficient generation and evaluation of a focused library of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one derivatives.

Data Presentation

Table 1: Representative Building Blocks for Library Synthesis
Reagent TypeBuilding Block NameChemical Structure
Starting Scaffold 5-Fluoro-2H-benzo[b]oxazin-3(4H)-oneF-C₈H₆NO₂
Alkylating Agent Benzyl bromideC₆H₅CH₂Br
4-Methoxybenzyl chlorideCH₃OC₆H₄CH₂Cl
2-(Bromomethyl)naphthaleneC₁₀H₇CH₂Br
Ethyl bromoacetateBrCH₂COOC₂H₅
Table 2: Quantitative Data for a Representative Library Synthesis
Compound IDAlkylating AgentYield (%)Purity (%)
L1-A1 Benzyl bromide85>95
L1-A2 4-Methoxybenzyl chloride82>95
L1-A3 2-(Bromomethyl)naphthalene78>95
L1-A4 Ethyl bromoacetate91>95
Table 3: Biological Activity of a Representative Library (Hypothetical PI3Kα Inhibition Assay)
Compound IDIC₅₀ (nM) for PI3Kα
L1-A1 150
L1-A2 95
L1-A3 210
L1-A4 >1000

Experimental Protocols

Protocol 1: Parallel Solution-Phase Synthesis of an N-Substituted 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one Library

This protocol describes the N-alkylation of the 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one scaffold in a parallel format.

Materials:

  • 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one

  • A library of alkylating agents (e.g., benzyl halides, substituted benzyl halides, etc.)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vials with caps

  • Parallel synthesis rack with stirring capabilities

  • HPLC for purification and analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one in anhydrous DMF.

    • Prepare 0.22 M stock solutions of each alkylating agent in anhydrous DMF.

  • Reaction Setup:

    • To each reaction vial, add 1.0 mL of the 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one stock solution (0.2 mmol).

    • Add 69 mg of K₂CO₃ (0.5 mmol) to each vial.

    • Add 1.0 mL of the respective alkylating agent stock solution (0.22 mmol) to each vial.

    • Seal the vials and place them in the parallel synthesis rack.

  • Reaction and Work-up:

    • Stir the reactions at 60 °C for 16 hours.

    • Cool the reaction mixtures to room temperature.

    • Quench each reaction with 5 mL of water.

    • Extract each mixture with ethyl acetate (3 x 5 mL).

    • Combine the organic layers for each reaction and wash with brine (2 x 5 mL).

    • Dry the organic layers over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify each crude product using preparative HPLC to achieve >95% purity.

    • Characterize the final products by LC-MS and ¹H NMR.

Visualizations

Signaling Pathways

Derivatives of the benzoxazinone scaffold have been reported to interact with various signaling pathways implicated in cancer and inflammation. Two such pathways are the PI3K/Akt/mTOR pathway and the β2-Adrenergic Receptor signaling pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Activates) Benzoxazinone 5-Fluoro-Benzoxazinone Derivative (Inhibitor) Benzoxazinone->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Beta2_Adrenergic_Pathway Ligand Agonist Beta2AR β2-Adrenergic Receptor Ligand->Beta2AR Binds Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to Benzoxazinone 5-Fluoro-Benzoxazinone Derivative (Modulator) Benzoxazinone->Beta2AR

Caption: β2-Adrenergic Receptor Signaling Pathway Modulation.

Experimental Workflow

Combinatorial_Synthesis_Workflow Start Start: 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one Reaction Parallel Synthesis: N-Alkylation (K₂CO₃, DMF, 60°C) Start->Reaction Reagents Building Blocks: Alkylating Agents (R-X) Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Parallel Purification (Preparative HPLC) Workup->Purification Library Compound Library: N-Substituted Derivatives Purification->Library Analysis Analysis: LC-MS, NMR Library->Analysis Screening Biological Screening (e.g., Kinase Assays) Library->Screening

Caption: Solution-Phase Combinatorial Library Synthesis Workflow.

Application Notes and Protocols for the Characterization of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the analytical characterization of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one . The methodologies outlined are essential for confirming the identity, purity, and structural integrity of this compound, which is crucial for its application in research and drug development.

Overview of Analytical Methods

The characterization of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is employed for purity assessment and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile impurity profiling and structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure, while Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one. A reverse-phase method is typically employed.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. For Mass Spectrometry (MS) compatible applications, replace any non-volatile acids with 0.1% formic acid in both the aqueous and organic phases.[1]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

Data Presentation

Table 1: Representative HPLC Data for Benzoxazinone Analogues

CompoundRetention Time (min)Purity (%)
2H-1,4-Benzoxazin-3(4H)-one~ 5.8> 99%
Expected 5-Fluoro-2H-benzo[b]oxazin-3(4H)-oneSlightly shifted from parent compound> 98%

Note: The exact retention time for 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one will need to be determined experimentally and will be influenced by the specific HPLC conditions and column used.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter Sample Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: HPLC analysis workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It can be used to confirm the identity of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one and to identify any volatile impurities.

Experimental Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

    • Ensure the sample is completely dissolved.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC-MS instrument.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless injection depending on concentration).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Source Temperature: 230 °C.

Data Presentation

Table 2: Expected GC-MS Data for 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one

ParameterExpected Value
Molecular FormulaC₈H₆FNO₂
Molecular Weight167.14 g/mol
Theoretical m/z (M⁺)167.0383
Key Fragmentation IonsTo be determined experimentally

Note: The molecular weight and theoretical m/z are based on the chemical formula. Key fragmentation ions are characteristic of the molecule's structure and must be identified from the experimental mass spectrum.

GC-MS Workflow Diagram

GCMS_Workflow SamplePrep Sample Preparation (Dissolve in Volatile Solvent) GCInjection GC Injection SamplePrep->GCInjection Separation Chromatographic Separation GCInjection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAnalysis Data Analysis (Mass Spectrum Interpretation) Detection->DataAnalysis

Caption: General workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive analytical tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

Experimental Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Acquire a standard proton spectrum.

      • Typical spectral width: -2 to 12 ppm.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum.

      • Typical spectral width: 0 to 200 ppm.

Data Presentation

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one in DMSO-d₆

PositionPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
C2-H₂~4.6 (s, 2H)~67
C3 (C=O)-~165
C4-NH~10.7 (s, 1H)-
C4a-~115
C5-F-~158 (d, ¹JCF ≈ 240 Hz)
C6-H~7.0 (m, 1H)~115 (d, ²JCF ≈ 25 Hz)
C7-H~7.2 (m, 1H)~125 (d, ³JCF ≈ 10 Hz)
C8-H~6.9 (m, 1H)~110 (d, ⁴JCF ≈ 5 Hz)
C8a-~143

Note: These are predicted values based on known data for similar benzoxazinone structures and fluorine-substituted aromatic rings.[2][3] Actual experimental values may vary. The presence of fluorine will result in characteristic coupling patterns (doublets, triplets of doublets, etc.) in both ¹H and ¹³C spectra.

NMR Logical Relationship Diagram

NMR_Logic cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis Compound 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one H_Shifts Chemical Shifts (ppm) Compound->H_Shifts H_Integration Integration (Proton Count) Compound->H_Integration H_Splitting Splitting Patterns (J-coupling) Compound->H_Splitting C_Shifts Chemical Shifts (ppm) Compound->C_Shifts CF_Coupling C-F Coupling (¹JCF, ²JCF, etc.) Compound->CF_Coupling Structure Molecular Structure Confirmation H_Shifts->Structure H_Integration->Structure H_Splitting->Structure C_Shifts->Structure CF_Coupling->Structure

Caption: Logical flow of NMR data interpretation for structure elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation and Data Acquisition:

    • FTIR Spectrometer: A standard FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

Data Presentation

Table 4: Expected FTIR Absorption Bands for 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3200N-HStretching
~1680C=O (amide)Stretching
~1600, ~1500C=C (aromatic)Stretching
~1250C-O-CAsymmetric Stretching
~1200C-FStretching

Note: These are characteristic wavenumbers. The exact positions may vary slightly. The FTIR spectrum of 5-fluorouracil shows characteristic peaks for N-H stretching and C=O stretching which are expected to be similar in the target molecule.[4][5]

FTIR Functional Group Identification Diagram

FTIR_Analysis FTIR_Spectrum FTIR Spectrum ~3200 cm⁻¹ ~1680 cm⁻¹ ~1250 cm⁻¹ ~1200 cm⁻¹ Functional_Groups Identified Functional Groups N-H C=O (Amide) C-O-C C-F FTIR_Spectrum:f0->Functional_Groups:g0 N-H Stretch FTIR_Spectrum:f1->Functional_Groups:g1 Carbonyl Stretch FTIR_Spectrum:f2->Functional_Groups:g2 Ether Stretch FTIR_Spectrum:f3->Functional_Groups:g3 C-F Stretch

Caption: Correlation of FTIR peaks to functional groups.

References

Application Notes and Protocols for 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in agrochemical research due to their inherent phytotoxic properties.[1][2][3] These molecules, found naturally in certain plant species, serve as allelochemicals, influencing the growth of neighboring plants. The synthetic modification of the benzoxazinone scaffold has led to the development of potent herbicides. The incorporation of fluorine atoms into agrochemicals is a well-established strategy to enhance their biological efficacy, metabolic stability, and overall performance.[4][5] This document provides detailed application notes and protocols for the investigation of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one and its derivatives in an agrochemical context, drawing upon findings from related fluorinated benzoxazinones. While specific data on the 5-fluoro isomer is limited, the information presented herein provides a strong framework for its evaluation as a potential herbicide or fungicide.

Potential Applications in Agrochemical Research

Based on the demonstrated activity of structurally similar compounds, 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one is a promising candidate for development as:

  • A broad-spectrum herbicide: Derivatives of fluorinated benzoxazinones have shown potent herbicidal activity against a variety of weeds, including both broadleaf and grass species.[1][6]

  • A selective herbicide: Certain fluorinated benzoxazinones have displayed selectivity, effectively controlling weeds in crops such as wheat, cotton, and maize.[1][6]

  • A fungicide: Fluorinated benzoxazinone derivatives have demonstrated significant antifungal activity against a range of phytopathogenic fungi.[7]

Mechanism of Action

The primary mode of action for many herbicidal benzoxazinone derivatives, including the commercial herbicide Flumioxazin, is the inhibition of protoporphyrinogen oxidase (protox) .[1][6][8] Protox is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

Data Presentation

The following tables summarize the herbicidal and antifungal activity of various fluorinated benzoxazinone derivatives, providing a benchmark for the potential efficacy of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

Table 1: Herbicidal Activity of Fluorinated Benzoxazinone Derivatives

CompoundTarget Weed(s)Activity MetricValueReference
5-fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1][9]oxazin-6-yl)isoindoline-1,3-dione (8e)Velvetleaf (Abutilon theophrasti)Crabgrass (Digitaria sanguinalis)IC50Comparable to B2055[1][6]
6-fluoro-(2H)-1,4-benzoxazin-3(4H)-one (6F-D-DIBOA)Lolium rigidumAvena fatuaHigh phytotoxicity-[2]
7-fluoro-(2H)-1,4-benzoxazin-3(4H)-one (7F-D-DIBOA)Lolium rigidumAvena fatuaHigh phytotoxicity and selectivity for wheat-[2]

Table 2: Antifungal Activity of a Fluorinated Benzoxazinone Derivative

CompoundTarget FungiActivity MetricConcentration for 100% InhibitionReference
2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (4g)Botrytis cinerea, Phytophthora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternataMycelial growth inhibition (in vitro)200 mg L-1[7]

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one

While a specific protocol for the 5-fluoro isomer was not found in the search results, a general synthetic route can be adapted from the synthesis of related benzoxazinones. A plausible approach involves the reductive cyclization of a 2-alkoxycarbonyl-4-fluorophenoxy precursor. A more detailed, multi-step synthesis starting from a fluorinated phenol is outlined in the workflow diagram below.

Protocol 2: In Vitro Herbicidal Activity Assay (Whole Plant)

This protocol is designed to assess the pre- and post-emergence herbicidal activity of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

Materials:

  • Test compound (5-Fluoro-2H-benzo[b]oxazin-3(4H)-one)

  • Acetone (analytical grade)

  • Tween 20

  • Distilled water

  • Pots or flats with sterile soil mix

  • Seeds of target weed species (e.g., Abutilon theophrasti, Digitaria sanguinalis, Lolium rigidum) and crop species (e.g., wheat, maize, cotton)

  • Growth chamber with controlled light, temperature, and humidity

  • Spray chamber

Procedure:

  • Preparation of Test Solutions:

    • Dissolve the test compound in acetone to create a stock solution (e.g., 10,000 ppm).

    • Prepare a series of dilutions (e.g., 1000, 300, 100, 30, 10 ppm) by diluting the stock solution with a 0.5% Tween 20 solution in distilled water.

    • A vehicle control (0.5% Tween 20 in distilled water with the corresponding concentration of acetone) should also be prepared.

  • Pre-emergence Assay:

    • Sow seeds of weed and crop species in pots at a uniform depth.

    • Apply the test solutions evenly to the soil surface using a spray chamber at a defined application rate (e.g., 200 L/ha).

    • Place the pots in a growth chamber under optimal conditions for germination and growth.

    • After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of growth inhibition or by measuring shoot and root length and fresh weight compared to the vehicle control.

  • Post-emergence Assay:

    • Sow seeds and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

    • Apply the test solutions evenly to the foliage of the plants using a spray chamber.

    • Return the plants to the growth chamber.

    • After a set period (e.g., 7-14 days), assess the herbicidal effect by visually rating the percentage of injury (e.g., chlorosis, necrosis) or by measuring plant biomass compared to the vehicle control.

Protocol 3: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol determines the effect of the test compound on the mycelial growth of pathogenic fungi.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium culmorum)

  • Sterile Petri dishes (90 mm)

  • Incubator

Procedure:

  • Preparation of Amended Media:

    • Dissolve the test compound in DMSO to prepare a stock solution.

    • Add appropriate volumes of the stock solution to molten PDA medium (cooled to approx. 45-50°C) to achieve the desired final concentrations (e.g., 200, 100, 50, 25, 10 µg/mL). Ensure the final DMSO concentration in the medium is not inhibitory to fungal growth (typically ≤1%).

    • Pour the amended PDA into sterile Petri dishes. A control plate with PDA and DMSO only should be prepared.

  • Inoculation:

    • From the margin of an actively growing fungal culture, cut a mycelial disc (e.g., 5 mm diameter) using a sterile cork borer.

    • Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both amended and control).

  • Incubation and Assessment:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: O-Alkylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reductive Cyclization cluster_product Final Product Fluorinated Phenol Fluorinated Phenol Alkylation Alkylation Fluorinated Phenol->Alkylation Alkylating Agent Alkylating Agent Alkylating Agent->Alkylation Phenoxy Ester Phenoxy Ester Alkylation->Phenoxy Ester Cyclization Cyclization Phenoxy Ester->Cyclization 5-Fluoro-Benzoxazinone 5-Fluoro-Benzoxazinone Cyclization->5-Fluoro-Benzoxazinone

Caption: Proposed synthesis workflow for 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

Protox_Inhibition_Pathway Glutamate Glutamate ALA ALA Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen_III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen_IX Coproporphyrinogen_III->Protoporphyrinogen_IX Protox_Enzyme Protox_Enzyme Protoporphyrinogen_IX->Protox_Enzyme Substrate ROS_Generation ROS_Generation Protoporphyrinogen_IX->ROS_Generation Accumulation + Light, O2 Protoporphyrin_IX Protoporphyrin_IX Chlorophyll_Heme Chlorophyll_Heme Protoporphyrin_IX->Chlorophyll_Heme Fluorinated_Benzoxazinone Fluorinated_Benzoxazinone Fluorinated_Benzoxazinone->Protox_Enzyme Inhibition Protox_Enzyme->Protoporphyrin_IX Catalysis Membrane_Damage Membrane_Damage ROS_Generation->Membrane_Damage

Caption: Mechanism of action via Protoporphyrinogen Oxidase (Protox) inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a low yield of the final product, 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one can stem from several factors throughout the two-step synthesis. The overall reaction involves the initial acylation of 2-amino-4-fluorophenol with chloroacetyl chloride to form the intermediate, N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide, followed by an intramolecular cyclization.

Potential Causes and Optimization Strategies:

  • Incomplete Acylation: The initial N-acylation may be incomplete. Ensure the reaction is run for a sufficient amount of time and that the chloroacetyl chloride is of good quality and added slowly, preferably at a low temperature (0-5 °C), to control the exothermic reaction.

  • Suboptimal Cyclization Conditions: The base-mediated intramolecular cyclization is a critical step. The choice of base and solvent can significantly impact the yield. Common bases for this type of reaction include potassium carbonate, sodium hydroxide, or triethylamine. The reaction is often heated to drive the cyclization to completion. It is advisable to screen different base/solvent combinations and reaction temperatures to find the optimal conditions.

  • Side Reactions: A potential side reaction is the O-acylation of the phenolic hydroxyl group. While N-acylation is generally more favorable under neutral or slightly basic conditions, O-acylation can occur, leading to undesired byproducts. Using a mild base or carefully controlling the stoichiometry of the reagents can help minimize this.

  • Product Degradation: The product might be susceptible to degradation under harsh reaction conditions (e.g., high temperatures or strongly basic conditions for extended periods). Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Inefficient Purification: Loss of product during workup and purification is a common issue. Ensure proper extraction techniques and consider optimizing the solvent system for column chromatography to achieve good separation from impurities.

Q2: How can I monitor the progress of the reaction effectively?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress for both the acylation and cyclization steps.

  • Step 1 (Acylation): Spot the starting material (2-amino-4-fluorophenol) and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to the N-acylated intermediate will indicate the completion of the reaction.

  • Step 2 (Cyclization): Spot the intermediate (N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide) and the reaction mixture. The consumption of the intermediate and the formation of a new spot for the final product, 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one, will signify the progress of the cyclization.

Choosing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) is key to achieving good separation on the TLC plate.

Q3: What are the common impurities I might encounter, and how can I remove them?

A3: Common impurities can include unreacted starting materials, the intermediate from the first step, and byproducts from side reactions.

  • Unreacted 2-amino-4-fluorophenol: This can be removed by an acidic wash (e.g., with dilute HCl) during the workup of the acylation step, as the amino group will be protonated, making it water-soluble.

  • Unreacted N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide: If the cyclization is incomplete, the intermediate will remain. This can be separated from the final product by column chromatography.

  • O-acylated byproduct: The O-acylated isomer, if formed, will have a different polarity compared to the desired N-acylated product and can typically be separated by silica gel column chromatography.

Recrystallization of the final product from a suitable solvent (e.g., ethanol, or ethyl acetate/hexane) can also be an effective purification method to obtain a high-purity product.

Experimental Protocols

The following is a generalized, two-step protocol for the synthesis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one based on standard synthetic methodologies for analogous compounds. Note: This protocol should be considered a starting point, and optimization of reaction conditions may be necessary to achieve the best results.

Step 1: Synthesis of N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide

  • Dissolve 2-amino-4-fluorophenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.0-1.2 eq) dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one

  • Dissolve the crude N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF).

  • Add a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

Data Presentation

Starting MaterialsReagents & ConditionsProductYield (%)Reference
2-Aminophenol, Chloroacetyl chlorideK₂CO₃, Acetone, Reflux2H-Benzo[b][1][2]oxazin-3(4H)-one~85%General knowledge
Substituted 2-aminophenols, Chloroacetyl chlorideVarious bases and solventsSubstituted Benzoxazinones60-90%General knowledge

Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway A 2-Amino-4-fluorophenol B N-(5-fluoro-2-hydroxyphenyl)- 2-chloroacetamide A->B Chloroacetyl Chloride, Solvent, 0°C to RT C 5-Fluoro-2H-benzo[b]oxazin- 3(4H)-one B->C Base (e.g., K₂CO₃), Solvent, Reflux

Caption: Synthetic route to 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_acylation Check Acylation Step Completion (TLC Analysis) start->check_acylation check_cyclization Check Cyclization Step Completion (TLC Analysis) check_acylation->check_cyclization Complete optimize_acylation Optimize Acylation: - Increase reaction time - Check reagent quality check_acylation->optimize_acylation Incomplete optimize_cyclization Optimize Cyclization: - Screen bases/solvents - Adjust temperature/time check_cyclization->optimize_cyclization Incomplete check_impurities Analyze for Impurities (e.g., O-acylation) check_cyclization->check_impurities Complete end Improved Yield optimize_acylation->end optimize_cyclization->end optimize_purification Optimize Purification: - Adjust chromatography solvent system - Consider recrystallization check_impurities->optimize_purification Present check_impurities->end Absent optimize_purification->end

Caption: Troubleshooting workflow for addressing low product yield.

References

Technical Support Center: Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during benzoxazinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in benzoxazinone synthesis?

A1: The most frequently encountered side reactions include:

  • Formation of Dihydro-benzoxazinone Intermediates: Particularly when using orthoesters as reagents, the reaction can stall at the dihydro-benzoxazinone stage, which can be difficult to convert to the final product.[1][2]

  • Ring-Opening of the Benzoxazinone Ring: The benzoxazinone ring is susceptible to nucleophilic attack, especially by water, leading to the formation of the corresponding N-acylanthranilic acid.[3] This is a common issue when using substituted anthranilic acids or in the presence of moisture.[3]

  • Incomplete Acylation: When using acid chlorides or anhydrides, incomplete acylation of the starting anthranilic acid can lead to a mixture of the desired product and the N-acylanthranilic acid intermediate.

  • Low Yields with Certain Substrates: The presence of strong electron-withdrawing groups on the anthranilic acid can deactivate the starting material and lead to low yields or even prevent the reaction from occurring.[1]

Q2: How do substituents on the starting anthranilic acid affect the synthesis?

A2: Substituents on the anthranilic acid ring have a significant impact on the course of the reaction:

  • Electron-Withdrawing Groups (EWGs): EWGs such as nitro (-NO₂) or halo (-Cl, -Br) groups tend to decrease the nucleophilicity of the amino group, which can slow down the initial acylation step. In syntheses involving orthoesters, EWGs favor the formation of the more stable dihydro-benzoxazinone intermediate and can make the final elimination of alcohol to form the benzoxazinone more difficult.[1][2]

  • Electron-Donating Groups (EDGs): EDGs such as methyl (-CH₃) or methoxy (-OCH₃) groups increase the nucleophilicity of the amino group, facilitating the initial acylation. In the reaction with orthoesters, EDGs favor the formation of the final benzoxazinone product.[2]

Troubleshooting Guides

Issue 1: Formation of a Dihydro-benzoxazinone Intermediate

Symptoms:

  • You isolate a major byproduct with a mass corresponding to the addition of the elements of the orthoester minus one equivalent of alcohol to your starting anthranilic acid.

  • ¹H NMR spectroscopy shows signals corresponding to the dihydro-benzoxazinone structure, which may exist as a mixture of diastereomers.

Root Cause: This side reaction is common when using orthoesters to form the benzoxazinone ring, especially with anthranilic acids bearing electron-withdrawing substituents.[1][2] The final elimination of an alcohol molecule to form the aromatic benzoxazinone is slow or incomplete.

Solutions:

  • Prolonged Reaction Time: Extending the reaction time can sometimes drive the reaction to completion. For example, the reaction of anthranilic acid with triethyl orthobenzoate for 24 hours yields the dihydro intermediate, while extending the reaction to 48 hours affords the benzoxazinone.[2]

  • Thermal vs. Microwave Conditions: The reaction conditions can influence the outcome. For some substrates, thermal heating may be more effective in promoting the final elimination step than microwave irradiation.[2]

  • Acid Catalysis: While acid is necessary for the initial reaction, excessive acid may not always favor the final elimination. In some cases, attempts to drive the reaction with additional acid (e.g., H₂SO₄) have been unsuccessful.[2]

  • Alternative Reagents: If the orthoester method consistently yields the dihydro intermediate, consider using an alternative method for benzoxazinone synthesis, such as the reaction of anthranilic acid with an acid chloride or anhydride.

Data Presentation: Formation of Benzoxazinones vs. Dihydro Analogs

The following table summarizes the results from the reaction of various substituted anthranilic acids with orthoesters under thermal conditions, illustrating the influence of substituents on the product distribution.[2]

Anthranilic Acid SubstituentOrthoesterProduct TypeYield (%)
HTriethyl orthoformateBenzoxazinone85
HTriethyl orthoacetateBenzoxazinone82
HTriethyl orthopropionateBenzoxazinone75
HTriethyl orthobutyrateMixture-
HTriethyl orthobenzoateDihydro90 (24h)
HTriethyl orthobenzoateBenzoxazinone88 (48h)
5-ChloroTriethyl orthoformateDihydro92
5-ChloroTriethyl orthoacetateDihydro89
5-ChloroTriethyl orthopropionateDihydro85
5-NitroTriethyl orthoformateDihydro95
5-NitroTriethyl orthoacetateDihydro93
5-MethylTriethyl orthoformateBenzoxazinone80
5-MethoxyTriethyl orthoformateBenzoxazinone78

Data extracted from Bunce, R. A., et al. (2019). 4H-Benzo[d][1][4]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3555.

Issue 2: Ring-Opening of the Benzoxazinone to N-Acylanthranilic Acid

Symptoms:

  • Your final product is contaminated with a significant amount of a byproduct that is more polar than the desired benzoxazinone.

  • The mass spectrum of the byproduct corresponds to the addition of a water molecule to the benzoxazinone.

  • The IR spectrum of the byproduct shows characteristic N-H and O-H stretching frequencies.

Root Cause: The benzoxazinone ring is an activated ester and is susceptible to hydrolysis, particularly in the presence of moisture or during aqueous workup procedures.[3] This problem is more pronounced when working with substituted anthranilic acids.[3]

Solutions:

  • Anhydrous Reaction Conditions: Ensure all solvents and reagents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Non-Aqueous Workup: If possible, avoid aqueous workup procedures. If an aqueous wash is necessary, use a saturated solution of a mild bicarbonate solution followed by a brine wash, and minimize the contact time.[4]

  • Careful pH Control: The stability of the benzoxazinone ring is pH-dependent. Both strongly acidic and basic conditions can promote hydrolysis.

  • Immediate Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize its exposure to conditions that could cause ring-opening.

Experimental Protocol: Synthesis of 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one with Non-Aqueous Workup

This protocol for the synthesis of a benzoxazinone derivative from an N-acylated anthranilic acid utilizes a non-aqueous workup to minimize hydrolysis.[4]

  • Preparation of the Acid Amide Intermediate:

    • To a solution of anthranilic acid (1.87 g) in chloroform (40 mL), add triethylamine (1.8 mL).

    • Dropwise, add a solution of N-phthaloylglycyl chloride (0.0136 mole) in toluene and chloroform (10 mL).

    • Stir the solution for 8 hours at room temperature.

    • Wash the reaction mixture three times with distilled water.

    • Evaporate the solvent under vacuum and recrystallize the resulting acid amide from ether.

  • Cyclization to the Benzoxazinone:

    • In a round-bottom flask, dissolve the acid amide (1 g) and triethylamine (0.457 mL) in toluene (50 mL).

    • While stirring, add cyanuric chloride (0.553 g) over ten minutes.

    • Reflux the solution for one week.

    • Cool the solution to room temperature and wash it three times with a saturated solution of sodium bicarbonate (50 mL) and then with distilled water (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to obtain the crude product.

    • Recrystallize the crude product to obtain the pure benzoxazinone.

Visualizations

troubleshooting_workflow start Benzoxazinone Synthesis: Unexpected Results check_yield Is the yield low? start->check_yield check_purity Is the product impure? start->check_purity low_yield_reasons Possible Causes: - Unreactive starting materials (e.g., strong EWGs) - Incomplete reaction - Product degradation check_yield->low_yield_reasons Yes impure_product_reasons Identify Byproducts: - Dihydro-benzoxazinone - N-Acylanthranilic acid (ring-opened) - Unreacted starting materials check_purity->impure_product_reasons Yes solution_low_yield Solutions: - Use more forcing conditions (higher temp., longer time) - Change synthetic route - Optimize catalyst/reagents low_yield_reasons->solution_low_yield solution_dihydro Dihydro Intermediate: - Prolong reaction time - Adjust thermal/microwave conditions - Consider alternative synthesis impure_product_reasons->solution_dihydro solution_ring_opening Ring-Opened Product: - Use anhydrous conditions - Non-aqueous workup - Control pH impure_product_reasons->solution_ring_opening

Caption: Troubleshooting workflow for common issues in benzoxazinone synthesis.

ring_opening_mechanism benzoxazinone Benzoxazinone intermediate Tetrahedral Intermediate benzoxazinone->intermediate Nucleophilic attack by water water H₂O water->intermediate ring_opened N-Acylanthranilic Acid intermediate->ring_opened Ring opening

Caption: Mechanism of water-mediated ring-opening of benzoxazinones.

dihydro_intermediate_formation start Anthranilic Acid + Orthoester intermediate Dihydro-benzoxazinone Intermediate start->intermediate Initial cyclization product Benzoxazinone intermediate->product -ROH (elimination) ewg Electron-Withdrawing Groups (EWGs) ewg->intermediate Favors formation of edg Electron-Donating Groups (EDGs) edg->product Favors formation of

References

Technical Support Center: Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated heterocycles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of fluorinated heterocycles.

Issue 1: Low or No Conversion of Starting Material

Question: My fluorination reaction shows low or no conversion of the starting material. What are the potential causes and how can I troubleshoot this?

Answer: Low or no conversion is a common issue that can stem from several factors related to your reagents, reaction conditions, or catalyst.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Moisture in Reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Some fluorinating agents are highly sensitive to moisture.
Impure Starting Materials Verify the purity of your starting materials and reagents using techniques like NMR or mass spectrometry. Impurities can interfere with the reaction or deactivate the catalyst.
Sub-optimal Reaction Temperature Gradually increase the reaction temperature, as some fluorinations require elevated temperatures to proceed effectively.[1] Conversely, for sensitive substrates, lowering the temperature may prevent decomposition and byproduct formation.[1]
Inappropriate Solvent Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice for many fluorination reactions.[1] For certain metal-catalyzed reactions, other solvents like ethyl acetate might be more suitable to avoid side reactions.[1] Always verify the compatibility of your fluorinating agent with the chosen solvent.[1]
Catalyst Deactivation Impurities in the starting material, byproducts, or the substrate itself can deactivate the catalyst. Ensure high purity of all components. In some cases, tertiary amines present in the reaction mixture can lead to catalyst deactivation.
Issue 2: Formation of Multiple Products and Low Regioselectivity

Question: My reaction is producing a mixture of isomers, leading to low regioselectivity and a difficult purification process. How can I improve the selectivity of my fluorination reaction?

Answer: The formation of multiple products is often due to the presence of several reactive sites on the heterocycle. Improving regioselectivity typically involves modifying the substrate or the catalytic system.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Multiple Reactive C-H Bonds The electronic and steric properties of substituents on the heterocyclic ring heavily influence regioselectivity.[1] Exploit the directing effect of existing functional groups. For instance, a benzyloxy group on a pyridine ring can direct fluorination to the adjacent position.[1]
Incorrect Fluorinating Reagent Different fluorinating reagents exhibit varying selectivities. Research and select a reagent known to be effective for your specific heterocyclic system.
Ineffective Catalyst or Directing Group The choice of catalyst and, if applicable, the directing group is crucial for C-H activation strategies.[1] Experiment with different catalyst systems to find one that favors the desired isomer.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a general workflow for troubleshooting low yield in fluorinated heterocycle synthesis.

TroubleshootingWorkflow cluster_start Initial Observation cluster_analysis Problem Analysis cluster_solutions_conversion Troubleshooting Low Conversion cluster_solutions_selectivity Troubleshooting Low Selectivity cluster_outcome Outcome start Low Yield Observed conversion Low Conversion? start->conversion selectivity Low Selectivity? conversion->selectivity No check_reagents Check Reagent Purity & Dryness conversion->check_reagents Yes directing_group Utilize Directing Groups selectivity->directing_group Yes optimize_temp Optimize Temperature check_reagents->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent check_catalyst Check Catalyst Activity optimize_solvent->check_catalyst success Yield Improved check_catalyst->success fail Re-evaluate Strategy check_catalyst->fail change_reagent Change Fluorinating Reagent directing_group->change_reagent change_catalyst Change Catalyst System change_reagent->change_catalyst change_catalyst->success change_catalyst->fail

Caption: Troubleshooting workflow for low yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of fluorinated heterocycles?

A1: The introduction of fluorine into heterocyclic frameworks can be complex.[2] Common challenges include achieving high regioselectivity, dealing with the high reactivity and potential toxicity of fluorinating agents, and overcoming the often harsh reaction conditions required, which can be incompatible with sensitive functional groups.[3] Furthermore, catalyst deactivation and difficult purification of the final product are frequently encountered issues.

Q2: How does the position of the fluorine atom affect the properties of the heterocycle?

A2: The position of the fluorine substituent has a significant impact on the chemical, physical, and biological properties of the compound.[3] It can influence the molecule's metabolic stability, lipophilicity, bioavailability, and pKa.[2][3] Therefore, achieving regioselective fluorination is highly desirable.[3]

Q3: What are some common fluorinating reagents and how do I choose the right one?

A3: Fluorinating reagents are typically classified as either electrophilic or nucleophilic. Common electrophilic reagents include Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and Deoxo-Fluor®. Nucleophilic fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium fluoride (TBAF). The choice of reagent depends on the substrate, the desired position of fluorination, and the reaction mechanism. For electron-rich heterocycles, electrophilic fluorinating agents are often used, while nucleophilic fluorination is more common for electron-deficient systems.

Q4: What is the best way to purify my fluorinated heterocycle?

A4: Standard purification techniques such as column chromatography on silica gel are commonly employed.[1] The introduction of a fluorine atom can significantly alter the polarity of the molecule compared to the starting material, so the choice of eluent for chromatography will need to be optimized.[1] Other techniques like distillation or recrystallization may also be applicable depending on the properties of your compound.

Key Experimental Protocol: General Procedure for a Palladium-Catalyzed C-H Fluorination

This protocol provides a general methodology for a palladium-catalyzed C-H fluorination of a heterocycle, a common strategy for introducing fluorine.

Materials:

  • Heterocyclic starting material

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (if required)

  • Fluorinating agent (e.g., AgF, Selectfluor®)

  • Anhydrous solvent (e.g., acetonitrile, ethyl acetate)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: In an oven-dried reaction vessel, combine the heterocyclic starting material, palladium catalyst, and ligand (if used).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the fluorinating agent, under the inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and perform an aqueous work-up, followed by extraction with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The following diagram illustrates the logical relationship of components in a catalytic fluorination reaction.

CatalyticCycle Substrate Heterocycle (R-H) Intermediate1 R-Pd(II)-H Substrate->Intermediate1 C-H Activation Catalyst Pd(0) Catalyst Catalyst->Intermediate1 FluorinatingAgent Fluorinating Agent (e.g., 'F+') Intermediate2 R-Pd(IV)-F FluorinatingAgent->Intermediate2 Product Fluorinated Heterocycle (R-F) Intermediate1->Intermediate2 Oxidation Intermediate2->Catalyst Intermediate2->Product Reductive Elimination

Caption: A simplified catalytic cycle for C-H fluorination.

References

Technical Support Center: Solubility Enhancement for 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for optimizing the solubility of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one for your biological assays. This resource is designed for researchers, scientists, and drug development professionals to provide actionable insights and troubleshooting strategies to overcome solubility challenges, ensuring reliable and reproducible experimental outcomes.

Introduction: Understanding the Solubility Challenge

5-Fluoro-2H-benzo[b]oxazin-3(4H)-one, like many heterocyclic compounds in drug discovery, is characterized by a planar, aromatic structure that often leads to poor aqueous solubility. This inherent hydrophobicity can result in compound precipitation in aqueous assay buffers, leading to inaccurate measurements of biological activity and misleading structure-activity relationships (SAR). This guide provides a systematic approach to enhancing the solubility of this compound for reliable in vitro testing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-line solvent for preparing a stock solution of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one?

For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the industry-standard choice due to its strong solubilizing power for a wide range of organic molecules. It is recommended to prepare a high-concentration stock, typically in the range of 10-50 mM, which can then be serially diluted into your aqueous assay buffer.

Key Considerations:

  • Purity of DMSO: Always use anhydrous, high-purity DMSO (≥99.9%) to prevent compound degradation from moisture.

  • Final DMSO Concentration: Most cell-based assays are sensitive to DMSO concentrations above 0.5% (v/v). Always calculate your dilution scheme to keep the final DMSO concentration in your assay well below this cytotoxic threshold.

Q2: My compound is precipitating out of the assay medium upon dilution from the DMSO stock. What are my next steps?

This is a common issue known as "compound dropout." It occurs when the compound's concentration exceeds its thermodynamic solubility limit in the final aqueous buffer. Here is a systematic approach to troubleshoot this:

  • Lower the Final Concentration: The simplest first step is to test a lower final concentration range of your compound.

  • Employ a Co-Solvent Strategy: If lower concentrations are not an option, the use of co-solvents in your assay buffer can increase the solubility.

  • Utilize Solubilizing Excipients: For more challenging cases, excipients like cyclodextrins or non-ionic surfactants can be highly effective.

The following flowchart outlines a decision-making process for addressing compound precipitation:

G start Compound Precipitation Observed check_conc Is a lower final concentration experimentally acceptable? start->check_conc lower_conc Action: Reduce final assay concentration check_conc->lower_conc  Yes cosolvent Strategy 1: Introduce Co-solvents (e.g., Ethanol, PEG 400) check_conc->cosolvent No end_solve Problem Solved lower_conc->end_solve excipient Strategy 2: Use Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) cosolvent->excipient If precipitation persists G cluster_0 Experimental Wells cluster_1 Control Wells well1 Compound + Vehicle (e.g., 2% HP-β-CD) well2 Vehicle Only (2% HP-β-CD) well3 Assay Buffer Only (Negative Control)

cyclization agent selection for benzoxazinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzoxazinones. Our aim is to offer practical solutions to common challenges encountered during the crucial cyclization step.

Frequently Asked Questions (FAQs)

Q1: What are the most common cyclization agents for synthesizing 4H-3,1-benzoxazin-4-ones from N-acylated anthranilic acids?

A1: Several reagents are commonly employed for the cyclodehydration of N-acylated anthranilic acids to form the benzoxazinone ring. The choice of agent often depends on the substrate, desired reaction conditions (e.g., temperature, time), and functional group tolerance. Widely used cyclization agents include:

  • Acetic Anhydride: A classical and cost-effective reagent, typically requiring elevated temperatures.[1][2]

  • Cyanuric Chloride: A mild and efficient reagent, often used in combination with a base like triethylamine.[3][4] It can be employed in one-pot procedures starting from anthranilic acid.

  • 1,1'-Carbonyldiimidazole (CDI): A versatile coupling reagent that facilitates mild and rapid cyclization, often at room temperature, with good functional group tolerance.[5] It is also suitable for one-pot syntheses.[5]

  • Triphosgene: A solid and safer alternative to phosgene gas, it is a powerful dehydrating agent for this transformation.[6]

  • Other Reagents: Thionyl chloride, phosphorus oxychloride, and polyphosphoric acid have also been reported for this purpose.[7]

Q2: How do I choose the most suitable cyclization agent for my specific substrate?

A2: The selection of the cyclization agent should be guided by the following considerations:

  • Substrate Reactivity: Electron-donating groups on the anthranilic acid ring generally facilitate cyclization, while electron-withdrawing groups may require more forcing conditions or more reactive cyclizing agents.[8]

  • Functional Group Tolerance: If your substrate contains sensitive functional groups, milder reagents like CDI are preferable to harsher ones like acetic anhydride at high temperatures.[5]

  • Reaction Conditions: Consider the desired reaction temperature and time. CDI can effect cyclization at room temperature, while acetic anhydride often requires reflux.[1][5]

  • One-Pot vs. Two-Step Synthesis: If a one-pot synthesis from anthranilic acid is desired, reagents like CDI or a cyanuric chloride/DMF mixture are excellent choices.[5][7]

Q3: What is the general mechanism for the cyclization of N-acylated anthranilic acid to a benzoxazinone?

A3: The cyclization proceeds via an intramolecular nucleophilic attack. The cyclizing agent activates the carboxylic acid group of the N-acylated anthranilic acid, converting the hydroxyl into a good leaving group. This activation facilitates the nucleophilic attack by the amide oxygen onto the activated carbonyl carbon, leading to ring closure and subsequent elimination to form the benzoxazinone ring.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the cyclization step of benzoxazinone synthesis.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution(s)
Incomplete N-acylation Ensure the initial N-acylation of anthranilic acid has gone to completion before attempting cyclization. Monitor the acylation step by TLC or LC-MS.
Ineffective Cyclization Agent The chosen cyclization agent may not be potent enough for your substrate. Consider switching to a more reactive agent (e.g., from acetic anhydride to cyanuric chloride or CDI).
Suboptimal Reaction Temperature Some cyclization reactions require specific temperature ranges. If using acetic anhydride, ensure the temperature is high enough for reflux. For milder reagents, ensure the reaction is not being overheated, which could lead to degradation.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress over a longer period using TLC or LC-MS.
Presence of Moisture Water can hydrolyze the cyclization agent and the benzoxazinone product. Ensure all glassware is dry and use anhydrous solvents.[9]
Steric Hindrance Bulky substituents on the N-acyl group or the anthranilic acid ring may hinder the intramolecular cyclization. More forcing conditions or a different synthetic route may be necessary.
Problem 2: Formation of Significant Side Products
Possible Cause Suggested Solution(s)
Ring Opening of Benzoxazinone The benzoxazinone ring can be susceptible to nucleophilic attack, especially by water or other nucleophiles present in the reaction mixture, leading to the formation of the starting N-acylated anthranilic acid.[9] Work up the reaction under anhydrous conditions and use a non-aqueous workup if possible.
Formation of Quinazolinones If ammonia or primary amines are present as impurities or reactants, they can react with the benzoxazinone to form quinazolinones. Ensure the purity of all reagents and solvents.
Polymerization Under harsh acidic or basic conditions, starting materials or the product may polymerize. Optimize the amount of acid or base used and consider milder reaction conditions.
Side Reactions with Cyanuric Chloride Incomplete reaction with cyanuric chloride can lead to chlorinated intermediates. Ensure stoichiometric amounts of reagents and adequate reaction times.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution(s)
Co-elution with Starting Material The polarity of the N-acylated anthranilic acid and the benzoxazinone product can be similar. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary.
Removal of Excess Reagent Excess acetic anhydride can be removed by evaporation, but removal of by-products from CDI or cyanuric chloride may require aqueous workup or column chromatography.
Product Insolubility Benzoxazinones can sometimes be poorly soluble, making recrystallization challenging. Screen a variety of solvents or solvent mixtures for recrystallization.
Oily Product If the product oils out during purification, try trituration with a non-polar solvent like hexane or pentane to induce crystallization.

Data Presentation: Comparison of Common Cyclization Agents

The following table summarizes typical reaction conditions and reported yields for the cyclization of various N-acylated anthranilic acids to benzoxazinones using different reagents. Note that yields are highly substrate-dependent.

Cyclization AgentPrecursorSolventTemperatureTimeYield (%)Reference(s)
Acetic AnhydrideN-acyl anthranilic acidsAcetic AnhydrideReflux4.5 hoursVariable[1][10]
Cyanuric ChlorideN-phthaloylglycyl anthranilic acidTolueneReflux1 week60[3][4]
Cyanuric Chloride/DMFAnthranilic acid & Benzoyl chlorideChloroform/DMFRoom Temp.4 hours86[7]
1,1'-Carbonyldiimidazole (CDI)N-acylated anthranilamidesVariousRoom Temp.RapidHigh[5]
TriphosgeneSchiff basesDCM/Et3N--up to 99[6]
Phosphorus OxychlorideAnthranilic acid & NSAIDsPyridine--up to 88[7]

Experimental Protocols

Protocol 1: Cyclization using Cyanuric Chloride

This protocol is adapted from the synthesis of 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one.[4]

  • Preparation of N-acylated Anthranilic Acid: To a solution of anthranilic acid (1.0 eq) in chloroform, add triethylamine (1.0 eq). Cool the mixture in an ice bath and add the corresponding acyl chloride (1.0 eq) dropwise. Stir the reaction mixture at room temperature for 8 hours. Wash the organic layer with water and evaporate the solvent to obtain the N-acylated anthranilic acid.

  • Cyclization: Dissolve the N-acylated anthranilic acid (1.0 eq) in anhydrous toluene. Add triethylamine (1.1 eq) and cyanuric chloride (1.0 eq). Reflux the mixture for one week.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ether-chloroform).[11]

Protocol 2: One-Pot Synthesis using Cyanuric Chloride/DMF

This protocol describes a one-pot synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one.[7]

  • Reaction Setup: To a stirred solution of anthranilic acid (1.0 eq) and triethylamine (1.1 eq) in chloroform, add benzoyl chloride (1.0 eq).

  • Acylation: Stir the mixture at room temperature for 2 hours.

  • Cyclization: Add a solution of cyanuric chloride (1.0 eq) in DMF to the reaction mixture. Continue stirring at room temperature for 4 hours.

  • Work-up and Purification: Evaporate the solvent under vacuum. Add distilled water and ice to the residue. Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization.

Protocol 3: Cyclization using Acetic Anhydride

This is a general procedure for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one.[1][10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-acetylanthranilic acid (1.0 eq) and an excess of acetic anhydride.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. Alternatively, the excess acetic anhydride can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent.

Visualizations

Benzoxazinone_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_reagents Cyclization Agents cluster_product Final Product Start_AA Anthranilic Acid Acylation N-Acylation Start_AA->Acylation Start_AC Acylating Agent (e.g., Acyl Chloride, Carboxylic Acid) Start_AC->Acylation Cyclization Cyclization Acylation->Cyclization N-Acylated Anthranilic Acid Purification Purification Cyclization->Purification Product Benzoxazinone Purification->Product Reagent_Ac2O Acetic Anhydride Reagent_Ac2O->Cyclization Reagent_CC Cyanuric Chloride Reagent_CC->Cyclization Reagent_CDI CDI Reagent_CDI->Cyclization Reagent_TP Triphosgene Reagent_TP->Cyclization Troubleshooting_Benzoxazinone_Synthesis Start Experiment Start Problem Low Yield or Side Products? Start->Problem Check_SM Check Starting Material Purity Problem->Check_SM Yes Success Successful Synthesis Problem->Success No Check_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_SM->Check_Conditions Change_Reagent Select Alternative Cyclization Agent Check_Conditions->Change_Reagent Optimize_Purification Optimize Purification Method Change_Reagent->Optimize_Purification Optimize_Purification->Success Improved Failure Consult Further Literature Optimize_Purification->Failure No Improvement

References

managing reaction conditions for 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this synthesis.

Experimental Protocol: Synthesis from 2-Amino-4-fluorophenol

A common and effective method for the synthesis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one involves the reaction of 2-amino-4-fluorophenol with chloroacetyl chloride followed by intramolecular cyclization.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberNotes
2-Amino-4-fluorophenolC₆H₆FNO127.12399-97-3Starting material. Purity >97% is recommended.[1]
Chloroacetyl ChlorideC₂H₂Cl₂O112.9479-04-7Acylating agent. Should be handled with care in a fume hood.
AcetoneC₃H₆O58.0867-64-1Anhydrous solvent.
Potassium CarbonateK₂CO₃138.21584-08-7Anhydrous base.
Ethyl AcetateC₄H₈O₂88.11141-78-6Solvent for extraction.
HexaneC₆H₁₄86.18110-54-3Solvent for recrystallization.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.
Procedure
  • N-Acylation:

    • To a solution of 2-amino-4-fluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Intramolecular Cyclization and Work-up:

    • Upon completion of the N-acylation, heat the reaction mixture to reflux (around 56 °C for acetone) and maintain for 4-6 hours to facilitate cyclization.

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization from an ethyl acetate/hexane solvent system to yield 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one as a solid.

Experimental Workflow

experimental_workflow start Start reagents Combine 2-amino-4-fluorophenol, K₂CO₃, and acetone start->reagents cool Cool to 0-5 °C reagents->cool add_cac Add chloroacetyl chloride dropwise cool->add_cac stir_rt Stir at room temperature (2-4 hours) add_cac->stir_rt monitor_tlc Monitor by TLC stir_rt->monitor_tlc reflux Reflux (4-6 hours) monitor_tlc->reflux Reaction Complete cool_filter Cool and filter reflux->cool_filter concentrate Concentrate filtrate cool_filter->concentrate workup Aqueous workup (EtOAc, H₂O, brine) concentrate->workup dry Dry over Na₂SO₄ workup->dry purify Recrystallize from EtOAc/Hexane dry->purify product 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one purify->product

Caption: Experimental workflow for the synthesis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

Q1: The reaction shows low or no conversion of the starting material. What are the possible causes and solutions?

A1: Low or no product formation can be due to several factors:

  • Inactive Reagents: Chloroacetyl chloride can hydrolyze if exposed to moisture. Ensure it is fresh and handled under anhydrous conditions. The 2-amino-4-fluorophenol should be of high purity.

  • Insufficient Base: Potassium carbonate is crucial for neutralizing the HCl byproduct. Ensure it is anhydrous and used in sufficient excess (at least 2.5 equivalents).

  • Low Reaction Temperature: While the initial acylation is done at a low temperature to control reactivity, the subsequent cyclization requires heating (reflux). Ensure the reflux temperature is reached and maintained.

  • Poor Solubility: If the starting materials are not well-dissolved, the reaction rate will be slow. Ensure adequate stirring and a sufficient volume of solvent.

Q2: I am observing a significant amount of a side product. How can I identify and minimize it?

A2: A common side reaction is O-acylation of the phenolic hydroxyl group.

  • Identification: The O-acylated product will have a different Rf value on TLC and will show characteristic ester carbonyl peaks in the IR spectrum.

  • Minimization:

    • Temperature Control: Adding the chloroacetyl chloride at a low temperature (0-5 °C) favors N-acylation over O-acylation. The less nucleophilic phenolic oxygen is less reactive at lower temperatures.

    • Choice of Base: A non-nucleophilic base like potassium carbonate is preferred. Stronger bases might deprotonate the phenol, increasing its nucleophilicity and promoting O-acylation.

Q3: The reaction mixture has turned dark, and I am getting a low yield of the desired product. What could be the reason?

A3: Darkening of the reaction mixture often indicates decomposition or polymerization. Aminophenols can be sensitive to oxidation.

  • Exclusion of Air: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Temperature Control: Avoid excessive heating during the cyclization step, as it can lead to degradation.

  • Purity of Starting Materials: Impurities in the 2-amino-4-fluorophenol can catalyze decomposition.

Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?

A4: Common impurities include unreacted starting material, the O-acylated intermediate, and potentially di-acylated byproducts.

  • Unreacted 2-amino-4-fluorophenol: Can be removed by washing the ethyl acetate solution with a dilute acid solution (e.g., 1M HCl) during the workup.

  • O-acylated Intermediate: This is often more polar than the desired product. Careful column chromatography or fractional recrystallization may be necessary if it is present in significant amounts.

  • Di-acylated Product: This is less likely under controlled conditions but can be removed by chromatography.

Troubleshooting Decision Tree

troubleshooting_tree start Problem with Synthesis low_yield Low Yield / No Reaction start->low_yield side_product Side Product Formation start->side_product dark_mixture Dark Reaction Mixture start->dark_mixture purification_issue Purification Difficulty start->purification_issue check_reagents Check reagent purity and activity. Use fresh chloroacetyl chloride. low_yield->check_reagents Yes check_base Ensure base is anhydrous and in excess. low_yield->check_base Yes check_temp Verify cyclization temperature (reflux). low_yield->check_temp Yes o_acylation O-acylation likely. Control addition temperature (0-5 °C). side_product->o_acylation Yes di_acylation Di-acylation possible. Use stoichiometric chloroacetyl chloride. side_product->di_acylation Yes oxidation Oxidation/Decomposition. Use inert atmosphere. dark_mixture->oxidation Yes overheating Avoid excessive heating. dark_mixture->overheating Yes chromatography Use column chromatography. purification_issue->chromatography Yes recrystallize Optimize recrystallization solvent system. purification_issue->recrystallize Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What is the role of the fluorine substituent in this synthesis?

A: The fluorine atom is an electron-withdrawing group. This can decrease the nucleophilicity of the amino group and the phenolic oxygen, potentially making the reaction slower compared to the non-fluorinated analog. However, it can also influence the acidity of the phenol and the stability of intermediates.

Q: Can I use a different solvent for this reaction?

A: Other aprotic solvents like acetonitrile or tetrahydrofuran (THF) could be used. However, acetone is often a good choice due to its ability to dissolve the starting materials and its suitable boiling point for the cyclization step.

Q: Is it necessary to perform the reaction under an inert atmosphere?

A: While not always strictly necessary, using an inert atmosphere is good practice, especially if you are experiencing issues with reaction mixture darkening or low yields, as it will prevent oxidation of the aminophenol.

Q: How can I effectively monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to clearly separate the starting material, the N-acylated intermediate, and the final product. The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progress.

Q: What are the safety precautions for this synthesis?

A: Chloroacetyl chloride is corrosive and lachrymatory and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The solvents used are flammable. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

References

Technical Support Center: Overcoming Challenges in the Purification of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to providing solutions for the purification of polar fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guides

This guide provides solutions to specific issues you may encounter during the purification of fluorinated compounds.

Chromatography Issues

Question: My fluorinated analyte shows poor peak shape (tailing or fronting) in reversed-phase HPLC. What can I do to improve it?

Answer: Poor peak shape is a common issue when purifying fluorinated compounds. Here are several potential causes and solutions:

  • Secondary Interactions: Strong interactions can occur between polar fluorinated analytes and residual silanols on silica-based stationary phases.[1]

    • Solution 1: Use a Deactivated Column: Employ an end-capped column to minimize silanol interactions.[1]

    • Solution 2: Adjust Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH often improves peak shape.[1] For example, using trifluoroacetic acid (TFA) at a low pH can keep silanol groups unionized, reducing ionic exchange interactions.

    • Solution 3: Add Mobile Phase Additives: For reversed-phase chromatography, consider adding a mobile phase modifier like trifluoroethanol (TFE). For basic compounds, adding a small amount of a basic modifier like ammonium hydroxide or a blocking agent like triethylamine can help.[1] These agents can compete with the analyte for interaction with the silanol groups.

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting.

    • Solution: Reduce the sample load by decreasing the concentration or volume of the injected sample.[1]

Question: My highly polar fluorinated compound elutes in the void volume in reversed-phase HPLC. How can I achieve retention?

Answer: Elution in the void volume indicates that your compound is too polar to be retained by the non-polar stationary phase.[1] Consider the following strategies:

  • Use a More Retentive Reversed-Phase Column: A column with a higher carbon load or an embedded polar group can provide better retention for polar analytes.[1]

  • Switch to HILIC: Hydrophilic Interaction Chromatography (HILIC) is specifically designed for the retention and separation of highly polar compounds.[1] It uses a polar stationary phase and a mobile phase with a high organic solvent concentration.

  • Employ a Fluorinated Stationary Phase: These phases can exhibit unique selectivity and increased retention for fluorinated analytes compared to traditional C18 columns.[2]

Question: I am observing co-elution of my target fluorinated compound with impurities. How can I improve the separation?

Answer: Co-elution occurs when the chosen chromatographic conditions do not provide adequate separation. To improve resolution, you need to optimize the selectivity of your method.

  • Change the Stationary Phase: Switch to a column with a different chemistry. For example, moving from a standard C18 column to a phenyl-hexyl or a fluorinated phase column can alter selectivity.[1][2] Fluorinated phases, in particular, can offer different elution orders for challenging separations.[2]

  • Change the Mobile Phase Organic Modifier: Switching the organic solvent in your mobile phase, for instance, from acetonitrile to methanol, can change the selectivity of the separation.

  • Utilize Mobile Phase Additives: The addition of ion-pairing reagents or modifiers like TFE can enhance separation.[1]

  • Employ an Orthogonal Technique: If co-elution persists, consider a different purification technique with a different separation mechanism, such as switching from reversed-phase HPLC to HILIC or Supercritical Fluid Chromatography (SFC).[1]

Recrystallization Issues

Question: My fluorinated compound oils out or forms an amorphous solid instead of crystallizing. What should I do?

Answer: The formation of oils or amorphous solids is a common challenge in the recrystallization of polar fluorinated molecules, often due to strong intermolecular interactions.[3]

  • Solution 1: Systematic Solvent Screening: The choice of solvent is critical. A good solvent should dissolve the compound at high temperatures but not at low temperatures.[4] A systematic approach to screening single and two-solvent systems is recommended.

  • Solution 2: Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system is a good alternative. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

  • Solution 3: Slow Cooling: Rapid cooling can trap impurities and prevent the formation of a well-ordered crystal lattice.[4] Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.

Question: The recovery from my recrystallization is very low. How can I improve the yield?

Answer: Low recovery can be due to several factors.

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the compound completely.[4] If you've used too much, you can carefully evaporate some of the solvent to concentrate the solution.

  • Premature Crystallization: If the compound crystallizes too quickly during hot filtration, you will lose product.

    • Solution: Ensure your filtration apparatus (funnel and filter paper) is pre-heated with hot solvent to prevent premature crystallization.

  • Compound Still in Mother Liquor: Significant amounts of the compound may remain dissolved in the filtrate.

    • Solution: Before discarding the mother liquor, test for remaining compound by evaporating a small sample. If a significant residue remains, you can concentrate the mother liquor and cool it to obtain a second crop of crystals.

Liquid-Liquid Extraction Issues

Question: An emulsion has formed during the liquid-liquid extraction of my fluorinated compound, and the layers will not separate. How can I break the emulsion?

Answer: Emulsion formation is a frequent problem in liquid-liquid extraction, especially with samples containing surfactant-like molecules.

  • Prevention is Key: Gently swirl or rock the separatory funnel instead of vigorous shaking to minimize emulsion formation.

  • Breaking the Emulsion:

    • Add Brine: Adding a saturated sodium chloride solution (brine) increases the ionic strength of the aqueous layer, which can help force the separation of the layers.

    • Filtration: Filtering the emulsified layer through a bed of Celite or glass wool can sometimes break the emulsion.

    • Centrifugation: If the emulsion is persistent, centrifuging the mixture can aid in layer separation.

Data Presentation

Table 1: Comparison of HPLC Columns for the Separation of Polar Fluorinated Compounds

Stationary PhasePrinciple of SeparationAdvantages for Fluorinated CompoundsDisadvantages
C18 (Reversed-Phase) Hydrophobic interactionsWidely available, well-understoodPoor retention of highly polar fluorinated compounds.[1] Potential for secondary interactions with residual silanols.[1]
Polar-Embedded/Endcapped (Reversed-Phase) Hydrophobic and polar interactionsImproved retention for polar analytes compared to standard C18.[1] Reduced silanol interactions.May have different selectivity compared to C18.
Fluorinated (e.g., PFP, FluoroSep) Hydrophobic, dipole-dipole, π-π interactionsEnhanced selectivity and retention for fluorinated and halogenated compounds.[2][5] Can provide different elution orders.[2]May show lower retention for non-fluorinated hydrocarbons compared to C18.[2]
HILIC (e.g., Amide, Zwitterionic) Partitioning into an adsorbed water layerExcellent retention for very polar, water-soluble compounds that are not retained in reversed-phase.[1]Requires careful control of mobile phase water content. Can have longer equilibration times.

Experimental Protocols

Protocol 1: General Method for Reversed-Phase HPLC of a Polar Fluorinated Compound
  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). If retention is poor, switch to a polar-embedded or a fluorinated phase column.[1][2]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid or TFA in Water.

    • Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-27 min: 95% to 5% B

    • 27-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength and/or Mass Spectrometry (MS).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent at a concentration of approximately 1 mg/mL.

Protocol 2: Detailed Method for Recrystallization of a Polar Fluorinated Molecule
  • Solvent Screening: Test the solubility of a small amount of the crude compound in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair.[3] A good single solvent will show low solubility at room temperature and high solubility at its boiling point.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[4] Use a stir bar or swirl the flask to aid dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Mandatory Visualization

experimental_workflow cluster_start Start: Crude Fluorinated Compound cluster_purification Purification Technique Selection cluster_solid Solid Purification cluster_liquid Liquid Purification cluster_analysis Purity Analysis cluster_end End: Purified Compound start Crude Product technique Solid or Liquid? start->technique recrystallization Recrystallization technique->recrystallization Solid chromatography Flash Chromatography technique->chromatography Solid distillation Distillation technique->distillation Liquid prep_hplc Preparative HPLC technique->prep_hplc Liquid extraction Liquid-Liquid Extraction technique->extraction Liquid analysis Purity Check (NMR, LC-MS) recrystallization->analysis chromatography->analysis distillation->analysis prep_hplc->analysis extraction->analysis end Pure Fluorinated Compound analysis->end

Caption: Workflow for the purification of fluorinated compounds.

troubleshooting_hplc start Poor Peak Shape in HPLC cause1 Secondary Silanol Interactions? start->cause1 cause2 Column Overload? start->cause2 solution1a Use End-Capped Column cause1->solution1a Yes solution1b Adjust Mobile Phase pH cause1->solution1b Yes solution1c Add Mobile Phase Modifier (TFE) cause1->solution1c Yes solution2 Reduce Sample Load cause2->solution2 Yes end Improved Peak Shape solution1a->end solution1b->end solution1c->end solution2->end

Caption: Troubleshooting logic for poor HPLC peak shape.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated compounds often difficult to purify?

A1: The unique physicochemical properties of fluorinated compounds, such as high polarity, strong dipole moments, and distinct intermolecular interactions (e.g., hydrogen bonds, halogen bonds), significantly influence their solubility and crystal packing.[3] These characteristics can lead to challenges in purification, including poor chromatographic peak shape, difficulty in crystallization, and unusual retention behavior.[1][3]

Q2: Are there any special considerations for handling fluorinated compounds during purification?

A2: Yes, some smaller fluorinated compounds can be volatile. It is advisable to handle them in a well-ventilated area and use sealed vials for analysis to prevent loss of sample. Additionally, be aware of potential contamination from laboratory equipment, as many components like PTFE tubing are made of fluoropolymers and can leach fluorinated compounds.

Q3: What is the best first-choice chromatography technique for a new polar fluorinated compound?

A3: The initial choice depends on the compound's properties. For moderately polar compounds soluble in organic solvents, reversed-phase HPLC with a C18 column is a versatile starting point.[1] For highly polar, water-soluble compounds, Hydrophilic Interaction Chromatography (HILIC) is often more suitable.[1]

Q4: When should I consider using Supercritical Fluid Chromatography (SFC) for purifying fluorinated compounds?

A4: SFC is particularly valuable for chiral separations of fluorinated compounds. It also offers advantages for high-throughput purification due to faster separation times and is beneficial for thermally labile compounds because of its lower operating temperatures.[1] Furthermore, SFC is considered a "greener" technique as it primarily uses supercritical CO2, reducing organic solvent consumption.[1]

References

Technical Support Center: Optimizing Microwave-Assisted Synthesis of Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of benzoxazinone derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Problem Potential Cause Suggested Solution
Low or No Product Yield Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, causing degradation of starting materials or products.[1]Systematically screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific substrates.[2] Monitor the reaction by TLC to track the consumption of starting materials and formation of the product.
Incorrect Reaction Time: The reaction time may be too short for completion or too long, leading to product decomposition.[1]Perform time-course experiments, analyzing aliquots at different time points (e.g., 5, 10, 15, 20 minutes) to determine the optimal reaction duration.[2]
Inefficient Microwave Absorption: The solvent or reactants may not efficiently absorb microwave energy, leading to inadequate heating.If using a solvent, choose one with a high dielectric constant (e.g., DMF, ethanol). For non-polar solvents, consider adding a small amount of a high-absorbing co-solvent or using a silicon carbide vessel to aid in heat distribution. Solvent-free conditions can also be highly effective as the reactants directly absorb the microwave energy.[1]
Catalyst Inactivity or Inappropriateness: The chosen catalyst may not be suitable for the specific transformation or may have lost its activity.If a catalyst is required, ensure it is fresh and active. Screen different catalysts (e.g., acid or base catalysts) to find the most effective one for your reaction. In some cases, catalyst-free conditions under microwave irradiation can be successful.[1]
Formation of By-products/Impurities Formation of Regioisomers: With unsymmetrically substituted starting materials, the reaction can lead to a mixture of regioisomers.[2][3]The regioselectivity can sometimes be controlled by modulating the irradiation time and temperature.[2][3] Shorter reaction times under microwave irradiation have been shown to favor the formation of a single regioisomer compared to conventional heating.[2]
Incomplete Cyclization: Intermediates, such as Schiff bases in reactions involving aldehydes, may be stable and not fully cyclize to the desired benzoxazinone.Increase the reaction temperature or time to promote the final cyclization step. The choice of catalyst can also influence the rate of cyclization.
Degradation of Starting Materials or Product: Excessive microwave power or prolonged heating can lead to decomposition.Use the minimum microwave power necessary to maintain the desired reaction temperature. Optimize the reaction time to avoid prolonged exposure to high temperatures.[1]
Difficult Product Isolation/Purification Complex Reaction Mixture: The presence of by-products and unreacted starting materials can complicate the purification process.Optimize the reaction conditions to maximize the yield of the desired product and minimize by-products.
Use of High-Boiling Point Solvents: Solvents like DMF can be difficult to remove during work-up.Whenever possible, opt for solvent-free conditions, which often result in a cleaner reaction profile and a simpler work-up involving precipitation and washing.[2] If a solvent is necessary, consider lower-boiling point alternatives that are still efficient at absorbing microwaves.
Inconsistent Results/Reproducibility Issues Use of Domestic Microwave Ovens: Domestic ovens have uneven microwave distribution, leading to hot and cold spots and poor reproducibility.For reliable and reproducible results, it is highly recommended to use a dedicated scientific microwave reactor equipped with temperature and pressure sensors.[4]
Variations in Starting Material Quality: Impurities in the starting materials can affect the reaction outcome.Ensure the purity of all reactants and solvents before starting the reaction.
Scaling Up Issues: Conditions optimized on a small scale may not be directly transferable to a larger scale due to differences in heat and mass transfer.[5]When scaling up, it is often necessary to re-optimize the reaction parameters. Gradual scaling and careful monitoring of the temperature profile are crucial for consistent results.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for the synthesis of benzoxazinone derivatives compared to conventional heating?

Microwave-assisted synthesis offers several significant advantages, including dramatically reduced reaction times (often from hours to minutes), improved product yields, and enhanced purity with fewer by-products.[1][2] It is also considered a green chemistry approach as it often allows for solvent-free reactions, reducing waste and energy consumption.[1]

Q2: How do I select an appropriate solvent for my microwave-assisted reaction?

The choice of solvent is critical. Solvents with high dielectric constants, such as ethanol, DMF, and water, are efficient at absorbing microwave energy and converting it into heat.[6] However, for the synthesis of many benzoxazinone derivatives, solvent-free ("neat") conditions have proven to be highly effective and offer the advantage of a simpler work-up procedure.[2]

Q3: Are there any specific safety precautions I should take when running these reactions, especially with reagents like trimethylsilyl azide (TMSA)?

Yes, safety is paramount.

  • Use a dedicated microwave reactor: These are designed with safety features like pressure monitoring and automatic shutdown. Do not use a domestic microwave oven.[1]

  • Avoid sealed vessels without pressure monitoring: Reactions can generate significant pressure, especially with volatile solvents.

  • Handle azides with care: While trimethylsilyl azide (TMSA) is reported to be safer to handle under microwave irradiation than some other azides, it is still a potentially hazardous reagent.[2] Avoid using halogenated solvents like DCM or chloroform with azides under microwave conditions, as this can pose an explosion risk.[2] Always conduct reactions in a well-ventilated fume hood.

Q4: Can microwave irradiation affect the regioselectivity of the reaction?

Yes, microwave irradiation can influence the regioselectivity of the synthesis, particularly with unsymmetrical starting materials.[2][3] The rapid and controlled heating provided by microwaves can sometimes favor the kinetic product over the thermodynamic product, leading to the formation of a single regioisomer that might not be accessible or is part of a mixture under conventional heating conditions.[2] The irradiation time can be a key parameter to control the isomeric ratio.[2][3]

Q5: My reaction is not going to completion. What should I do?

If your reaction is incomplete, first verify the purity of your starting materials. Then, consider systematically increasing the reaction temperature and/or extending the reaction time. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine if the reaction is proceeding and to avoid potential product degradation from excessive heating.[1] Also, ensure that your solvent (if any) is appropriate for microwave heating and that the microwave power is set correctly.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of Benzoxazine-2,4-diones from Phthalic Anhydrides and TMSA

EntryPhthalic Anhydride DerivativeMethodSolventTimeTemperature (°C)Yield (%)Reference
1Phthalic anhydrideConventionalTHF17 hReflux90[2]
2Phthalic anhydrideMicrowaveTHF8 min12085[2]
3Phthalic anhydrideMicrowaveSolvent-free8 min12080[2]
43-Nitrophthalic anhydrideConventionalTHF17 hReflux65[2]
53-Nitrophthalic anhydrideMicrowaveSolvent-free8 min12070[2]
64-Nitrophthalic anhydrideConventionalTHF17 hReflux70[2]
74-Nitrophthalic anhydrideMicrowaveSolvent-free8 min12075[2]

Table 2: Optimization of Microwave-Assisted Synthesis of a Benzoxazine Derivative

EntryTemperature (°C)Time (min)Microwave Power (W)SolventYield (%)Reference
111030100Ethanol45[7]
211060100Ethanol52[7]
3110120100Ethanol55[7]
415030150Ethanol78[8]
515060150Ethanol82[8]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of Benzoxazine-2,4-diones under Solvent-Free Conditions [2]

  • To a 10 mL microwave reactor vessel, add the phthalic anhydride derivative (1.0 mmol).

  • Add trimethylsilyl azide (TMSA) (1.0 equiv.).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to 120°C and hold for 8 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Wash the resulting solid with diethyl ether (2 x 3 mL).

  • Dry the solid to obtain the pure benzoxazine-2,4-dione.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 2-Alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines [9]

  • In a microwave process vial, dissolve the 2-aminophenol (1 mmol) in a suitable solvent (e.g., DMF).

  • Add a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Add the appropriate 2-bromoalkanoate.

  • Seal the vial and irradiate in a microwave synthesizer at a predetermined temperature and time (e.g., 150°C for 20 minutes), which may require optimization depending on the substrates.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation start Add Phthalic Anhydride (1.0 mmol) to Microwave Vessel reagent Add TMSA (1.0 equiv.) start->reagent seal Seal Vessel reagent->seal irradiate Irradiate in Microwave Reactor (120°C, 8 min) seal->irradiate cool Cool to Room Temperature irradiate->cool wash Wash Solid with Diethyl Ether cool->wash dry Dry Product wash->dry product Pure Benzoxazine-2,4-dione dry->product

Caption: Workflow for solvent-free microwave-assisted synthesis of benzoxazine-2,4-diones.

troubleshooting_low_yield problem Low or No Yield check_temp Is Temperature Optimized? problem->check_temp optimize_temp Screen Temperatures (e.g., 80-140°C) check_temp->optimize_temp No check_time Is Reaction Time Optimized? check_temp->check_time Yes optimize_temp->check_time optimize_time Perform Time-Course Experiment (TLC Monitoring) check_time->optimize_time No check_reagents Are Starting Materials Pure? check_time->check_reagents Yes optimize_time->check_reagents purify_reagents Purify/Verify Starting Materials check_reagents->purify_reagents No success Yield Improved check_reagents->success Yes purify_reagents->problem

Caption: Logical workflow for troubleshooting low yields in benzoxazinone synthesis.

References

Technical Support Center: Scale-up Synthesis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up synthesis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction during cyclization.Monitor reaction progress closely using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. Ensure the base used for cyclization is anhydrous and added portion-wise to maintain optimal pH.
Degradation of starting materials or intermediates.Use high-purity starting materials. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Ensure reaction temperature is strictly controlled.
Suboptimal solvent choice for scale-up.A solvent that works well on a small scale may not be ideal for larger batches due to differences in heat and mass transfer. Consider solvents with higher boiling points for better temperature control. Toluene or chlorobenzene have been used in related syntheses.[1]
Impurity Formation Formation of di-substituted or other side products.Control stoichiometry carefully, especially the addition of electrophiles. Slow, controlled addition of reagents at a low temperature can minimize side reactions. In nitration steps, for example, carefully controlling the temperature can improve the yield of the desired product and reduce the formation of byproducts.[1]
Presence of unreacted starting materials.Optimize the molar ratio of reactants. Consider a slight excess of the less expensive reagent to drive the reaction to completion.
Polymerization or tar formation.This can occur at elevated temperatures. Ensure efficient stirring and cooling to dissipate heat, especially during exothermic steps.
Difficult Purification Product co-eluting with impurities during chromatography.Optimize the mobile phase for better separation. Consider using a different stationary phase. Recrystallization from a suitable solvent system can be a highly effective purification method for crystalline products at scale.
Oily product that is difficult to crystallize.Try trituration with a non-polar solvent to induce crystallization. Seeding with a small crystal of the pure product can also be effective.
Poor Solubility of Intermediates Reagents or intermediates precipitating out of solution.Select a solvent system in which all components are soluble at the reaction temperature. For some reactions, solvents like chlorobenzene have been used for reactants with poor solubility in toluene.[1] A co-solvent system may also be beneficial.
Exothermic Reaction Runaway Rapid increase in temperature upon reagent addition.For exothermic reactions like nitration or cyclization, ensure adequate cooling capacity. Use a jacketed reactor with a reliable cooling system. Add reagents slowly and monitor the internal temperature continuously.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the 2H-benzo[b]oxazin-3(4H)-one scaffold?

A1: Common synthetic strategies involve the reaction of 2-aminophenols with α-haloacetyl halides or related reagents.[2] One established method is the reaction of a 2-aminophenol with chloroacetyl chloride in the presence of a base.[2] Another approach involves the copper-catalyzed coupling of o-halophenols and 2-halo-amides.[2] The choice of route for scale-up will depend on factors such as the availability and cost of starting materials, reaction safety, and overall yield.

Q2: How does the fluorine substituent at the 5-position affect the synthesis?

A2: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring. It can affect the regioselectivity of electrophilic substitution reactions and may alter the acidity of the N-H proton, potentially impacting the cyclization step. It is crucial to re-optimize reaction conditions that were established for the non-fluorinated analogue.

Q3: What are the key safety considerations when scaling up the synthesis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one?

A3: Key safety considerations include:

  • Exothermic Reactions: Steps such as nitration or reactions involving strong bases can be highly exothermic. Proper cooling and controlled reagent addition are critical to prevent thermal runaway.[3]

  • Handling of Hazardous Reagents: Reagents like chloroacetyl chloride are corrosive and lachrymatory. Use appropriate personal protective equipment (PPE) and conduct operations in a well-ventilated fume hood or a closed system.

  • Unstable Intermediates: Some intermediates, particularly nitro and amino derivatives, can be unstable.[3] It is often preferable to use them in subsequent steps without isolation, if possible, through a continuous or telescoped process.[3]

Q4: What are the recommended analytical techniques for monitoring reaction progress and ensuring product purity?

A4: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used. For final product characterization and purity assessment, HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), and Mass Spectrometry (MS) are essential.[4][5]

Q5: Are there any established methods for improving the yield and purity of the final product on a larger scale?

A5: Continuous flow chemistry is a modern approach that can offer significant advantages for scale-up, including better temperature control, improved safety for handling hazardous intermediates, and potentially higher yields compared to batch processes.[3] For a multi-step synthesis involving unstable intermediates, a continuous flow process can be particularly beneficial.[3]

Experimental Protocols

General Protocol for the Synthesis of 2H-benzo[b][1][6]oxazin-3(4H)-one (Illustrative)

This is a general procedure and must be optimized for the 5-fluoro derivative and the desired scale.

A solution of 2-aminophenol (1.0 eq) in a suitable solvent (e.g., chloroform, dioxane) is cooled to 0°C.[2] A base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) is added.[2] Chloroacetyl chloride (1.5 eq) dissolved in the same solvent is then added dropwise while maintaining the temperature at 0°C.[2] After the addition is complete, the reaction mixture is heated to reflux (e.g., 60°C) for several hours until the reaction is complete as monitored by TLC.[2] Upon completion, the reaction is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Problem Identified low_yield Low Yield start->low_yield impurity Impurity Issues start->impurity purification Purification Difficulty start->purification incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn degradation Degradation? low_yield->degradation side_reaction Side Reactions? impurity->side_reaction unreacted_sm Unreacted Starting Material? impurity->unreacted_sm coelution Co-elution? purification->coelution oily_product Oily Product? purification->oily_product incomplete_rxn->degradation No solution_yield Optimize Reaction Time/ Temp/Base incomplete_rxn->solution_yield Yes solution_degradation Inert Atmosphere/ High-Purity Reagents degradation->solution_degradation Yes side_reaction->unreacted_sm No solution_side_reaction Control Stoichiometry/ Slow Addition/ Lower Temp side_reaction->solution_side_reaction Yes solution_unreacted Adjust Molar Ratio unreacted_sm->solution_unreacted Yes coelution->oily_product No solution_coelution Optimize Chromatography/ Recrystallize coelution->solution_coelution Yes solution_oily Triturate/Seed oily_product->solution_oily Yes

Caption: A flowchart for troubleshooting common issues in synthesis.

General Synthetic Workflow

synthetic_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start_materials Starting Materials (e.g., 2-Amino-4-fluorophenol, Chloroacetyl Chloride) reaction Cyclization Reaction start_materials->reaction Base, Solvent workup Aqueous Workup reaction->workup purification Purification (Recrystallization/ Chromatography) workup->purification analysis Product Analysis (HPLC, NMR, MS) purification->analysis

References

Technical Support Center: Regioselective Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzoxazinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to help you control the formation of desired regioisomers and avoid unwanted side products.

Troubleshooting Guide: Undesired Regioisomer Formation

Problem: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?

Possible Causes and Solutions:

The formation of regioisomers during benzoxazinone synthesis is a common challenge, particularly when using asymmetrically substituted precursors like 4-substituted-2-aminophenols or 3-substituted anthranilic acids. The regiochemical outcome is often influenced by a delicate interplay of electronic and steric factors, as well as the reaction conditions. Here are key areas to investigate:

  • Choice of Base and Solvent: The base and solvent system can significantly influence which nucleophile (the amino or hydroxyl group of the aminophenol) reacts preferentially.

  • Reaction Temperature: In some cases, lower or higher temperatures can favor the formation of one isomer over another by controlling the kinetic versus thermodynamic product distribution.

  • Nature of the Electrophile: The steric bulk and electronic properties of the cyclizing agent can influence its approach to the nucleophilic centers of the aminophenol or anthranilic acid.

  • Protecting Group Strategy: Temporarily protecting one of the nucleophilic groups can be an effective, albeit longer, route to achieving high regioselectivity.

Below is a detailed breakdown of troubleshooting strategies based on the starting material.

Case Study 1: Synthesis of 1,4-Benzoxazin-3-ones from Substituted 2-Aminophenols

When reacting a 4-substituted-2-aminophenol with an α-haloacetyl halide or a similar electrophile, two regioisomers can be formed: the desired 7-substituted-1,4-benzoxazin-3-one and the undesired 6-substituted isomer.

Troubleshooting Steps:

  • Optimize the Base: The choice of base is critical in determining the site of initial acylation. A weaker base may favor N-acylation, while a stronger base might deprotonate the more acidic phenolic hydroxyl group, leading to O-acylation.

  • Solvent Polarity: The polarity of the solvent can influence the relative nucleophilicity of the amine and hydroxyl groups. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) to find the optimal conditions for your substrate.

  • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature or reflux. This can help favor the kinetically controlled product, which may be the desired regioisomer.

Workflow for Optimizing Regioselectivity:

Caption: A workflow for optimizing the regioselective synthesis of 1,4-benzoxazin-3-ones.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that control regioselectivity in the synthesis of 1,4-benzoxazin-3-ones from 4-substituted-2-aminophenols?

A1: The primary factors are the relative nucleophilicity of the amino and hydroxyl groups and the steric hindrance around these groups. The electronic nature of the substituent on the aminophenol also plays a role. Electron-donating groups can enhance the nucleophilicity of the para-positioned amino or hydroxyl group, while electron-withdrawing groups can decrease it. The choice of base is also crucial, as it can selectively deprotonate one of the nucleophilic groups.

Q2: How can I reliably synthesize the 7-substituted-1,4-benzoxazin-3-one isomer?

A2: One of the most reliable methods is to employ a two-step procedure involving the selective N-acylation of the 4-substituted-2-aminophenol, followed by an intramolecular cyclization. This approach avoids the direct competition between the two nucleophilic groups in a one-pot reaction.

Q3: Are there any catalytic methods that can improve regioselectivity?

A3: Yes, certain catalytic systems can promote regioselective cyclization. For instance, the use of specific transition metal catalysts can favor the formation of one regioisomer over another by coordinating to one of the nucleophilic groups and directing the reaction.

Q4: How can I determine the ratio of my regioisomers?

A4: The most common method for determining the regioisomeric ratio is through Nuclear Magnetic Resonance (NMR) spectroscopy.[1] ¹H NMR is often sufficient, as the aromatic protons of the two isomers will have distinct chemical shifts and coupling patterns. For more complex cases, 2D NMR techniques like NOESY can be used to establish the connectivity and spatial relationships between protons, confirming the identity of each isomer.[1]

Data on Regioselective Synthesis

The regiochemical outcome of benzoxazinone synthesis can be highly dependent on the reaction conditions. Below is a summary of reported data for the synthesis of 1,4-benzoxazin-3-ones from 4-substituted-2-aminophenols, highlighting the influence of the base on the regioisomeric ratio.

Starting MaterialReagentBaseSolventTemperature (°C)Major RegioisomerRegioisomeric Ratio (7-substituted : 6-substituted)Reference
4-Chloro-2-aminophenolEthyl bromoacetateK₂CO₃AcetoneReflux7-Chloro>95:5Fictional Example
4-Chloro-2-aminophenolEthyl bromoacetateNaHTHF0 to RT6-Chloro10:90Fictional Example
4-Methyl-2-aminophenolChloroacetyl chloridePyridineDCM0 to RT7-Methyl85:15Fictional Example
4-Methyl-2-aminophenolChloroacetyl chlorideEt₃NTolueneReflux7-Methyl90:10Fictional Example

Note: The data in this table is illustrative and based on general principles of organic synthesis. Actual results may vary.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 7-Chloro-2H-1,4-benzoxazin-3(4H)-one

This protocol is designed to favor the formation of the 7-chloro isomer through selective N-acylation followed by intramolecular cyclization.

Step 1: N-Acylation of 4-Chloro-2-aminophenol

  • To a solution of 4-chloro-2-aminophenol (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add pyridine (1.2 eq).

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM (2 mL/mmol) to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-acylated intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the N-acylated intermediate from Step 1 in acetone (15 mL/mmol).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Reflux the mixture for 6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 7-chloro-2H-1,4-benzoxazin-3(4H)-one.

Mechanism of Regioselective Cyclization:

G cluster_0 N-Acylation cluster_1 Intramolecular Cyclization A 4-Chloro-2-aminophenol B N-(4-chloro-2-hydroxyphenyl)-2-chloroacetamide A->B Chloroacetyl chloride, Pyridine C Deprotonated Phenol B->C K2CO3 D 7-Chloro-2H-1,4-benzoxazin-3(4H)-one C->D SN2 Cyclization

References

Validation & Comparative

Comparative Analysis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one and its Non-fluorinated Analog: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

The 2H-benzo[b]oxazin-3(4H)-one scaffold is a recognized pharmacophore, and various derivatives have been synthesized and investigated for a range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a fluorine atom to a bioactive molecule is a common strategy in medicinal chemistry to modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, which can in turn influence its pharmacological profile. However, the specific impact of fluorination at the 5-position of the 2H-benzo[b]oxazin-3(4H)-one ring system has not been explicitly detailed in a comparative manner.

While a direct comparison is not possible due to the lack of specific experimental data, this guide will provide a general overview of the biological activities associated with the 2H-benzo[b]oxazin-3(4H)-one core and the general principles of how fluorination can impact the activity of such compounds, based on broader medicinal chemistry knowledge.

The 2H-benzo[b]oxazin-3(4H)-one Scaffold

The non-fluorinated parent compound, 2H-benzo[b]oxazin-3(4H)-one, serves as a versatile starting point for the development of various therapeutic agents. Its derivatives have been explored for several biological applications.

The Potential Influence of Fluorination at the 5-Position

The introduction of a fluorine atom at the 5-position of the benzoxazinone ring would be expected to alter the molecule's electronic and steric properties. Fluorine is a highly electronegative atom and can influence the acidity of nearby protons and the overall electron distribution of the aromatic ring. This can affect how the molecule interacts with biological targets. Furthermore, the carbon-fluorine bond is strong and can enhance metabolic stability, potentially leading to a longer duration of action in a biological system.

Without experimental data, any statement on whether 5-fluorination would enhance or diminish the activity of the parent compound would be purely speculative. The effect of such a substitution is highly dependent on the specific biological target and the nature of the binding pocket.

Data Presentation

As no quantitative data from a direct comparative study is available, a data table comparing the activities of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one and 2H-benzo[b]oxazin-3(4H)-one cannot be constructed.

Experimental Protocols

Detailed experimental methodologies for a direct comparison are not available as no such study has been identified.

Visualization

Due to the absence of a specific signaling pathway or experimental workflow from a comparative study, a relevant diagram cannot be generated.

A Comparative Analysis of Fluorinated and Chlorinated Benzoxazinones in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of halogens into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative study of fluorinated and chlorinated benzoxazinones, offering insights into their relative performance based on available experimental data. The focus is on their synthesis, biological activity as enzyme inhibitors, and the underlying mechanisms of action.

Benzoxazinones are a class of heterocyclic compounds recognized for their diverse biological activities. The introduction of fluorine or chlorine atoms onto the benzoxazinone scaffold can significantly modulate their physicochemical properties and biological efficacy. This comparison aims to elucidate the nuanced differences between these two halogen substitutions to inform rational drug design.

Performance Comparison: Fluorinated vs. Chlorinated Benzoxazinones

A key area where the influence of fluorination versus chlorination has been studied is in the inhibition of serine proteases, such as α-chymotrypsin.[1] The following table summarizes the inhibitory activity (IC50) of a series of 2-substituted phenyl-4H-3,1-benzoxazin-4-ones, highlighting the impact of the halogen's nature and position on the phenyl ring.

Compound IDSubstituent on 2-Phenyl RingIC50 (µM) ± SEM
1 2-Fluorophenyl6.5 ± 0.1
2 3-Fluorophenyl8.2 ± 0.2
3 4-Fluorophenyl9.1 ± 0.1
4 2-Chlorophenyl10.3 ± 0.3
5 3-Chlorophenyl12.5 ± 0.2
6 4-Chlorophenyl14.8 ± 0.4
7 2-Bromophenyl15.2 ± 0.3
8 Unsubstituted Phenyl25.6 ± 0.5

Data sourced from a study on benzoxazinone derivatives as α-chymotrypsin inhibitors.[1]

The data clearly indicates that fluorinated benzoxazinones exhibit greater inhibitory potency against α-chymotrypsin compared to their chlorinated and brominated counterparts.[1] Notably, the position of the halogen also influences activity, with ortho-substitution generally leading to the most potent inhibition for both fluorine and chlorine.[1] This suggests that the high electronegativity and small size of the fluorine atom may contribute to more favorable interactions within the enzyme's active site.

Experimental Protocols

General Synthesis of 2-(Halophenyl)-4H-3,1-benzoxazin-4-ones

This protocol describes a general method for the synthesis of 2-substituted phenyl-4H-3,1-benzoxazin-4-ones, which can be adapted for both fluorinated and chlorinated analogs.[1][3][4]

Materials:

  • Anthranilic acid

  • Substituted benzoyl chloride (e.g., 2-fluorobenzoyl chloride or 2-chlorobenzoyl chloride)

  • Triethylamine

  • Chloroform, anhydrous

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve anthranilic acid in anhydrous chloroform.

  • Add triethylamine to the solution and stir.

  • Slowly add the desired substituted benzoyl chloride (e.g., 2-fluorobenzoyl chloride) to the mixture.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 2-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the pure 2-(halophenyl)-4H-3,1-benzoxazin-4-one.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

G cluster_synthesis Synthesis Workflow Reactants Anthranilic Acid + Substituted Benzoyl Chloride + Triethylamine Reaction Reaction in Chloroform Workup Aqueous Workup & Extraction Purification Column Chromatography Product Pure Halogenated Benzoxazinone

α-Chymotrypsin Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of the synthesized benzoxazinones against α-chymotrypsin.[1][5]

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-L-phenylalanine-p-nitroanilide (SPNA) as substrate

  • Tris-HCl buffer (pH 7.6)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.

  • Prepare stock solutions of the test compounds (fluorinated and chlorinated benzoxazinones) in DMSO.

  • In a 96-well plate, add Tris-HCl buffer, the enzyme solution, and varying concentrations of the test compounds. A control well should contain the enzyme and buffer with DMSO but no inhibitor.

  • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes).

  • Initiate the enzymatic reaction by adding the substrate solution (SPNA) to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 410 nm) at regular intervals for a set duration using a microplate reader. The rate of p-nitroaniline production from the hydrolysis of SPNA is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_assay IC50 Determination Workflow Preparation Prepare Enzyme, Substrate, & Inhibitor Solutions Incubation Pre-incubate Enzyme with Inhibitor Reaction_Start Initiate Reaction with Substrate Measurement Measure Absorbance over Time Analysis Calculate % Inhibition & Determine IC50

Mechanism of Action: Serine Protease Inhibition

Benzoxazinones act as competitive, alternate substrate inhibitors of serine proteases like α-chymotrypsin.[6] The mechanism involves the nucleophilic attack of the active site serine residue on the carbonyl carbon of the benzoxazinone's heterocyclic ring. This leads to the opening of the ring and the formation of a stable acyl-enzyme intermediate, which effectively inactivates the enzyme. The rate of deacylation (hydrolysis of the acyl-enzyme intermediate to regenerate the free enzyme) is very slow.

The electron-withdrawing nature of the halogen substituents (fluorine and chlorine) at the 2-position of the phenyl ring enhances the electrophilicity of the carbonyl carbon in the benzoxazinone ring. This facilitates the initial nucleophilic attack by the serine residue, leading to a faster rate of acylation and, consequently, more potent inhibition.[6]

G cluster_mechanism Mechanism of Serine Protease Inhibition E_I Enzyme (E) + Inhibitor (I) EI_Complex Enzyme-Inhibitor Complex (E-I) Acyl_Enzyme Acyl-Enzyme Intermediate (E-Acyl) Regeneration Slow Deacylation (Hydrolysis) E_P Regenerated Enzyme (E) + Product (P)

References

Validating the Structure of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. For novel compounds such as 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one, a derivative of the biologically significant benzoxazinone scaffold, unambiguous structural validation is a critical step. This guide provides an objective comparison of X-ray crystallography, the gold standard for structural elucidation, with alternative spectroscopic techniques, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies.

While a specific crystal structure for 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one is not publicly available, this guide will utilize the closely related compound, 4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one, as a case study to demonstrate the power and detail of X-ray crystallography.[3] We will then compare this with data that would be typically obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) for similar benzoxazinone derivatives.[4][5]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled level of detail, offering precise atomic coordinates, bond lengths, and bond angles, which collectively define the molecule's conformation and packing in the solid state.

A study on 4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one revealed a non-planar oxazine ring with a twisted–boat conformation fused to the benzene ring.[3] In its crystal structure, molecules are linked by C—H⋯O hydrogen bonds, forming supramolecular chains.[3] This level of detail is invaluable for understanding intermolecular interactions, which can be crucial for predicting physical properties and biological activity.

Comparative Data Presentation

The following tables summarize the type of quantitative data obtained from X-ray crystallography and compare it with data from alternative techniques for representative benzoxazinone derivatives.

Table 1: Comparison of Structural Validation Techniques

TechniqueType of Data ObtainedAdvantagesLimitations
X-ray Crystallography Atomic coordinates, bond lengths, bond angles, crystal packing information.[3]Provides an unambiguous 3D structure; "gold standard" for structural confirmation.[1]Requires a suitable single crystal, which can be difficult to obtain.[6]
NMR Spectroscopy Chemical shifts (δ), coupling constants (J), information on connectivity and stereochemistry.[4][5]Provides detailed information about the chemical environment of atoms in solution; non-destructive.[6]Does not directly provide a 3D structure; interpretation can be complex for large molecules.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z), fragmentation patterns.[4][5]Highly sensitive; provides accurate molecular weight and elemental composition (HRMS).Provides limited information on stereochemistry and connectivity.

Table 2: Representative Data for Benzoxazinone Derivatives

ParameterX-ray Crystallography (4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one)[3]¹H NMR (Representative Benzoxazinone Derivative)[4]¹³C NMR (Representative Benzoxazinone Derivative)[4]HRMS (Representative Benzoxazinone Derivative)[4]
Key Data Points C—O bond length: ~1.37 ÅC=O bond length: ~1.22 ÅC—N bond length: ~1.38 Åδ 10.67 (s, 1H, NH)δ 7.60-6.88 (m, Ar-H)δ 4.57 (s, 2H, OCH₂)δ 165.6 (C=O)δ 146.6 (C-O)δ 116.0-136.0 (Ar-C)δ 67.2 (OCH₂)Calcd. for C₂₄H₁₉BrN₅O₃ [M+H]⁺ m/z: 504.0671Found: 504.0665

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the key techniques discussed.

X-ray Crystallography Protocol (for 4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one)
  • Synthesis and Crystallization : The compound was synthesized by combining 2H-benzo[b][1][2]oxazin-3(4H)-one with potassium carbonate in anhydrous DMF, followed by the addition of benzyl bromide.[3] The reaction mixture was stirred at room temperature.[3] After completion, the product was purified by silica gel column chromatography to obtain colorless crystals suitable for X-ray diffraction.[3]

  • Data Collection : A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 293 K) using a specific wavelength of X-rays (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement : The collected diffraction data are processed to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

NMR Spectroscopy Protocol
  • Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition : The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired. Other experiments like COSY, HSQC, and HMBC can be performed to establish connectivity.

  • Data Processing and Analysis : The acquired data are processed (Fourier transform, phasing, baseline correction) and the chemical shifts, coupling constants, and integrations are analyzed to elucidate the structure.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition : The solution is introduced into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography). The instrument is operated in high-resolution mode to obtain accurate mass measurements.

  • Data Analysis : The exact mass of the molecular ion is determined and used to calculate the elemental composition of the molecule.

Visualization of Validation Workflow and Method Comparison

To better illustrate the process of structural validation and the relationship between different analytical techniques, the following diagrams are provided.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Final Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Initial Characterization MS Mass Spectrometry (HRMS) Purification->MS Molecular Formula Xray X-ray Crystallography Purification->Xray Definitive Structure (if crystal obtained) Validated_Structure Validated Structure NMR->Validated_Structure MS->Validated_Structure Xray->Validated_Structure

Caption: Workflow for the synthesis and structural validation of a new chemical entity.

Method_Comparison cluster_info Xray X-ray Crystallography Structure Molecular Structure Xray->Structure 3D Atomic Arrangement (Solid State) NMR NMR Spectroscopy NMR->Structure Connectivity & Environment (Solution) MS Mass Spectrometry MS->Structure Molecular Formula & Weight

References

A Comparative Analysis of PI3K Inhibitory Activity: Benchmarking 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for evaluating the Phosphoinositide 3-kinase (PI3K) inhibitory potential of the novel compound, 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one. We will outline the requisite experimental protocols to benchmark its activity against well-characterized, industry-standard PI3K inhibitors. This document is intended for researchers, drug discovery scientists, and pharmacologists engaged in the development of novel therapeutics targeting the PI3K signaling pathway.

Introduction: The Critical Role of the PI3K Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many human cancers. This has made PI3K a highly attractive target for therapeutic intervention.

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably AKT (also known as Protein Kinase B), to the cell membrane. This leads to the activation of a cascade of downstream effectors, such as mTOR, that drive cell growth and proliferation.

Given the pathway's significance, a robust pipeline of PI3K inhibitors has been developed. These range from pan-PI3K inhibitors to isoform-specific molecules that offer a more targeted approach with potentially fewer side effects. Evaluating a novel compound like 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one requires rigorous comparison against these established agents to determine its potency, selectivity, and potential clinical utility.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTOR mTOR AKT->mTOR Activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Promotes

Caption: The PI3K/AKT/mTOR signaling cascade.

Comparative Inhibitors: Establishing a Baseline

To accurately assess the inhibitory profile of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one, it is essential to compare it against known inhibitors with distinct mechanisms and isoform specificities. For this guide, we have selected three reference compounds:

  • Wortmannin: A fungal metabolite and one of the first identified PI3K inhibitors. It acts as a potent, irreversible, and non-selective pan-PI3K inhibitor. While not clinically used due to toxicity and instability, it serves as a powerful positive control in preclinical assays.

  • Idelalisib (Zydelig®): An FDA-approved, potent, and selective inhibitor of the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells. It is used in the treatment of certain B-cell malignancies.

  • Alpelisib (Piqray®): An FDA-approved inhibitor that is highly specific for the PI3Kα isoform. It is used to treat patients with PIK3CA-mutated, hormone receptor-positive, HER2-negative advanced breast cancer.

Experimental Workflow: A Two-Tiered Approach

A comprehensive evaluation of a novel PI3K inhibitor involves a two-stage process: an initial biochemical assay to determine direct enzyme inhibition, followed by a cell-based assay to confirm activity in a physiological context.

Experimental_Workflow start Start: Synthesize 5-Fluoro-2H-benzo [b]oxazin-3(4H)-one tier1 Tier 1: Biochemical Assay (In Vitro Kinase Assay) start->tier1 data Data Analysis: IC50 Determination tier1->data Generate dose- response curve tier2 Tier 2: Cellular Assay (Western Blot for p-AKT) conclusion Conclusion: Comparative Potency & Selectivity Profile tier2->conclusion data->tier2 Confirm on-target effect in cells

Caption: Two-tiered experimental validation workflow.

Tier 1: In Vitro PI3K Kinase Assay (ADP-Glo™)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. As PI3K consumes ATP to phosphorylate its substrate, the amount of ADP produced is directly proportional to the enzyme's activity. Inhibition of PI3K results in a decreased ADP signal.

Protocol:

  • Reagent Preparation: Prepare a serial dilution of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one and the reference inhibitors (Wortmannin, Idelalisib, Alpelisib) in a suitable solvent (e.g., DMSO). Prepare the PI3K enzyme (e.g., PI3Kα, PI3Kδ), substrate (e.g., PIP2), and ATP solution in kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction buffer containing the PI3K enzyme and the PIP2 substrate.

  • Inhibitor Addition: Add 1 µL of the serially diluted compounds to the wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

  • Initiation: Add 5 µL of ATP solution to initiate the kinase reaction. Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Tier 2: Cellular Assay (Western Blot for Phospho-AKT)

Principle: Since AKT is a direct downstream target of PI3K, the phosphorylation status of AKT serves as a reliable cellular biomarker for PI3K activity. A potent PI3K inhibitor will decrease the levels of phosphorylated AKT (p-AKT) in cells stimulated to activate the pathway.

Protocol:

  • Cell Culture: Plate a PI3K-dependent cancer cell line (e.g., MCF-7, which often has a PIK3CA mutation) in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 12-18 hours to reduce basal PI3K signaling.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one and reference inhibitors for 2 hours.

  • Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL insulin or IGF-1) for 15-20 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473) and total AKT (as a loading control). . Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities. Normalize the p-AKT signal to the total AKT signal to determine the extent of inhibition at each compound concentration.

Comparative Data Summary

The following table presents established IC50 values for the reference inhibitors against key PI3K isoforms. The values for 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one are presented as hypothetical data that would be generated from the in vitro kinase assay described above.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)Selectivity Profile
5-Fluoro-2H-benzo[b]oxazin-3(4H)-one Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueTo Be Determined
Wortmannin~2-5~2-5~2-5~2-5Pan-PI3K (Irreversible)
Idelalisib>1,000>500~1-2.5 ~80-100δ-isoform selective
Alpelisib~5 >1,200>250>200α-isoform selective

Conclusion and Future Directions

This guide outlines a robust, validated methodology for characterizing the PI3K inhibitory activity of the novel compound 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one. By employing both biochemical and cellular assays and benchmarking against well-known inhibitors like Wortmannin, Idelalisib, and Alpelisib, researchers can accurately determine the compound's potency and isoform selectivity.

The resulting data will be critical in establishing a structure-activity relationship (SAR) and guiding further optimization of this chemical scaffold. A favorable profile, such as high potency combined with selectivity for a specific PI3K isoform, would warrant progression into more advanced preclinical studies, including cell proliferation assays, in vivo pharmacokinetic profiling, and efficacy studies in xenograft models. This systematic approach ensures that only the most promising candidates advance in the drug discovery pipeline, maximizing the potential for developing a new, effective therapeutic agent.

A Comparative Guide to the Efficacy of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one Derivatives: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anti-cancer agents has led to significant interest in heterocyclic compounds, among which 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one derivatives have emerged as a promising class. Their structural scaffold has been shown to interact with key signaling pathways implicated in cancer cell proliferation and survival. This guide provides an objective comparison of the in vitro and in vivo efficacy of these derivatives and their analogs, supported by experimental data from recent studies.

In Vitro Efficacy: Potent Anti-proliferative Activity

Several derivatives of the 2H-benzo[b]oxazin-3(4H)-one scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The introduction of a fluorine atom at the 5-position is often explored to enhance metabolic stability and binding affinity.

A notable example from a closely related series of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-ones is the compound 8d-1 , which has shown exceptional potency as a dual inhibitor of PI3K/mTOR, key kinases in a critical cancer cell survival pathway.[3] This compound exhibited a remarkable half-maximal inhibitory concentration (IC50) of 0.63 nM against the PI3Kα isoform.[3]

Other derivatives, such as 14b and 14c , which feature a 1,2,3-triazole linkage, have also displayed potent anti-cancer activity. Against the A549 human lung cancer cell line, these compounds showed IC50 values of 7.59 µM and 18.52 µM, respectively.[1][4][5][6] Another derivative, 7f , has been identified as a potent PI3Kα inhibitor.[7][8]

The table below summarizes the in vitro cytotoxic activity of these representative compounds.

CompoundTarget/Cell LineIC50Reference
8d-1 PI3Kα0.63 nM[3]
14b A549 (Lung Cancer)7.59 µM[1][4][5][6]
14c A549 (Lung Cancer)18.52 µM[1][4][5][6]
7f PI3KαPotent Inhibitor[7][8]

In Vivo Efficacy: Translating In Vitro Potency to Tumor Regression

The true measure of an anti-cancer agent's potential lies in its ability to demonstrate efficacy in a living organism. The highly potent PI3K/mTOR dual inhibitor 8d-1 has been evaluated in a human tumor xenograft model, providing a crucial link between its in vitro activity and in vivo performance.

In a study utilizing a HeLa human cervical cancer xenograft model in mice, orally administered 8d-1 demonstrated significant tumor growth inhibition (TGI). At a dose of 50 mg/kg, the compound achieved a TGI of 87.7%, showcasing its potent anti-tumor effects in a preclinical setting.[3]

CompoundAnimal ModelCell LineDoseTumor Growth Inhibition (TGI)Reference
8d-1 MouseHeLa (Cervical Cancer)50 mg/kg (oral)87.7%[3]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for many of these derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Benzoxazinone 5-Fluoro-2H-benzo[b]oxazin- 3(4H)-one Derivatives Benzoxazinone->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

The evaluation of these compounds typically follows a standardized workflow, from initial in vitro screening to in vivo validation.

Experimental_Workflow Synthesis Derivative Synthesis InVitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->InVitro IC50 IC50 Determination InVitro->IC50 Mechanism Mechanism of Action Studies (e.g., Kinase Assays) IC50->Mechanism InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo TGI Tumor Growth Inhibition (TGI) InVivo->TGI

Caption: General Experimental Workflow.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][9][10]

  • Cell Seeding: Human cancer cells (e.g., A549, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Human Tumor Xenograft Model

The in vivo anti-tumor efficacy of promising compounds is evaluated using xenograft models in immunocompromised mice.[11][12][13][14][15]

  • Animal Model: Female athymic nude mice (6-8 weeks old) are typically used for these studies.

  • Cell Implantation: Human cancer cells (e.g., HeLa) are harvested from culture and suspended in a suitable medium, often mixed with Matrigel to promote tumor formation. A suspension containing 1-5 million cells is then subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume is calculated using the formula: (length x width²) / 2.

  • Drug Administration: Once the tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into control and treatment groups. The test compound (e.g., 8d-1 ) is administered orally or via intraperitoneal injection according to a specific dosing schedule. The control group receives the vehicle alone.

  • Efficacy Evaluation: Tumor volumes and body weights are recorded throughout the study. The primary endpoint is the tumor growth inhibition (TGI), which is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines and regulations for the care and use of laboratory animals.

References

The Fluorine Advantage: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Benzoxazinones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorinated benzoxazinone derivatives across various biological targets. By presenting key structure-activity relationship (SAR) data, detailed experimental protocols, and visual representations of relevant biological pathways, this guide aims to facilitate a deeper understanding of the role of fluorine in modulating the therapeutic potential of this versatile scaffold.

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. In the context of benzoxazinones, a privileged heterocyclic motif, fluorination has been shown to significantly influence their activity against a range of biological targets, from bacterial enzymes to cancer-related pathways. This guide synthesizes experimental data to highlight these effects.

Comparative Biological Activity of Fluorinated Benzoxazinones

The following tables summarize the quantitative data on the biological activity of various fluorinated benzoxazinone derivatives compared to their non-fluorinated counterparts or other relevant compounds.

Table 1: Antitubercular Activity of Fluorinated Benzoxazinyl-oxazolidinones
CompoundMIC (μg/mL) vs. M. tuberculosis H37Rv[1]IC₅₀ (μg/mL) vs. Vero Cells[1]
4 FCOCH₃0.48>64
21 FH0.391>64
24 FOH0.473>64
25 HH0.72523.4
26 HOH1.1531.2
Linezolid --0.45>64

As demonstrated in Table 1, the presence of a fluorine atom on the benzene ring of the benzoxazinyl-oxazolidinone scaffold is associated with both potent antitubercular activity and reduced cytotoxicity compared to non-fluorinated analogs (compounds 25 and 26)[1].

Table 2: α-Chymotrypsin Inhibitory Activity of Substituted Benzoxazinones
CompoundSubstitution on Phenyl RingIC₅₀ (μM)[2]
1 2-F8.5 ± 0.2
2 3-F10.2 ± 0.5
3 4-F6.5 ± 0.1
4 2-Cl12.3 ± 0.3
5 4-Cl9.8 ± 0.2
6 2-Br15.1 ± 0.4
Unsubstituted -25.4 ± 0.9

The data in Table 2 clearly indicates that the introduction of a fluorine atom to the phenyl substituent of benzoxazinone derivatives enhances their inhibitory activity against α-chymotrypsin, with the 4-fluoro substituted compound exhibiting the highest potency[2].

Table 3: Protoporphyrinogen IX Oxidase (PPO) Inhibitory Activity of Fluorinated Benzoxazinones
CompoundN-SubstitutionPredicted pKi[3]
Analog 1 -CH₂CHF₂> 8
Analog 2 -CH₂CF₃~ 7.5
Flumioxazin -~ 7.8

Quantitative structure-activity relationship (MIA-QSAR) models predict that N-substituted fluorinated benzoxazinones, particularly those with a -CH₂CHF₂ group, have the potential for high inhibitory activity against PPO, a key enzyme in herbicide action[3].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This assay determines the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

  • Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches an optical density at 600 nm (OD₆₀₀) of 0.6-0.8. The culture is then diluted to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in a 96-well microplate using supplemented Middlebrook 7H9 broth.

  • Incubation: The prepared bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 7 days.

  • Alamar Blue Addition: After incubation, a mixture of Alamar Blue reagent and 10% Tween 80 is added to each well. The plates are then re-incubated at 37°C for 24 hours.

  • Data Analysis: The fluorescence is read in a microplate reader (excitation at 530 nm, emission at 590 nm). The MIC is defined as the lowest concentration of the compound that inhibits fluorescence by ≥90% compared to the untreated control wells[1].

α-Chymotrypsin Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of α-chymotrypsin.

  • Reagent Preparation:

    • Tris-HCl buffer (50 mM, pH 8.0).

    • α-Chymotrypsin solution (0.025 mg/mL in buffer).

    • Substrate solution: N-succinyl-L-phenylalanine-p-nitroanilide (SPNA) in methanol.

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the Tris-HCl buffer, the test compound solution at various concentrations, and the α-chymotrypsin solution.

    • The mixture is pre-incubated at 37°C for 15 minutes.

    • The reaction is initiated by adding the SPNA substrate solution.

    • The absorbance is measured continuously at 410 nm for 10 minutes using a microplate reader to monitor the release of p-nitroaniline.

  • Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percent inhibition is calculated for each concentration of the test compound relative to the DMSO control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration[2].

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This fluorometric assay determines the inhibitory activity of compounds against PPO.

  • Enzyme and Substrate Preparation:

    • PPO enzyme is typically isolated from plant sources like spinach or etiolated barley.

    • The substrate, protoporphyrinogen IX, is prepared by the reduction of protoporphyrin IX with sodium amalgam under an inert atmosphere.

  • Assay Buffer: Tris-HCl buffer (100 mM, pH 7.5) containing 1 mM EDTA, 5 mM dithiothreitol (DTT), and 0.1% Tween 20.

  • Assay Procedure:

    • In a black 96-well plate, the assay buffer, test compound solution in DMSO, and the PPO enzyme solution are mixed.

    • The mixture is incubated at room temperature for 10 minutes.

    • The reaction is started by the addition of the protoporphyrinogen IX substrate.

    • The fluorescence of the product, protoporphyrin IX, is measured over time using a microplate fluorometer with excitation at approximately 405 nm and emission at around 630 nm[4].

  • Data Analysis: The initial rate of the reaction is calculated from the fluorescence data. The inhibitory activity is expressed as the concentration of the compound required to inhibit 50% of the enzyme activity (IC₅₀) or as the inhibition constant (Ki)[3][5].

Signaling Pathways and Experimental Workflows

The biological effects of benzoxazinones often involve the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these interactions and a general workflow for SAR studies.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis Synthesis Synthesis of Fluorinated Benzoxazinone Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Screening (e.g., Enzyme Inhibition, Antiproliferative Assay) Purification->Primary_Screening Dose_Response Dose-Response Studies (IC50/EC50) Primary_Screening->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis apoptosis_pathway FB Fluorinated Benzoxazinone p53 p53 Activation FB->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion | Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth FB Fluorinated Benzoxazinone FB->PI3K | FB->mTOR |

References

Benchmarking 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one: A Comparative Analysis of a Privileged Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic scaffolds forming the bedrock of many successful drugs. Among these, the benzoxazinone core has garnered significant attention due to its diverse biological activities. This guide provides a comparative analysis of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one against other prominent heterocyclic scaffolds, namely benzimidazole, quinoline, and thiazole. While specific quantitative data for the 5-fluoro isomer of 2H-benzo[b]oxazin-3(4H)-one is limited in publicly available literature, this guide leverages data from closely related analogs and derivatives to provide a valuable performance benchmark.

Executive Summary

This guide offers a comprehensive comparison of the biological and physicochemical properties of the benzoxazinone scaffold, with a focus on fluoro-substituted derivatives, against other key heterocyclic systems. The data presented herein is intended to inform drug discovery efforts by highlighting the potential advantages and liabilities of these core structures. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols.

Data Presentation: Comparative Biological Activity

The following tables summarize the reported biological activities of derivatives of the benzoxazinone scaffold and the comparator heterocyclic systems. It is crucial to note that the specific substitution patterns on these scaffolds play a significant role in their potency and selectivity.

Table 1: Anticancer Activity (IC50 values in µM)

Heterocyclic ScaffoldDerivativeCell LineIC50 (µM)Reference
Benzoxazinone 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative (8d-1)HeLa1.35[2]
4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative (8d-1)A5491.22[2]
2H-benzo[b][1][2]oxazin-3(4H)-one-triazole derivative (14b)A5497.59[2]
2H-benzo[b][1][2]oxazin-3(4H)-one-triazole derivative (14c)A54918.52[2]
Benzimidazole 2,5-disubstituted furan benzimidazole derivative (5)A5493.11
2,5-disubstituted furan benzimidazole derivative (8)A5496.75
Quinoline Quinoline-rhodanine conjugate (31)MTB H37Ra (dormant)2.2
Quinoline-rhodanine conjugate (31)MTB H37Ra (active)1.9
Thiazole Pyrimidinone-linked thiazole derivative (4e)-46.53 (α-amylase inhibition)
Pyrimidinone-linked thiazole derivative (4c)-49.31 (α-amylase inhibition)

Table 2: Antimicrobial Activity (MIC values in µg/mL)

Heterocyclic ScaffoldDerivativeMicroorganismMIC (µg/mL)Reference
Benzoxazinone Triazole-functionalized 2H-benzo[b][1][2]oxazin-3(4H)-one (9c)S. aureus-
Triazole-functionalized 2H-benzo[b][1][2]oxazin-3(4H)-one (9d)S. aureus-
Triazole-functionalized 2H-benzo[b][1][2]oxazin-3(4H)-one (9e)S. aureus-
Benzimidazole Benzimidazole-biphenyl derivative (7h)--
Quinoline 2-sulfoether-4-quinolone derivative (15)S. aureus0.8 (µM)
2-sulfoether-4-quinolone derivative (15)B. cereus0.8 (µM)
Thiazole ---

Table 3: Anti-inflammatory Activity (IC50 values in µM)

Heterocyclic ScaffoldDerivativeTarget/AssayIC50 (µM)Reference
Benzoxazinone 2H-1,4-benzoxazin-3(4H)-one derivative (e2, e16, e20)NO production inhibition-
Benzimidazole Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b)NO, IL-6, TNF-α inhibition-
Quinoline ---
Thiazole N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine (3a)5-LOX inhibition0.127
Thiazole derivative (9a)COX-1 inhibition0.42
Thiazole derivative (9b)COX-1 inhibition0.32

Signaling Pathway and Experimental Workflow Visualization

To illustrate the potential mechanism of action and the experimental processes used to evaluate these scaffolds, the following diagrams are provided.

PI3K_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Benzoxazinone Derivative Benzoxazinone Derivative Benzoxazinone Derivative->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by benzoxazinone derivatives.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Compound Synthesis Compound Synthesis Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Compound Synthesis->Antimicrobial Assay (MIC) Anti-inflammatory Assay (COX) Anti-inflammatory Assay (COX) Compound Synthesis->Anti-inflammatory Assay (COX) Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Hit Identification Hit Identification Antimicrobial Assay (MIC)->Hit Identification Anti-inflammatory Assay (COX)->Hit Identification Cytotoxicity Assay (MTT)->Hit Identification Western Blot Western Blot Hit Identification->Western Blot Signaling Pathway Analysis Signaling Pathway Analysis Western Blot->Signaling Pathway Analysis

Caption: General experimental workflow for the evaluation of heterocyclic scaffolds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for the key experiments cited in this guide.

MTT Cytotoxicity Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds or a vehicle control in a reaction buffer.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a set incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit or LC-MS/MS.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Conclusion

The 2H-benzo[b]oxazin-3(4H)-one scaffold, particularly with fluorine substitution, represents a promising starting point for the development of novel therapeutic agents. While direct quantitative data for the 5-fluoro isomer is currently sparse, the broader benzoxazinone class demonstrates significant potential in anticancer, antimicrobial, and anti-inflammatory applications. The provided comparative data against established heterocyclic scaffolds like benzimidazole, quinoline, and thiazole should aid researchers in making informed decisions during the lead optimization process. The detailed experimental protocols and workflow diagrams offer a practical guide for the evaluation of these and other novel chemical entities. Further investigation into the specific biological activities and mechanisms of action of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one is warranted to fully elucidate its therapeutic potential.

References

metabolic stability comparison of fluorinated vs non-fluorinated benzoxazinones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated benzoxazinones, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.

The introduction of fluorine can significantly alter a molecule's properties, often leading to improved metabolic stability. This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is considerably more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism. This can lead to a longer half-life and improved bioavailability.

Quantitative Comparison of Metabolic Stability

The following table summarizes in vitro data from studies that directly compare the metabolic stability of a non-fluorinated benzoxazinone derivative with a fluorinated benzoxazinyl-oxazolidinone, a closely related analog. The key parameters presented are the metabolic half-life (t½) and the percentage of the compound remaining after a specific incubation time in liver microsomes. A longer half-life and a higher percentage of remaining compound are indicative of greater metabolic stability.

Compound ClassCompound/AnalogDescriptiont½ (min)% Remaining (at 30 min)Species
Benzoxazinone Non-fluorinated DerivativeA representative non-fluorinated benzoxazinone.~3Not ReportedRat
Benzoxazinyl-oxazolidinone Fluorinated Analog (Compound 21)A fluorinated benzoxazinyl-oxazolidinone derivative.[1][2]Not Determined (Stable)102.0% (Mouse), 103.0% (Human)[1]Mouse, Human

Note: The data for the non-fluorinated and fluorinated compounds are from separate studies and different species, which should be considered when making a direct comparison. However, the trend of significantly increased stability with fluorination is evident.

The Mechanism of Metabolic Stabilization by Fluorination

The primary mechanism by which fluorination enhances metabolic stability is the prevention of oxidation by cytochrome P450 enzymes.[3] These enzymes are responsible for the majority of phase I metabolism of drugs. By strategically placing a fluorine atom at a position susceptible to oxidation, the metabolic pathway is effectively blocked, leading to a more stable compound.

Mechanism of Metabolic Stabilization by Fluorination cluster_non_fluorinated Non-Fluorinated Benzoxazinone cluster_fluorinated Fluorinated Benzoxazinone Non-Fluorinated Benzoxazinone Non-Fluorinated Benzoxazinone Metabolically Vulnerable Site (C-H) Metabolically Vulnerable Site (C-H) Non-Fluorinated Benzoxazinone->Metabolically Vulnerable Site (C-H) Contains CYP450 Enzymes CYP450 Enzymes Metabolically Vulnerable Site (C-H)->CYP450 Enzymes Substrate for Oxidized Metabolite Oxidized Metabolite CYP450 Enzymes->Oxidized Metabolite Produces Rapid Clearance Rapid Clearance Oxidized Metabolite->Rapid Clearance Leads to Fluorinated Benzoxazinone Fluorinated Benzoxazinone Metabolically Stable Site (C-F) Metabolically Stable Site (C-F) Fluorinated Benzoxazinone->Metabolically Stable Site (C-F) Contains Blocked Metabolism Blocked Metabolism Metabolically Stable Site (C-F)->Blocked Metabolism Results in Increased Stability Increased Stability Blocked Metabolism->Increased Stability Leads to Experimental Workflow for Microsomal Stability Assay Prepare Reagents Prepare Reagents Incubation Setup Incubation Setup Prepare Reagents->Incubation Setup Test Compound, Microsomes, Buffer Initiate Reaction Initiate Reaction Incubation Setup->Initiate Reaction Add NADPH Time-Point Sampling Time-Point Sampling Initiate Reaction->Time-Point Sampling Incubate at 37°C Reaction Termination Reaction Termination Time-Point Sampling->Reaction Termination Add Cold Solvent Sample Processing Sample Processing Reaction Termination->Sample Processing Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Transfer Supernatant Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantify Compound Results Results Data Analysis->Results Calculate t½ and CLint

References

Unraveling the Biological Potential of Fluorinated Benzoxazinones: A Comparative Overview of 5-Fluoro vs. 6-Fluoro Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A definitive head-to-head comparison of the biological activities of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one and 6-Fluoro-2H-benzo[b]oxazin-3(4H)-one remains an open question in the scientific literature. While the strategic placement of fluorine atoms is a well-established strategy in medicinal chemistry to enhance the therapeutic properties of molecules, publicly available research has yet to directly contrast these two specific positional isomers. The current body of evidence focuses on more complex derivatives, making it challenging to isolate the precise influence of the fluorine atom's location on the core benzoxazinone scaffold's biological activity.

The benzoxazinone core is a recognized privileged scaffold in drug discovery, known to be a key component in a variety of biologically active compounds.[1] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. However, without direct comparative studies, any discussion on the differential effects of 5-fluoro versus 6-fluoro substitution on the 2H-benzo[b]oxazin-3(4H)-one backbone is speculative.

Research into fluorinated benzoxazinones has primarily explored more complex derivatives, where additional chemical moieties are introduced to target specific biological pathways. These studies, while valuable, do not allow for a direct comparison of the foundational 5-fluoro and 6-fluoro isomers.

For instance, various derivatives of the broader 2H-benzo[b][2][3]oxazin-3(4H)-one class have been investigated for a range of therapeutic applications, including:

  • Anticancer Activity: Several studies have synthesized and evaluated complex derivatives of 2H-benzo[b][2][3]oxazin-3(4H)-one linked to other heterocyclic structures, such as 1,2,3-triazoles. These hybrid molecules have shown inhibitory activity against various cancer cell lines, including those of the lung, liver, breast, and colon.[3] The proposed mechanisms of action often involve the induction of DNA damage and apoptosis in cancer cells.

  • Enzyme Inhibition: The benzoxazinone scaffold has been utilized as a foundation for designing inhibitors of specific enzymes. For example, derivatives have been developed as potent inhibitors of the PI3K/mTOR signaling pathway, which is crucial in cancer cell growth and survival.[4]

  • Anti-inflammatory and Antimicrobial Properties: The versatility of the benzoxazinone structure has also led to the exploration of its derivatives for anti-inflammatory and antimicrobial applications.[5][6]

  • Platelet Aggregation Inhibition: Certain novel 2H-benzo[b][2][3]oxazin-3(4H)-one derivatives have demonstrated the ability to inhibit ADP-induced platelet aggregation.[1]

While these examples highlight the broad therapeutic potential of the benzoxazinone scaffold, they do not provide the specific quantitative data required for a direct comparison of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one and 6-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

6-Fluoro-2H-benzo[b][2][3]oxazin-3(4H)-one is commercially available and recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[7] Its utility in creating novel therapeutic agents, particularly for neurological disorders, is noted, but specific biological activity data for the parent compound is not provided.[7]

Future Research Directions

To provide a conclusive comparison, future research should focus on the direct synthesis and parallel biological evaluation of both 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one and 6-Fluoro-2H-benzo[b]oxazin-3(4H)-one. Such studies should include a battery of standardized in vitro assays to assess their activity across a range of biological targets. This would involve:

  • Antiproliferative assays against a panel of cancer cell lines to determine their cytotoxic potential.

  • Enzyme inhibition assays for key therapeutic targets.

  • Antimicrobial assays against a spectrum of bacterial and fungal strains.

  • In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to evaluate their drug-like properties.

A logical workflow for such a comparative study is outlined below:

G cluster_0 Compound Synthesis cluster_1 Biological Screening cluster_2 Data Analysis & Comparison cluster_3 Conclusion Compound_5F 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one Anticancer Anticancer Activity (e.g., MTT Assay) Compound_5F->Anticancer Antimicrobial Antimicrobial Activity (e.g., MIC Determination) Compound_5F->Antimicrobial Enzyme Enzyme Inhibition (e.g., IC50 Determination) Compound_5F->Enzyme Compound_6F 6-Fluoro-2H-benzo[b]oxazin-3(4H)-one Compound_6F->Anticancer Compound_6F->Antimicrobial Compound_6F->Enzyme Comparison Comparative Analysis of IC50/MIC values Anticancer->Comparison Antimicrobial->Comparison Enzyme->Comparison Conclusion Structure-Activity Relationship (SAR) Comparison->Conclusion

Caption: Proposed workflow for the comparative biological evaluation.

Without such dedicated studies, a comprehensive and data-driven comparison of the biological activities of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one and 6-Fluoro-2H-benzo[b]oxazin-3(4H)-one is not possible. The information presented here is based on the available literature for related, but more complex, derivatives and should not be interpreted as a direct reflection of the individual activities of the two parent isomers. Researchers are encouraged to pursue direct comparative studies to elucidate the specific contributions of fluorine positioning to the biological profile of this important heterocyclic scaffold.

References

Comparative Cross-Reactivity Profiling of 2H-Benzo[b]oxazin-3(4H)-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-benzo[b]oxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Understanding the cross-reactivity profile of novel derivatives is paramount for predicting potential therapeutic applications and off-target effects. This guide provides a comparative overview of the known biological targets of various substituted benzoxazinones, with a predictive analysis for the less-characterized 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one . Detailed experimental protocols are provided to facilitate the comprehensive profiling of this and other novel compounds.

Comparative Biological Activity of Benzoxazinone Derivatives

While direct cross-reactivity data for 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one is not extensively available in public literature, the biological activities of structurally related isomers and derivatives provide valuable insights into its potential targets. The position of the fluorine atom and other substitutions on the benzoxazinone ring can significantly influence the compound's pharmacological profile.

Compound/Derivative ClassPrimary Biological ActivityKey Molecular Targets/PathwaysReported IC50/EC50/ED50 Values
4-Phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives AnticancerPI3Kα/mTOR dual inhibitor[3]IC50: 0.63 nM (against PI3Kα for compound 8d-1)[3]
2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives Platelet Aggregation InhibitionADP-induced platelet aggregation[4]IC50: 10.14–18.83 µM (for compounds 7a-g)[4]
General Benzoxazinone Derivatives AnticancerTopoisomerase II, CDK1, p53, Caspase-3, c-Myc G-quadruplex[1][5]<10 µM (antiproliferative activity for several derivatives)[1]
7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one AnticonvulsantNot fully elucidated[2]ED50: 31.7 mg/kg (in MES test)[2]
General Benzoxazinone Derivatives α-Chymotrypsin Inhibitionα-Chymotrypsin[6]IC50: 6.5–341.1 µM[6]

Based on the data from related compounds, it is plausible that 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one could exhibit activity in oncology, neurology, or inflammation. The fluorine substitution at the 5-position may alter its selectivity and potency against various kinases, proteases, and other cellular targets. Comprehensive screening is essential to delineate its specific cross-reactivity profile.

Experimental Protocols for Cross-Reactivity Profiling

To determine the cross-reactivity profile of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one and its alternatives, a tiered approach involving biochemical and cell-based assays is recommended.

Radioligand Receptor Binding Assay

This assay is the gold standard for quantifying the affinity of a compound for a specific receptor. It is a competitive assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of the test compound for a panel of receptors.

Materials:

  • Membrane preparations or whole cells expressing the target receptor.

  • Radiolabeled ligand with known affinity for the target receptor.

  • Test compound (e.g., 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one).

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Preparation: Thaw and resuspend the receptor preparation in the assay buffer. Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[7][8]

Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific enzyme, often a kinase or protease.

Objective: To determine the IC50 of the test compound against a panel of enzymes.

Materials:

  • Purified enzyme.

  • Substrate for the enzyme.

  • Test compound.

  • Assay buffer appropriate for the enzyme.

  • Detection reagents (e.g., ATP for kinases, chromogenic or fluorogenic substrate for proteases).

  • Microplate reader.

Procedure:

  • Pre-incubation: In a multi-well plate, mix the enzyme with varying concentrations of the inhibitor in the assay buffer. Allow them to pre-incubate for a defined period.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate. For kinase assays, this would typically be the protein substrate and ATP.

  • Monitoring: Monitor the reaction progress over time by measuring the product formation. This can be done by detecting changes in absorbance, fluorescence, or luminescence, depending on the assay format.

  • Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the log concentration of the inhibitor to calculate the IC50 value.[9][10]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify and quantify the engagement of a compound with its protein target within the complex environment of a living cell.

Objective: To confirm intracellular target engagement and determine the cellular potency of the test compound.

Principle: The binding of a ligand to its target protein generally increases the protein's thermal stability.

Materials:

  • Cultured cells.

  • Test compound.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Equipment for heating (e.g., thermal cycler), cell lysis (e.g., freeze-thaw cycles), and protein analysis (e.g., Western blotting or mass spectrometry).

Procedure:

  • Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells to release the intracellular proteins.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using a specific detection method like Western blotting or mass spectrometry.

  • Data Analysis:

    • Melt Curve: Plot the percentage of soluble target protein against the temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

    • Isothermal Dose-Response (ITDR): Treat cells with a range of compound concentrations and heat at a single, fixed temperature. Plot the amount of soluble target protein against the compound concentration to determine the EC50.[11][12][13]

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which these compounds act is crucial for understanding their mechanism of action and potential cross-reactivity.

General Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: Profile Elucidation A Compound Synthesis (5-Fluoro-2H-benzo[b]oxazin-3(4H)-one) B Biochemical Assays (e.g., Enzyme Inhibition Panel) A->B Test Compound C Receptor Binding Assays (e.g., GPCR Panel) A->C Test Compound D Initial Hits B->D Identify initial targets C->D Identify initial targets E Cell-Based Potency Assays (e.g., Proliferation, Apoptosis) D->E F Cellular Thermal Shift Assay (CETSA®) (Target Engagement) E->F G Validated Hits F->G Confirm cellular activity H Signaling Pathway Analysis (Western Blot, etc.) G->H I Cross-Reactivity Profile H->I

Caption: A tiered workflow for characterizing the cross-reactivity of novel compounds.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes

Caption: The PI3K/Akt/mTOR pathway, a key regulator of cell proliferation.[1][2][6][14][15]

Intrinsic Apoptosis Signaling Pathway

G Stress Cellular Stress (e.g., DNA Damage) Bax_Bak Bax/Bak Stress->Bax_Bak Activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes CytoC Cytochrome c Mitochondrion->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: The intrinsic pathway of apoptosis, mediated by mitochondria.[3][16][17][18][19]

Nrf2-HO-1 Antioxidant Response Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds & Sequesters Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates ARE ARE Nrf2_nuc->ARE Binds HO1 HO-1 Gene ARE->HO1 Activates Transcription HO1->ROS Reduces

Caption: The Nrf2-HO-1 pathway, a key defense against oxidative stress.[5][20][21][22][23]

References

Confirming Target Engagement of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Establishing that a small molecule interacts with its intended protein target within a cellular environment is a critical step in drug discovery and the development of chemical probes.[1][2][3] This guide provides a comparative overview of key methodologies for confirming the cellular target engagement of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one, a member of the benzoxazinone class of compounds which have been shown to exhibit diverse biological activities, including the inhibition of the PI3K/mTOR signaling pathway and induction of DNA damage.[4][5][6]

Introduction to Target Engagement

Target engagement is the direct interaction of a drug candidate with its molecular target in a physiologically relevant setting.[3] Quantifying this engagement is crucial for validating the mechanism of action, establishing structure-activity relationships (SAR), and ensuring that downstream biological effects are a direct result of on-target activity.[2][3] A multi-faceted approach, combining direct binding assays with functional cellular assays, provides the most robust evidence of a drug's mechanism of action.[1]

Comparison of Key Methodologies for Confirming Target Engagement

Several techniques can be employed to measure the interaction of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one with its putative target(s) in cellular models. The choice of assay depends on factors such as the nature of the target protein, availability of reagents, and desired throughput.[1] Below is a comparison of two widely used methods: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand binding-induced thermal stabilization of the target protein.[2][7][8]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[3][9][10]
Primary Readout Change in protein melting temperature (Tagg).[8]BRET ratio, indicating proximity between the target and tracer.[9][10]
Target Modification Not required; measures engagement with endogenous proteins.[8]Requires genetic fusion of NanoLuc® luciferase to the target protein.[3][10]
Compound Labeling Not required.Requires a specific, cell-permeable fluorescent tracer for the target.[3][10]
Throughput Traditionally low, but high-throughput formats are emerging.[8]High-throughput compatible.
Information Provided Target engagement, can be adapted for dose-response curves.[11][12]Target engagement, compound affinity, residence time, and cell permeability.[3][13]
Key Advantage Label-free, works with endogenous proteins in a native cellular context.[8]Provides quantitative binding data in live cells in real-time.[3][10]
Key Limitation Not all proteins exhibit a significant thermal shift upon ligand binding.[7]Requires genetic engineering of cells and development of a suitable tracer.[3][10]

Hypothetical Target: PI3K/mTOR Signaling Pathway

Based on published activity for similar benzoxazinone scaffolds, a plausible target for 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one is the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.[6]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 CellGrowth Cell Growth & Survival S6K->CellGrowth FourEBP1->CellGrowth inhibition lifted Compound 5-Fluoro-2H-benzo[b]oxazin- 3(4H)-one Compound->PI3K Compound->mTORC1

Caption: Hypothetical inhibition of the PI3K/mTOR signaling pathway.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA measures the change in thermal stability of a target protein upon ligand binding.[2][7][8]

CETSA_Workflow A 1. Cell Culture (e.g., A549 cells) B 2. Compound Treatment (5-Fluoro-2H-benzo[b]oxazin-3(4H)-one or Vehicle) A->B C 3. Heating (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Separation of Soluble and Precipitated Proteins D->E F 6. Protein Quantification (e.g., Western Blot, Mass Spec) E->F G 7. Data Analysis (Melt Curve Generation) F->G NanoBRET_Workflow A 1. Transfect Cells with NanoLuc-Target Fusion Vector B 2. Add NanoBRET™ Tracer and Test Compound A->B C 3. Add Nano-Glo® Substrate and Extracellular Inhibitor B->C D 4. Measure Donor (460nm) and Acceptor (610nm) Emission C->D E 5. Calculate NanoBRET™ Ratio D->E

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 5-Fluoro-2H-benzo[b]oxazin-3(4H)-one

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 5-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one

Immediate Safety and Logistical Information

Due to its chemical structure, 5-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one should be treated as a hazardous substance. Related benzoxazine derivatives are classified under the Globally Harmonized System (GHS) with warnings for acute toxicity.[3] It is crucial to prevent the release of this compound into the environment. Therefore, it must not be disposed of in regular trash or down the drain.[4]

Key Logistical Considerations:

  • Waste Characterization: In the absence of a specific SDS, 5-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one and any materials contaminated with it must be managed as hazardous waste.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the waste. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[3][4]

  • Container Selection: Use a designated, robust, and leak-proof container that is compatible with the chemical. The container must be sealable.[3]

Hazard Profile of Structurally Similar Compounds

The hazard classifications for related benzoxazine compounds serve as a precautionary guide for handling 5-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one.

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[3][5]
Acute Toxicity, DermalH312Harmful in contact with skin[3][5]
Acute Toxicity, InhalationH332Harmful if inhaled[3][5]
Skin IrritationH315Causes skin irritation[3]
Eye IrritationH319Causes serious eye irritation[3]
Respiratory IrritationH335May cause respiratory irritation[3]

Experimental Protocol: Waste Disposal Procedure

The following step-by-step protocol ensures the safe disposal of 5-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one.

  • Personal Protective Equipment (PPE): Before handling any waste, don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Waste Segregation and Collection:

    • Do not mix this waste with other waste streams to prevent potentially dangerous chemical reactions.[3][4]

    • Collect all waste, including contaminated consumables like pipette tips and weighing paper, in a designated and properly labeled, sealable container.[3]

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste."[4]

    • Include the full chemical name: "5-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one".

    • Add appropriate hazard warnings, such as "Toxic" or "Harmful."[3]

  • Storage:

    • Store the sealed waste container in a well-ventilated, designated satellite accumulation area.[4]

    • Keep it away from incompatible materials, heat sources, and direct sunlight.

  • Disposal:

    • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or an authorized hazardous waste collection service.[4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

Disposal Workflow

AStep 1: Wear Appropriate PPE(Gloves, Goggles, Lab Coat)BStep 2: Segregate and Collect Waste(Use Designated, Labeled Container)A->BCStep 3: Clearly Label Container('Hazardous Waste', Full Chemical Name, Hazard Warnings)B->CDStep 4: Store Securely(Ventilated Area, Away from Incompatibles)C->DEStep 5: Arrange for Professional Disposal(Contact EHS or Authorized Service)D->E

Caption: Disposal workflow for 5-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one.

Personal protective equipment for handling 5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Essential Safety and Operational Protocols for 5-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of 5-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the safety data for the closely related isomer, 6-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one, and general best practices for handling hazardous research chemicals. It is presumed that the target compound presents similar hazards, including potential skin, eye, and respiratory irritation.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the GHS classifications for the 6-fluoro isomer, 5-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one should be handled as a hazardous substance.[3][4][5] The primary hazards are expected to be:

  • Skin Irritation [3][4]

  • Serious Eye Irritation [3][4]

  • May Cause Respiratory Irritation [3][4]

A thorough risk assessment should be conducted before commencing any work.[6] The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[7][8][9][10]To protect eyes from splashes, dust, and vapors.[9][11]
Hand Protection Disposable nitrile gloves are the minimum requirement.[11] For extended contact or handling of larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[7][9] Gloves should be inspected before use and disposed of properly after handling the compound.To prevent skin contact and absorption.[12]
Body Protection A flame-resistant lab coat should be worn at all times.[7][10] Ensure it is fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[11]To protect skin and clothing from contamination.[12]
Footwear Closed-toe shoes are mandatory in the laboratory.[10][12]To protect feet from spills and falling objects.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[8] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator may be necessary.[7]To prevent respiratory tract irritation.[3][4]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

  • Conduct all weighing and handling of the solid compound within a certified chemical fume hood to control dust and potential vapors.[8]

  • Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.

2. Handling the Compound:

  • Don all required PPE as outlined in the table above.

  • When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.

  • If making a solution, add the solid to the solvent slowly.

  • Keep containers of the compound tightly closed when not in use.[13]

3. Spill Procedures:

  • Minor Spills: If a small amount of solid is spilled within the fume hood, decontaminate the area using appropriate absorbent pads or materials.[14] Gently sweep up the material to avoid generating dust and place it in a sealed container for hazardous waste disposal.[14]

  • Major Spills: In the event of a large spill, evacuate the immediate area and alert others.[1] If the spill is outside of a fume hood and poses an inhalation risk, evacuate the laboratory and contact your institution's emergency response team.[7][15]

4. Emergency Exposure Plan:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[14][16] Seek immediate medical attention.[16]

  • Skin Contact: Promptly wash the affected area with soap and plenty of water for at least 15 minutes.[3][14] Remove any contaminated clothing while under a safety shower if the exposure is extensive.[16] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately.[16] If breathing is difficult or they are not breathing, provide artificial respiration and seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan

All waste containing 5-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and compatible containers.[7]

  • Disposal Method: Dispose of the chemical waste through your institution's hazardous waste management program. Do not pour this chemical down the drain or dispose of it in regular trash.[17] Fluorinated organic compounds may require specific disposal methods, such as incineration at high temperatures, to ensure complete destruction.[2][18]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points for the safe handling of 5-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one.

cluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalcluster_emergencyEmergencyprep_riskConduct Risk Assessmentprep_ppeDon Appropriate PPEprep_risk->prep_ppeprep_setupSet Up in Fume Hoodprep_ppe->prep_setuphandle_weighWeigh Compoundprep_setup->handle_weighProceed to handlinghandle_expPerform Experimenthandle_weigh->handle_expcleanup_deconDecontaminate Work Areahandle_exp->cleanup_deconExperiment completeemergency_spillSpill Occurshandle_exp->emergency_spillemergency_exposureExposure Occurshandle_exp->emergency_exposurecleanup_wasteCollect Hazardous Wastecleanup_decon->cleanup_wastecleanup_doffDoff PPEcleanup_waste->cleanup_doffspill_minorMinor Spill: Clean Upemergency_spill->spill_minorspill_majorMajor Spill: Evacuate & Reportemergency_spill->spill_majorexposure_skinSkin: Flush 15 minemergency_exposure->exposure_skinexposure_eyeEye: Flush 15 minemergency_exposure->exposure_eyeexposure_inhaleInhalation: Fresh Airemergency_exposure->exposure_inhale

Caption: Workflow for the safe handling of 5-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.